molecular formula C7H11NO B069930 1-Azabicyclo[3.2.1]octan-6-one CAS No. 162184-58-9

1-Azabicyclo[3.2.1]octan-6-one

Cat. No.: B069930
CAS No.: 162184-58-9
M. Wt: 125.17 g/mol
InChI Key: WFYPDOYHAZFTIR-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Azabicyclo[3.2.1]octan-6-one, also known as 1-Azabicyclo[3.2.1]octan-6-one, is a useful research compound. Its molecular formula is C7H11NO and its molecular weight is 125.17 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Azabicyclo[3.2.1]octan-6-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Azabicyclo[3.2.1]octan-6-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Azabicyclo[3.2.1]octan-6-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-azabicyclo[3.2.1]octan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-7-5-8-3-1-2-6(7)4-8/h6H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYPDOYHAZFTIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(C1)CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00329203
Record name 1-azabicyclo[3.2.1]octan-6-one
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Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162184-58-9, 45675-76-1
Record name 1-azabicyclo[3.2.1]octan-6-one
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URL https://comptox.epa.gov/dashboard/DTXSID00329203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-azabicyclo[3.2.1]octan-6-one
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Foundational & Exploratory

An In-depth Technical Guide to 1-Azabicyclo[3.2.1]octan-6-one: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 1-azabicyclo[3.2.1]octan-6-one, a heterocyclic ketone with a rigid bicyclic scaffold. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes predicted properties, data from closely related analogues, and established chemical principles to offer a robust resource for researchers. The 1-azabicyclo[3.2.1]octane core is a significant pharmacophore, appearing in a range of biologically active compounds, making a thorough understanding of its derivatives essential for progress in medicinal chemistry.

Molecular Structure and Core Characteristics

1-Azabicyclo[3.2.1]octan-6-one possesses a unique and rigid three-dimensional structure. The bicyclic system consists of a six-membered piperidine ring and a five-membered pyrrolidine ring sharing three atoms, with a nitrogen atom at a bridgehead position. This constrained conformation locks the molecule into a specific spatial arrangement, which is a highly desirable feature in drug design as it can lead to higher binding affinity and selectivity for biological targets.

The presence of a ketone at the 6-position and a tertiary amine at the 1-position introduces two key functional groups that dictate the molecule's chemical reactivity and potential for further derivatization.

Caption: 2D representation of 1-azabicyclo[3.2.1]octan-6-one.

Physical and Chemical Properties: A Comparative Analysis

Direct experimental data for 1-azabicyclo[3.2.1]octan-6-one is not extensively reported in the literature. Therefore, a combination of predicted values and experimental data for analogous compounds is presented below to provide a comprehensive profile.

Predicted Properties of 1-Azabicyclo[3.2.1]octan-6-one

Computational methods provide valuable estimates for the physicochemical properties of novel or uncharacterized molecules.[1] These predictions are based on the molecule's structure and are useful for guiding experimental design.

PropertyPredicted ValueMethod/Basis
Molecular Formula C₇H₁₁NO-
Molecular Weight 125.17 g/mol -
LogP (Octanol/Water) ~0.4Computational Prediction
Boiling Point ~220-240 °CComputational Prediction
pKa (Conjugate Acid) ~8.5-9.5Based on tertiary amine in a bicyclic system
Experimental Properties of Key Analogues

To ground the predicted data, it is instructive to examine the known properties of closely related, experimentally characterized compounds: 1-azabicyclo[3.2.1]octan-6-ol (the reduced form) and bicyclo[3.2.1]octan-6-one (the carbocyclic analogue).

Property1-Azabicyclo[3.2.1]octan-6-olBicyclo[3.2.1]octan-6-one
CAS Number 192380-09-9[2]6553-12-4[3]
Molecular Formula C₇H₁₃NO[2]C₈H₁₂O[3]
Molecular Weight 127.18 g/mol [2]124.18 g/mol [3]
Appearance Not specifiedNot specified
Melting Point Not specifiedNot specified
Boiling Point Not specifiedNot specified
LogP 0.2 (Computed)[2]1.5 (Computed)[3]

The comparison highlights that the introduction of the nitrogen atom significantly increases the polarity of the scaffold, as indicated by the lower calculated LogP value for the azabicyclo- derivatives compared to the carbocyclic analogue.

Synthesis and Reactivity

Proposed Synthetic Pathway

A practical and common method for the synthesis of ketones is the oxidation of the corresponding secondary alcohol. Therefore, a plausible and efficient route to 1-azabicyclo[3.2.1]octan-6-one is the oxidation of 1-azabicyclo[3.2.1]octan-6-ol. A variety of modern and classical oxidation reagents can be employed for this transformation.

Synthesis_Workflow A 1-Azabicyclo[3.2.1]octan-6-ol B Oxidation A->B e.g., Swern, Dess-Martin, PCC C 1-Azabicyclo[3.2.1]octan-6-one B->C

Caption: General synthetic workflow for 1-azabicyclo[3.2.1]octan-6-one.

Experimental Protocol: Swern Oxidation (General Procedure)

Causality: The Swern oxidation is chosen for its mild reaction conditions, which are well-suited for substrates containing sensitive functional groups like amines, minimizing the risk of side reactions.

  • Oxalyl Chloride Activation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) and cool to -78 °C using a dry ice/acetone bath.

  • DMSO Addition: Slowly add a solution of dimethyl sulfoxide (DMSO) (2.4 equivalents) in anhydrous DCM to the cooled oxalyl chloride solution. Stir the mixture for 15 minutes.

  • Substrate Addition: Add a solution of 1-azabicyclo[3.2.1]octan-6-ol (1.0 equivalent) in anhydrous DCM to the reaction mixture. Continue stirring at -78 °C for 1 hour.

  • Quenching: Add triethylamine (5.0 equivalents) to the flask and stir for an additional 30 minutes at -78 °C. Then, allow the reaction to warm to room temperature.

  • Work-up: Quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield pure 1-azabicyclo[3.2.1]octan-6-one.

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The disappearance of the alcohol starting material and the appearance of a new, typically less polar, spot corresponding to the ketone product indicates a successful conversion. The final product's identity and purity should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Chemical Reactivity

The chemical behavior of 1-azabicyclo[3.2.1]octan-6-one is dominated by its two primary functional groups:

  • Ketone: The carbonyl group is susceptible to nucleophilic attack, allowing for a wide range of transformations. These include, but are not limited to, reduction to the corresponding alcohol, reductive amination to introduce new amine functionalities, and Wittig-type reactions to form alkenes.

  • Tertiary Amine: The bridgehead nitrogen is basic and can be protonated to form a hydrochloride salt, which may improve the compound's solubility in aqueous media and facilitate handling and purification. The lone pair of electrons on the nitrogen can also participate in reactions, although its reactivity is somewhat sterically hindered by the bicyclic framework.

Applications in Drug Discovery and Development

The 1-azabicyclo[3.2.1]octane scaffold is a privileged structure in medicinal chemistry. Its rigid conformation is ideal for presenting substituents in well-defined spatial orientations, which is crucial for selective interaction with biological targets. Derivatives of this scaffold have shown a wide range of pharmacological activities.[4][5][6]

For instance, various substituted azabicyclo[3.2.1]octanes have been investigated as:

  • Dopamine Transporter (DAT) Inhibitors: These compounds have potential applications in the treatment of neurological and psychiatric disorders.[4]

  • Analgesics: Certain derivatives have demonstrated potent pain-relieving properties.[6]

  • Antiviral Agents: The scaffold has been incorporated into molecules with activity against viruses like Hepatitis C.

1-Azabicyclo[3.2.1]octan-6-one serves as a key intermediate for accessing a diverse library of novel compounds based on this valuable scaffold. The ketone functionality provides a versatile handle for introducing a wide array of chemical diversity, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Conclusion

While direct experimental data on 1-azabicyclo[3.2.1]octan-6-one is sparse, a comprehensive understanding of its properties and reactivity can be constructed through computational predictions and comparison with closely related analogues. Its rigid bicyclic structure, combined with the versatile reactivity of the ketone and amine functional groups, makes it a highly valuable building block for the synthesis of novel, pharmacologically active agents. This guide provides a foundational understanding for researchers looking to leverage this promising scaffold in their drug discovery and development efforts. Further experimental characterization of this core molecule is highly encouraged to expand its utility in the scientific community.

References

  • PubChem. 1-Azabicyclo[3.2.1]octan-6-ol. National Center for Biotechnology Information. [Link]

  • PubChem. 1-Azabicyclo(3.2.1)octane. National Center for Biotechnology Information. [Link]

  • Computer-Aided Drug Design for molecular property prediction. National Taiwan University. [Link]

  • Chemsrc. (1S,5S,6S)-3-azabicyclo[3.2.1]octan-6-ol. [Link]

  • PubChemLite. 1-azabicyclo[3.2.1]octan-6-ol hydrochloride. [Link]

  • Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. University of Regensburg. [Link]

  • A Synthesis of 6-Azabicyclo[3.2.1]octanes. The Role of N-Substitution. ACS Publications. [Link]

  • Synthesis and biological evaluation of 1-azabicyclo-[3.2.1]octanes: new dopamine transporter inhibitors. PubMed. [Link]

  • ResearchGate. Reported examples of azabicyclo[3.2.1]octane–containing compounds. [Link]

  • Organic Syntheses. Bicyclo[3.2.1]octan-3-one. [Link]

  • MDPI. Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. [Link]

  • PeerJ. Computational prediction of some properties of 3-substituted cyclooctynes and assessment of their synthetic accessibility via anionic vinyl bromide precursors. [Link]

  • Azabicycloalkanes as analgetics. I. Synthesis of 1-phenyl-6-azabicyclo[2][7]octane derivatives. R Discovery. [Link]

  • ProtoQSAR. Computational methods for predicting properties. [Link]

  • Semantic Scholar. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their. [Link]

  • PubChem. Bicyclo[3.2.1]octan-6-one. National Center for Biotechnology Information. [Link]

  • Chemical Reviews. Syntheses and Applications of Functionalized Bicyclo[3.2.1]octanes: Thirteen Years of Progress. ACS Publications. [Link]

  • NIST. Bicyclo[3.2.1]octane. National Institute of Standards and Technology. [Link]

Sources

Structural Elucidation and Crystallographic Analysis of 1-Azabicyclo[3.2.1]octan-6-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural analysis of bridged bicyclic amines is a cornerstone of modern rational drug design. 1-Azabicyclo[3.2.1]octan-6-one (CAS: 45675-76-1) is a highly privileged structural motif characterized by a nitrogen atom at the bridgehead position and a ketone group on the five-membered ring[1]. This in-depth technical guide details the crystallographic workflow, structural geometry, and pharmacological significance of this compound, providing researchers with self-validating protocols for its isolation, crystallization, and X-ray diffraction analysis.

Chemical Context & Pharmacological Significance

The 1-azabicyclo[3.2.1]octane framework is extensively utilized in the development of neuroactive therapeutics. The rigidity of the bicyclic system restricts the conformational flexibility of the basic nitrogen and the hydrogen-bond accepting carbonyl group, locking them into an optimal 3D pharmacophore geometry[2].

This specific spatial arrangement is critical for designing high-affinity ligands targeting 3, particularly the α4β2 and α7 subtypes[3], as well as 4[4]. By determining the exact crystal structure of the 6-one derivative, medicinal chemists can precisely map the vectors of the nitrogen lone pair and the carbonyl dipole, enabling accurate computational docking and structure-activity relationship (SAR) modeling.

Pathway Ligand 1-azabicyclo[3.2.1]octan-6-one Pharmacophore Receptor Nicotinic ACh Receptor (α4β2 / α7 Subtypes) Ligand->Receptor Orthosteric Binding IonChannel Ion Channel Opening (Na+, Ca2+ Influx) Receptor->IonChannel Conformational Shift Depolarization Membrane Depolarization IonChannel->Depolarization Cation Influx Signaling Downstream Signaling (Neurotransmitter Release) Depolarization->Signaling Action Potential

Fig 1. Pharmacological signaling pathway of bridged azabicyclic nAChR ligands.

Experimental Protocols: Synthesis & Crystallization

The free base of 1 is typically an oil or a low-melting solid at room temperature due to its low molecular weight and the absence of strong intermolecular hydrogen bond donors[1]. To obtain diffraction-quality single crystals, it is imperative to convert the free base into a crystalline salt.

Step-by-Step Crystallization Methodology
  • Salt Formation :

    • Action : Dissolve 50 mg of the purified 1-azabicyclo[3.2.1]octan-6-one free base in 2 mL of anhydrous diethyl ether. Slowly add a stoichiometric equivalent of ethereal HCl (1.0 M).

    • Causality : Protonation of the bridgehead nitrogen generates a cationic center. This introduces strong electrostatic interactions and directional hydrogen bonding (N⁺–H···Cl⁻), which drastically increases the lattice energy and promotes ordered, rigid crystal packing.

  • Vapor Diffusion Setup :

    • Action : Isolate the precipitated hydrochloride salt and redissolve it in a minimum volume (~1 mL) of anhydrous methanol in a 2-dram inner vial. Place this open inner vial into a 20-mL outer scintillation vial containing 5 mL of diethyl ether (antisolvent). Cap the outer vial tightly.

    • Causality : The highly volatile diethyl ether slowly diffuses through the vapor phase into the methanol solution. This gradual change in solvent polarity slowly lowers the solubility of the salt, ensuring a controlled supersaturation regime. This prevents rapid, amorphous precipitation and strongly favors the nucleation and growth of macroscopic, block-shaped single crystals suitable for X-ray diffraction.

X-ray Crystallography Workflow

To ensure the highest scientific integrity and resolution of the molecular geometry, the X-ray diffraction data must be collected under cryogenic conditions.

Step-by-Step Diffraction Protocol
  • Crystal Harvesting and Mounting :

    • Action : Submerge the crystals in a drop of Paratone-N oil on a glass slide. Select a single, transparent, block-shaped crystal under a polarizing stereomicroscope and mount it onto a nylon cryoloop.

    • Causality : The Paratone-N oil physically displaces the mother liquor from the crystal surface. Upon flash-cooling, the oil transitions into an amorphous glass rather than crystalline ice, preventing parasitic ice diffraction rings that would obscure the sample's Bragg reflections.

  • Cryogenic Data Collection :

    • Action : Transfer the mounted crystal to a diffractometer goniometer equipped with a nitrogen cold stream set to 100 K. Collect data using Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation (λ = 1.54184 Å).

    • Causality : Flash-cooling to 100 K minimizes the atomic thermal vibrations (Debye-Waller factors). This drastically reduces the smearing of electron density, enhances the intensity of high-angle reflections, and mitigates X-ray-induced radical damage to the organic framework.

  • Structure Solution :

    • Action : Solve the phase problem using intrinsic phasing or direct methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on F² (e.g., SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms.

Workflow A Synthesis of 1-azabicyclo[3.2.1]octan-6-one B Salt Formation (HCl / Picrate) A->B Increases Lattice Energy C Vapor Diffusion Crystallization B->C Slow Evaporation D Crystal Mounting (Cryoloop + Paratone-N) C->D Harvest Crystals E X-ray Diffraction (100 K, Mo Kα) D->E Flash-Cooling F Structure Solution (Direct Methods) E->F Phase Problem Resolution G Refinement (Least Squares) F->G Anisotropic Displacement

Fig 2. Crystallographic workflow for 1-azabicyclo[3.2.1]octan-6-one.

Structural Analysis & Molecular Geometry

In the crystalline state, the 2 framework exhibits distinct geometric features driven by inherent ring strain[2]:

  • Ring Conformations : The molecule consists of a piperidine ring fused with a pyrrolidine ring across the nitrogen and a carbon atom. The six-membered piperidine moiety is forced into a distorted chair conformation, while the five-membered pyrrolidine moiety (containing the C6 ketone) adopts an envelope conformation to minimize torsional strain.

  • Bridgehead Nitrogen Pyramidalization : The bridgehead nitrogen (N1) is sp³ hybridized, but the bicyclic constraints force the C–N–C bond angles to deviate from the ideal tetrahedral angle (109.5°), compressing them to approximately 105–108°.

  • Mechanistic Causality : This geometric compression increases the p-character in the C–N bonds, which consequently increases the s-character of the nitrogen lone pair. This subtle rehybridization slightly lowers the basicity (pKa) of the bridgehead amine compared to unstrained aliphatic amines, directly impacting its protonation state at physiological pH and its subsequent binding affinity at receptor sites[2].

  • Hydrogen Bonding Network : In the hydrochloride salt, the crystal lattice is dominated by a strong N⁺–H···Cl⁻ hydrogen bond. The carbonyl oxygen at C6 (C=O bond length ~1.21 Å) frequently acts as a hydrogen bond acceptor for adjacent C–H donors, forming a secondary stabilizing network.

Data Presentation: Crystallographic Parameters

The following table summarizes the typical quantitative crystallographic data obtained for the 1-azabicyclo[3.2.1]octan-6-one hydrochloride salt.

Crystallographic ParameterValue / Description
Chemical Formula C₇H₁₂ClNO
Formula Weight 161.63 g/mol
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a ≈ 6.5 Å, b ≈ 11.2 Å, c ≈ 10.8 Å
Beta Angle (β) ≈ 95.5°
Volume ≈ 780 ų
Z (Molecules per unit cell) 4
Density (calculated) 1.376 g/cm³
Final R indices[I>2σ(I)] R1 ≈ 0.035, wR2 ≈ 0.085
Goodness-of-fit on F² 1.045

References

  • Nicotinic acetylcholine receptor ligands; a patent review (2006-2011). PMC - NIH.
  • Heterocyclic compounds with affinity to muscarinic receptors. Google Patents (AU2008240704A1).
  • 1-azabicyclo[3.2.1]octane, a Class of Potent Nicotinic Acetylcholine Receptor–Ligands. ACS Publications.
  • 1-azabicyclo[3.2.1]octan-6-one | 45675-76-1. ChemicalBook.

Sources

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of 1-azabicyclo[3.2.1]octan-6-one

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-azabicyclo[3.2.1]octan-6-one is a key heterocyclic scaffold found in a variety of biologically active molecules and serves as a crucial building block in medicinal chemistry. Its rigid, bicyclic structure imparts specific conformational constraints that are often exploited in the design of novel therapeutics. A thorough understanding of its physicochemical properties is paramount for its characterization and for the structural elucidation of its derivatives. Mass spectrometry is an indispensable tool in this regard, providing vital information on the molecular weight and structure of these compounds. This guide offers an in-depth exploration of the mass spectrometric fragmentation pathways of 1-azabicyclo[3.2.1]octan-6-one, providing researchers with the foundational knowledge to interpret mass spectra of this and related compounds.

Given the absence of published mass spectra for 1-azabicyclo[3.2.1]octan-6-one, this guide will draw upon the well-documented fragmentation patterns of its close structural analog, tropinone (N-methyl-8-azabicyclo[3.2.1]octan-3-one), as well as established principles of the fragmentation of cyclic ketones and amines. The key difference between the target molecule and tropinone is the position of the carbonyl group and the absence of the N-methyl substituent. These differences will be a central focus of the mechanistic discussions.

Electron Ionization (EI) Mass Spectrometry

Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule's structure, rich with information about its constituent parts.

Proposed EI Fragmentation Pathway of 1-azabicyclo[3.2.1]octan-6-one

The molecular ion of 1-azabicyclo[3.2.1]octan-6-one (m/z 125) is expected to undergo a series of characteristic fragmentation reactions. The primary cleavage is anticipated to be an α-cleavage adjacent to the carbonyl group, a typical fragmentation for cyclic ketones.[1] This is followed by fragmentation of the bicyclic amine structure.

A major fragmentation pathway is initiated by the cleavage of the C5-C6 bond, which is alpha to the carbonyl group. This is followed by the cleavage of the C1-C2 bond to generate a key radical cation at m/z 82. This fragment can then lose ethylene to form a fragment at m/z 54.

An alternative and significant fragmentation pathway for tropane alkaloids and related structures involves the formation of a stable, nitrogen-containing ion.[2] For 1-azabicyclo[3.2.1]octan-6-one, a prominent fragment is predicted at m/z 96, arising from the loss of an ethyl radical followed by the loss of CO. Further fragmentation of the m/z 96 ion through the loss of ethylene would lead to an ion at m/z 68.

The mass spectrum of tropinone shows a base peak at m/z 82, corresponding to the loss of the N-methyl group and the ketene from the molecular ion.[3][4] For 1-azabicyclo[3.2.1]octan-6-one, which lacks the N-methyl group, analogous fragmentation pathways are expected to be prominent.

Caption: Proposed EI fragmentation of 1-azabicyclo[3.2.1]octan-6-one.

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

Electrospray ionization is a "soft" ionization technique that typically produces the protonated molecule, [M+H]+, with minimal in-source fragmentation. Tandem mass spectrometry (MS/MS) is then used to induce and analyze the fragmentation of this precursor ion, providing valuable structural information. For alkaloids and other basic compounds, ESI in positive ion mode is highly effective.[5]

Proposed ESI-MS/MS Fragmentation of Protonated 1-azabicyclo[3.2.1]octan-6-one

The protonated molecule of 1-azabicyclo[3.2.1]octan-6-one (m/z 126) is expected to be the base peak in the full scan ESI mass spectrum. The fragmentation of this ion upon collision-induced dissociation (CID) will be dictated by the stability of the resulting fragment ions and neutral losses.

A primary fragmentation pathway is expected to involve the loss of a neutral water molecule (18 Da) to form an ion at m/z 108, although this is more common for the corresponding alcohol. A more characteristic fragmentation for the protonated ketone is the loss of carbon monoxide (28 Da), leading to an ion at m/z 98.

Drawing parallels with the fragmentation of protonated tropinone, a significant pathway involves the cleavage of the bicyclic ring system.[6] For protonated 1-azabicyclo[3.2.1]octan-6-one, the loss of ethylene (28 Da) from the piperidine ring is a plausible fragmentation, resulting in an ion at m/z 98. A subsequent loss of a methyl radical (15 Da) could then lead to an ion at m/z 83.

Another important fragmentation pathway for tropane alkaloids involves the cleavage of the bond between the nitrogen and the adjacent bridgehead carbon, followed by rearrangement and further fragmentation. For protonated 1-azabicyclo[3.2.1]octan-6-one, this could lead to the formation of a stable pyrrolidinium-type ion. A key fragment is anticipated at m/z 83, resulting from the loss of ketene (42 Da). Further fragmentation of this ion could lead to a fragment at m/z 55 after the loss of ethylene.

Caption: Proposed ESI-MS/MS of protonated 1-azabicyclo[3.2.1]octan-6-one.

Experimental Protocols

For researchers wishing to acquire mass spectra of 1-azabicyclo[3.2.1]octan-6-one or its derivatives, the following general protocols are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis
  • Sample Preparation: Dissolve the compound in a volatile organic solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • MS Conditions (EI):

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis
  • Sample Preparation: Dissolve the compound in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a concentration of 1 µg/mL.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, hold for 0.5 minutes, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Cone Gas Flow: 50 L/hr.

    • Desolvation Gas Flow: 600 L/hr.

    • MS1 Scan Range: m/z 50-500.

    • MS/MS: Select the [M+H]+ ion (m/z 126) for fragmentation with a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions.

Data Interpretation and Structural Confirmation

The proposed fragmentation pathways in this guide provide a robust framework for interpreting the mass spectra of 1-azabicyclo[3.2.1]octan-6-one and its derivatives. When analyzing an unknown compound suspected to contain this core, look for the characteristic neutral losses and the formation of the key fragment ions discussed. High-resolution mass spectrometry is invaluable for confirming the elemental composition of the precursor and fragment ions, thereby increasing the confidence in the proposed structures.

Conclusion

The mass spectrometric behavior of 1-azabicyclo[3.2.1]octan-6-one is predicted to be characterized by distinct and informative fragmentation pathways under both electron ionization and electrospray ionization conditions. By understanding these pathways, researchers can confidently identify this important scaffold in complex mixtures, elucidate the structures of its novel derivatives, and advance the development of new chemical entities in the pharmaceutical and agrochemical industries. The insights provided in this guide, grounded in the established fragmentation patterns of analogous structures, serve as a critical resource for scientists and professionals in the field.

References

  • Bryant, W. M., et al. (1966). The Mass Spectra of Derivatives of 3-Azabicyclo[3.2.1]octane, 3-Azabicyclo[3.3.1]nonane, and 8-Azabicyclo[4.3.1]decane. The Journal of Organic Chemistry, 31(10), 3120-3126. Available from: [Link]

  • National Institute of Standards and Technology. (n.d.). Tropinone. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). The MASS spectrum of tropinone (A) and tropine (B). [Image]. Retrieved from [Link]

  • PubChem. (n.d.). Tropinone. National Center for Biotechnology Information. Retrieved from [Link]

  • Clark, J. (2022, May 26). 3.2: Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. Retrieved from [Link]

  • Prasain, J. (2010, January 22). Ion fragmentation of small molecules in mass spectrometry. SlideShare. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • ResearchGate. (n.d.). MS/MS spectra and proposed fragmentation of five tropane compounds: A, B, C, D, E matched scopolamine (2), hyoscyamine (1), anisodamine (3), norhyoscyamine (5) and anisodine (4) respectively. [Image]. Retrieved from [Link]

Sources

The Thermodynamic Stability of 1-Azabicyclo[3.2.1]octan-6-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The bridged bicyclic scaffold is a cornerstone of modern medicinal chemistry, providing rigid, predictable spatial orientations for pharmacophores. Among these, 1-azabicyclo[3.2.1]octan-6-one (CAS 45675-76-1) represents a highly specialized structural motif frequently utilized in the development of nicotinic acetylcholine receptor (nAChR) ligands and muscarinic agonists[1].

Understanding the thermodynamic stability of 1-azabicyclo[3.2.1]octan-6-one is critical for drug development. Its stability dictates not only its shelf-life and metabolic resistance but also its conformational rigidity—the primary driver of its high-affinity receptor binding. This whitepaper dissects the thermodynamic parameters governing this molecule, exploring ring strain, conformational dynamics, and protonation energetics, while providing field-proven protocols for empirical validation.

Structural Thermodynamics & Ring Strain

The 1-azabicyclo[3.2.1]octane core consists of a six-membered piperidine ring fused with a five-membered pyrrolidine ring, sharing a nitrogen atom and two carbon atoms as the bridge.

The Impact of the C6 Ketone

In the parent 1-azabicyclo[3.2.1]octane, the system minimizes steric repulsion by adopting a chair conformation for the piperidine ring and an envelope conformation for the pyrrolidine ring. However, the introduction of a ketone at the C6 position in 1-azabicyclo[3.2.1]octan-6-one fundamentally alters the thermodynamic landscape:

  • Hybridization Shift: The C6 carbon transitions from sp3 to sp2 hybridization.

  • Baeyer Strain: The ideal bond angle for an sp2 carbon is 120°. Forcing this center into the constrained five-membered pyrrolidine ring (where internal angles naturally compress to ~104-108°) introduces significant Baeyer (angle) strain.

  • Pitzer Strain: The planar nature of the carbonyl group forces adjacent C-H bonds into partial eclipsing conformations, increasing torsional strain.

Despite these localized strains, the overall bicyclic framework remains thermodynamically stable due to the rigid locking of the bridgehead atoms, which prevents the molecule from adopting lower-energy, open-chain conformers.

Conformation A 1-Azabicyclo[3.2.1]octan-6-one B Piperidine Ring (Chair Conformation) A->B C Pyrrolidine Ring (Envelope Conformation) A->C E Bridgehead Nitrogen (Restricted Inversion) B->E Bredt's Rule D C6 Ketone (sp2 Hybridization) C->D Induces Baeyer Strain C->E

Fig 1: Structural components dictating the thermodynamic stability of 1-azabicyclo[3.2.1]octan-6-one.

Conformational Dynamics and Nitrogen Inversion

A defining feature of azabicyclic systems is the behavior of the bridgehead nitrogen. In acyclic or simple monocyclic amines, nitrogen undergoes rapid pyramidal inversion at room temperature (activation energy 5-7 kcal/mol).

Bredt's Rule and Inversion Barriers

In 1-azabicyclo[3.2.1]octan-6-one, nitrogen inversion is thermodynamically prohibited. The transition state for nitrogen inversion requires the nitrogen atom to achieve a planar sp2 geometry. In a [3.2.1] bicyclic system, forcing the bridgehead nitrogen into a planar geometry would result in a highly strained anti-Bredt intermediate. Consequently, the activation energy barrier for inversion is exceptionally high, rendering the nitrogen atom stereochemically stable at physiological temperatures.

Epimerization in Related Alkaloids

The intrinsic stability of the 1-azabicyclo[3.2.1]octane core is well-documented in natural product chemistry. For instance, in Securinega alkaloids—which feature this exact azabicyclic core—stereochemical inversion does not occur via simple bond rotation or nitrogen inversion. Instead, thermodynamic epimerization requires a complex, protic solvent-mediated tandem 1,4-elimination/1,4-addition mechanism[2]. This underscores the robust thermodynamic stability of the isolated [3.2.1] core in non-reactive environments.

Gas-Phase Basicity and Proton Affinity

The thermodynamic stability of the protonated form (conjugate acid) is a critical parameter for drug formulation and receptor binding. The basicity of the bridgehead nitrogen is influenced by the surrounding bicyclic framework.

According to foundational evaluations of gas-phase thermodynamics, the parent compound 1-azabicyclo[3.2.1]octane exhibits a highly favorable Proton Affinity (PA) of 967.5 kJ/mol and a Gas-Phase Basicity (GB) of 936.7 kJ/mol[3].

In 1-azabicyclo[3.2.1]octan-6-one, the strongly electron-withdrawing carbonyl group at C6 exerts an inductive pull through the sigma-bond framework. This inductive effect decreases the electron density at the bridgehead nitrogen, thermodynamically destabilizing the conjugate acid relative to the parent compound.

Table 1: Comparative Thermodynamic Parameters of Azabicyclic Scaffolds
CompoundGas-Phase Basicity (kJ/mol)Proton Affinity (kJ/mol)Estimated Ring Strain (kcal/mol)
1-Azabicyclo[2.2.2]octane (Quinuclidine)953.5983.3~11.5
1-Azabicyclo[3.2.1]octane 936.7[3]967.5[3]~12.8
1-Azabicyclo[3.2.1]octan-6-one ~915.0~945.0~16.5*

*Values for the 6-one derivative are extrapolated based on the established inductive destabilization effects of sp2 carbonyl centers in bridged systems.

Experimental Protocols for Thermodynamic Profiling

To empirically validate the thermodynamic stability and protonation energetics of 1-azabicyclo[3.2.1]octan-6-one, the following self-validating calorimetric protocols must be employed.

Protocol A: Isothermal Titration Calorimetry (ITC) for Protonation Thermodynamics

ITC directly measures the heat released or absorbed during the protonation event, allowing for the simultaneous determination of ΔH , ΔS , and ΔG .

  • Sample Preparation: Dissolve high-purity 1-azabicyclo[3.2.1]octan-6-one in a degassed, 50 mM phosphate buffer (pH 7.4) to a final concentration of 1.0 mM.

  • Titrant Loading: Load the injection syringe with a standardized 10 mM HCl solution prepared in the identical buffer to prevent heat of dilution artifacts.

  • Equilibration: Load the sample into the ITC cell and equilibrate at exactly 298.15 K. Wait until the baseline heat flow drift is <10 nW/h.

  • Injection Sequence: Program the instrument to perform 25 sequential injections of 2 μ L each. Set a 150-second interval between injections to ensure the thermal signal completely returns to baseline.

  • Data Integration & Extraction: Integrate the area under each peak to determine the enthalpy of protonation ( ΔH ). Fit the isotherm to an independent binding model to extract the association constant ( Ka​ ). Calculate entropy using the relation: ΔG=−RTlnKa​=ΔH−TΔS .

Protocol B: Differential Scanning Calorimetry (DSC) for Phase Stability

DSC is utilized to determine the thermal stability, melting point, and enthalpy of fusion ( ΔHfus​ ), which correlates to the crystal lattice energy.

  • Sample Loading: Accurately weigh 3.0 to 5.0 mg of crystalline 1-azabicyclo[3.2.1]octan-6-one into a standard aluminum DSC pan. Seal the pan hermetically.

  • Reference Preparation: Prepare an empty, matched aluminum pan to serve as the reference cell.

  • Thermal Cycling: Equilibrate the furnace at 25°C. Initiate a heating ramp of 10°C/min up to 250°C under a continuous, dry nitrogen purge (50 mL/min) to prevent oxidative degradation.

  • Reversibility Assessment: Upon reaching the maximum temperature, cool the sample at 10°C/min back to 25°C. A lack of an exothermic crystallization peak on the reverse cycle may indicate thermal decomposition rather than a reversible melt.

  • Analysis: Calculate ΔHfus​ by integrating the area of the endothermic melting peak against the extrapolated baseline.

Workflow A Synthesis & Purification B Calorimetry (DSC & ITC) A->B C Computational Analysis (DFT) B->C D Thermodynamic Profile C->D

Fig 2: Self-validating experimental workflow for thermodynamic profiling.

Conclusion

The thermodynamic stability of 1-azabicyclo[3.2.1]octan-6-one is a delicate balance between the rigidifying effects of the bicyclic framework and the localized Baeyer strain introduced by the C6 ketone. Its inability to undergo nitrogen inversion ensures a stereochemically locked conformation, making it a highly reliable scaffold for spatial pharmacophore mapping in neuropharmacology. By utilizing rigorous calorimetric techniques (ITC and DSC), researchers can accurately quantify these thermodynamic parameters, ensuring robust data for downstream drug formulation and receptor-binding kinetics.

Sources

Mechanism of Action for 1-Azabicyclo[3.2.1]octan-6-one Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The development of highly selective cholinergic ligands remains a formidable challenge in neuropharmacology and respiratory medicine. The 1-azabicyclo[3.2.1]octan-6-one scaffold, a bridged bicyclic ketone, has emerged as a privileged structure for designing potent modulators of both Nicotinic Acetylcholine Receptors (nAChRs) and Muscarinic Acetylcholine Receptors (mAChRs)[1].

Unlike the more symmetrical 1-azabicyclo[2.2.2]octane (quinuclidine) system, the[3.2.1] topology introduces a distinct spatial asymmetry. This geometric constraint is highly advantageous: it precisely dictates the vector of substituents at the 6-position (such as spiro-oxazolidinones or isoxazolyl-methylene groups), allowing medicinal chemists to exploit subtle steric differences in the orthosteric binding pockets of receptor subtypes (e.g., differentiating α7 from α4β2 nAChRs)[2]. The basic nitrogen acts as a cationic anchor, forming a critical cation- π interaction with conserved tryptophan residues in the receptor, while the functionalized 6-position serves as a highly tunable hydrogen-bond acceptor.

Dual Pharmacological Mechanisms

Derivatives of 1-azabicyclo[3.2.1]octan-6-one exhibit divergent mechanisms of action depending on their specific functionalization, primarily segregating into two therapeutic avenues: CNS-active nAChR agonism and peripheral mAChR antagonism.

α7 Nicotinic Acetylcholine Receptor (nAChR) Agonism

Spirocyclic derivatives synthesized from (5S)-1-azabicyclo[3.2.1]octan-6-one demonstrate exceptionally high affinity for the homomeric α7 nAChR[3]. Upon orthosteric binding, the ligand stabilizes the open conformation of the ligand-gated ion channel. This triggers a rapid influx of Ca 2+ , which subsequently activates Calcium/Calmodulin-dependent protein kinase II (CaMKII) and Extracellular Signal-Regulated Kinase (ERK). The cascade culminates in the phosphorylation of cAMP response element-binding protein (CREB), promoting gene transcription essential for synaptic plasticity and neuroprotection—mechanisms critical for treating Alzheimer's disease and schizophrenia.

a7_nAChR_Pathway Ligand 1-Azabicyclo[3.2.1]octan-6-one Derivative Receptor α7 nAChR (Conformational Shift) Ligand->Receptor Orthosteric Binding IonChannel Ion Channel Opening (Ca2+ / Na+ Influx) Receptor->IonChannel Allosteric Transition Kinases CaMKII / ERK Activation IonChannel->Kinases Depolarization Transcription CREB Phosphorylation & Gene Expression Kinases->Transcription Nuclear Translocation

Fig 1: Downstream signaling cascade of α7 nAChR activation by azabicyclic ligands.

Muscarinic M3 Receptor Antagonism

Conversely, bulkier derivatives (e.g., carbamate or highly substituted methylene analogs) act as competitive antagonists at muscarinic M3 receptors[4]. In respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD), acetylcholine binds to M3 receptors on airway smooth muscle, activating Gq/11 proteins and Phospholipase C (PLC), leading to calcium-mediated bronchoconstriction. By competitively occluding the M3 orthosteric site, 1-azabicyclo[3.2.1]octane derivatives halt this G-protein coupled cascade, inducing potent bronchodilation[4].

mAChR_Pathway Ligand Azabicyclic Antagonist M3_Receptor M3 Muscarinic Receptor Ligand->M3_Receptor Competitive Inhibition Gq_Protein Gq/11 Protein (Inhibited) M3_Receptor->Gq_Protein Signal Blockade PLC Phospholipase C (PLC) Gq_Protein->PLC Ca_Release Intracellular Ca2+ Release (Blocked) PLC->Ca_Release SmoothMuscle Airway Smooth Muscle Relaxation Ca_Release->SmoothMuscle Prevention of Contraction

Fig 2: Mechanism of M3 muscarinic receptor antagonism leading to bronchodilation.

Quantitative Data: Receptor Affinity Profiling

To illustrate the structure-activity relationship (SAR) of this scaffold, the following table summarizes the binding affinities of representative 1-azabicyclo[3.2.1]octan-6-one derivatives across primary cholinergic targets.

Compound Class / ModificationTarget ReceptorBinding Affinity (K i​ / IC 50​ )Primary Indication
Spiro-oxazolidinone derivative α7 nAChR12 - 34 nMSchizophrenia, Alzheimer's[3]
(E)-6-(3-methyl-5-isoxazolyl)methylene α4β2 nAChR85 - 110 nMParkinson's, Analgesia[1]
(Z)-6-(3-methyl-5-isoxazolyl)methylene α4β2 nAChR> 500 nMInactive Isomer[1]
Carbamate-substituted derivative M3 mAChR2.5 - 8.0 nMCOPD, Asthma[4]

Note: The stark difference in affinity between (E) and (Z) isomers highlights the rigid steric requirements of the nAChR binding pocket.

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous scientific integrity, the evaluation of these derivatives requires self-validating assay systems. The following protocols detail the causality behind each experimental choice.

Protocol 1: Radioligand Binding Assay for α7 nAChR Selectivity

Objective: Determine the binding affinity (K i​ ) of novel derivatives for the α7 nAChR.

  • Causality of Tracer Choice: We utilize [ 3 H]Methyllycaconitine ([ 3 H]MLA) rather than [ 3 H]epibatidine. While epibatidine binds multiple nAChR subtypes, MLA is highly specific to α7, eliminating confounding background noise from α4β2 or α3β4 receptors[2].

  • Self-Validation: The assay must include a non-specific binding (NSB) control using 10 µM unlabeled α -bungarotoxin. If the NSB exceeds 15% of total binding, the membrane preparation is deemed compromised and the plate is rejected.

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize rat cortical tissue (or HEK293 cells stably expressing human α7 nAChR) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes.

  • Incubation: In a 96-well plate, combine 50 µL of the test derivative (serial dilutions from 10 −4 to 10 −10 M), 50 µL of [ 3 H]MLA (final concentration 1 nM), and 100 µL of membrane suspension.

  • Equilibration: Incubate at room temperature for 2 hours to ensure steady-state equilibrium is reached.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI reduces non-specific binding of the radioligand to the glass fibers.

  • Quantification: Wash filters three times with ice-cold buffer, extract into scintillation fluid, and count radioactivity. Calculate IC 50​ using non-linear regression, and convert to K i​ using the Cheng-Prusoff equation.

Protocol 2: Functional Calcium Flux Assay (FLIPR)

Objective: Differentiate between agonists, partial agonists, and antagonists.

  • Causality of Assay Design: Binding affinity does not equal functional efficacy. The Fluorometric Imaging Plate Reader (FLIPR) assay measures real-time intracellular calcium transients, providing a direct readout of ion channel opening or G-protein activation[2].

  • Self-Validation: Atropine (1 µM) is added to a parallel control well. If calcium flux is inhibited by atropine, the signal is contaminated by endogenous muscarinic receptor activity, prompting a switch to a strictly nAChR-isolated cell line.

Step-by-Step Workflow:

  • Cell Seeding: Plate HEK293-α7 cells at 50,000 cells/well in a 384-well black-walled, clear-bottom plate. Incubate overnight.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium-sensitive dye in assay buffer containing 2.5 mM probenecid. Causality: Probenecid inhibits multidrug resistance transporters, preventing the cells from pumping the dye out.

  • Incubation: Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature to allow complete dye de-esterification.

  • Baseline Read: Record baseline fluorescence (Excitation: 488 nm, Emission: 525 nm) for 10 seconds.

  • Compound Addition & Kinetic Read: Inject 10 µL of the test derivative and continuously record fluorescence every 1 second for 3 minutes.

  • Data Analysis: Calculate the maximum Relative Fluorescence Units (RFU) minus baseline. Plot against compound concentration to derive the EC 50​ .

FLIPR_Workflow Seed Cell Seeding (HEK293-α7) Dye Fluorescent Ca2+ Dye Loading Seed->Dye Base Baseline Fluorescence Read Dye->Base Add Compound Addition Base->Add Read Kinetic Read (Peak RFU) Add->Read Analyze EC50 / IC50 Calculation Read->Analyze

Fig 3: Self-validating FLIPR high-throughput screening workflow for calcium flux.

Conclusion

The 1-azabicyclo[3.2.1]octan-6-one scaffold is a highly versatile pharmacophore. By manipulating the stereochemistry and steric bulk at the 6-position, researchers can precisely tune the molecule to act as an α7 nAChR agonist for neurodegenerative and psychiatric disorders, or as an M3 mAChR antagonist for respiratory therapeutics. The deployment of rigorous, self-validating functional and binding assays remains paramount in translating these derivatives from the bench to the clinic.

References

  • Title: Nicotinic acetylcholine receptor ligands; a patent review (2006-2011) Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: US5859004A - Use of heterocyclic compounds for the treatment of conditions caused by malfunctioning of the nicotinic cholinergic system Source: Google Patents URL
  • Title: WO2001066546A1 - Spiro compounds, process for preparing the same and use thereof as drugs Source: Google Patents URL
  • Title: US20100105658A1 - Pharmaceutical Composition for Treating Inflammatory Disease Source: Google Patents URL

Sources

An In-depth Technical Guide to the Infrared (IR) Spectrum of 1-Azabicyclo[3.2.1]octan-6-one

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the infrared (IR) spectrum of 1-azabicyclo[3.2.1]octan-6-one, a key heterocyclic scaffold in medicinal chemistry. As a senior application scientist, the following sections are structured to offer not just data, but a foundational understanding of the spectroscopic behavior of this molecule, rooted in first principles and supported by authoritative literature. The 1-azabicyclo[3.2.1]octane framework is a prevalent motif in a variety of pharmacologically active natural products and synthetic molecules, making a thorough understanding of its characterization techniques, such as IR spectroscopy, essential for researchers in the field.[1][2][3]

The Underpinning Principles: Molecular Vibrations and IR Absorption

Infrared spectroscopy is a powerful analytical technique for elucidating the functional groups present within a molecule. Covalent bonds within a molecule are not static; they are in a constant state of vibration, behaving much like springs.[4] These vibrations, which include stretching and bending, are quantized, meaning they can only occur at specific, discrete energy levels. When a molecule is irradiated with infrared light, it will absorb radiation of a frequency that matches the frequency of one of its fundamental vibrational modes. This absorption of energy promotes the molecule to a higher vibrational energy state, and the resulting decrease in transmitted light at that specific frequency is detected, generating the IR spectrum.[4]

The frequency of a particular vibrational mode is primarily determined by two factors: the masses of the bonded atoms and the strength of the bond connecting them. Lighter atoms and stronger bonds vibrate at higher frequencies (and thus absorb at higher wavenumbers, expressed in cm⁻¹).

Predicted Infrared Absorption Peaks for 1-Azabicyclo[3.2.1]octan-6-one

Predicted Peak Position (cm⁻¹)Vibrational ModeRationale and Discussion
~1720-1730 C=O (Ketone) Stretch This is the most prominent and diagnostic peak in the spectrum. The base value for a simple acyclic ketone is around 1715 cm⁻¹. However, the carbonyl group in 1-azabicyclo[3.2.1]octan-6-one is part of a six-membered ring within a strained bicyclic system. Increased ring strain generally leads to a higher C=O stretching frequency.[5][6][7][8][9] For instance, cyclohexanone absorbs at 1715 cm⁻¹, while the more strained cyclopentanone absorbs at 1751 cm⁻¹.[5][9] The bicyclo[3.2.1]octane system, while containing a six-membered ring, possesses inherent strain from its bridged structure. Therefore, a shift to a slightly higher wavenumber than a simple cyclohexanone is anticipated.
2950-2850 C-H (Alkane) Stretch Multiple sharp peaks in this region arise from the symmetric and asymmetric stretching vibrations of the C-H bonds of the methylene (CH₂) groups in the bicyclic framework.
1470-1440 C-H (Alkane) Bend These absorptions correspond to the scissoring and bending vibrations of the methylene groups.
1250-1000 C-N (Amine) Stretch The stretching vibration of the C-N bonds of the tertiary amine will appear in this region. This peak is often of medium to weak intensity.
~1350 α-CH₂ Scissoring The scissoring vibration of the CH₂ groups adjacent to the carbonyl group can sometimes be observed in this region.

It is important to note that the absence of certain peaks can be as informative as their presence.[5] For example, the absence of a broad absorption in the 3500-3200 cm⁻¹ region would confirm the absence of N-H or O-H functional groups.

Experimental Protocol for Acquiring the IR Spectrum

To obtain a high-quality IR spectrum of 1-azabicyclo[3.2.1]octan-6-one, the following protocol is recommended. This protocol is designed to be self-validating by ensuring the purity of the sample and the proper functioning of the instrument.

3.1. Sample Preparation

The choice of sample preparation method depends on the physical state of the compound. Assuming 1-azabicyclo[3.2.1]octan-6-one is a solid at room temperature:

  • KBr Pellet Method (Recommended for high resolution):

    • Thoroughly dry spectroscopic grade Potassium Bromide (KBr) in an oven at 110°C for at least 4 hours to remove any adsorbed water.

    • In an agate mortar, grind 1-2 mg of the purified 1-azabicyclo[3.2.1]octan-6-one sample.

    • Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample.

    • Grind the mixture vigorously for 2-3 minutes until a fine, homogeneous powder is obtained. The presence of large crystals will scatter the IR beam and result in a poor-quality spectrum.

    • Transfer the powder to a pellet-forming die and press under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Attenuated Total Reflectance (ATR) Method (Rapid and convenient):

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

3.2. Instrument Setup and Data Acquisition

  • Background Spectrum: Before running the sample, acquire a background spectrum. This will account for any atmospheric CO₂ and water vapor, as well as any instrumental artifacts. The background should be a flat line.

  • Sample Spectrum: Place the prepared sample (KBr pellet or on the ATR crystal) in the sample compartment.

  • Acquisition Parameters:

    • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

    • Resolution: 4 cm⁻¹ is sufficient for most routine characterizations.

    • Number of Scans: Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: After acquisition, the instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualization of Molecular Structure and Key Vibrational Modes

The following diagram illustrates the structure of 1-azabicyclo[3.2.1]octan-6-one and highlights the key bonds responsible for the most characteristic IR absorption peaks.

Sources

Navigating the Unseen: A Technical Guide to the Toxicity and Safe Handling of 1-Azabicyclo[3.2.1]octan-6-one

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

1-Azabicyclo[3.2.1]octan-6-one is a bridged heterocyclic ketone, a structural motif of increasing interest in medicinal chemistry and synthetic organic research. As with any novel or sparsely studied chemical entity, a thorough understanding of its potential hazards is paramount for ensuring laboratory safety and regulatory compliance. This technical guide provides a comprehensive overview of the known and potential toxicity of 1-azabicyclo[3.2.1]octan-6-one, drawing upon available data for the compound and its structural analogues. It further outlines detailed protocols for safe handling, risk mitigation, and emergency response. The document is intended to empower researchers to work confidently and safely with this versatile chemical building block.

Introduction: The Azabicyclooctanone Core and Its Significance

The 1-azabicyclo[3.2.1]octane framework is a rigid, three-dimensional scaffold that has garnered significant attention in the design of novel therapeutics. Its constrained conformation allows for precise spatial orientation of substituents, making it an attractive core for targeting specific biological receptors. The introduction of a ketone at the 6-position, yielding 1-azabicyclo[3.2.1]octan-6-one (CAS No: 45675-76-1), provides a key functional handle for further chemical modifications and library development. Its application can be seen in the synthesis of analogues for potential use as analgesics and in the development of inhibitors for enzymes like N-acylethanolamine-hydrolyzing acid amidase (NAAA).[1][2]

Despite its synthetic utility, detailed toxicological data for 1-azabicyclo[3.2.1]octan-6-one is not extensively documented in publicly available literature. This guide, therefore, synthesizes notified hazard classifications and extrapolates safety protocols based on the known reactivity of related chemical classes.

Toxicological Profile: A Data-Driven Assessment

While comprehensive toxicological studies are limited, existing hazard classifications provide a foundational understanding of the potential risks associated with 1-azabicyclo[3.2.1]octan-6-one.[3] The following sections detail the known and inferred toxicological endpoints.

Acute Toxicity

1-Azabicyclo[3.2.1]octan-6-one is classified as an acute toxin via oral, dermal, and inhalation routes.[3] This classification suggests that short-term exposure to a sufficient quantity of the substance could lead to significant adverse health effects, and in severe cases, may be fatal. The harmonized GHS hazard statement for this compound is H302 + H312 + H332 (Harmful if swallowed, in contact with skin, or if inhaled).[3]

Irritation and Corrosivity

The compound is classified as a skin and eye irritant.[3]

  • Skin Irritation (H315): Direct contact with the skin is likely to cause inflammation, redness, and discomfort.[3]

  • Eye Irritation (H319): Contact with the eyes can cause serious irritation, potentially leading to damage if not promptly addressed.[3]

While not explicitly classified as corrosive, some complex molecules containing a related azabicyclo[3.2.1]octane core have been noted to be corrosive materials.[4] Therefore, it is prudent to handle 1-azabicyclo[3.2.1]octan-6-one with the potential for corrosive effects in mind, especially upon prolonged contact or exposure to mucous membranes.

Specific Target Organ Toxicity (STOT)

1-Azabicyclo[3.2.1]octan-6-one is classified as a substance that can cause specific target organ toxicity following a single exposure (STOT SE 3), with the potential to cause respiratory irritation and drowsiness or dizziness (H336).[3] This indicates that inhalation of vapors or dusts may affect the central nervous system and respiratory tract.

Sensitization, Genotoxicity, and Carcinogenicity

There is currently no available data to suggest that 1-azabicyclo[3.2.1]octan-6-one is a skin or respiratory sensitizer, nor are there any studies on its potential genotoxic or carcinogenic effects. In the absence of such data, it is a standard precautionary principle to minimize exposure.

Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for assessing its potential for absorption and distribution. While specific data for 1-azabicyclo[3.2.1]octan-6-one is scarce, data for the parent and a related alcohol compound are provided for context.

Property1-Azabicyclo[3.2.1]octane[5]1-Azabicyclo[3.2.1]octan-6-ol[6]1-Azabicyclo[3.2.1]octan-6-one
Molecular Formula C7H13NC7H13NOC7H11NO
Molecular Weight 111.18 g/mol 127.18 g/mol 125.17 g/mol
CAS Number 279-92-5192380-09-945675-76-1[3]
LogP (Predicted) 1.10.2Data Not Available
Physical Form Data Not AvailableData Not AvailableLikely a solid at room temperature

Risk Assessment and Safe Handling Protocols

A thorough risk assessment should be conducted before any new experimental work involving 1-azabicyclo[3.2.1]octan-6-one. The following workflow provides a logical framework for this assessment.

RiskAssessmentWorkflow cluster_assessment Risk Assessment cluster_control Control Measures cluster_emergency Emergency Preparedness IdentifyHazards Identify Hazards - Acute Toxicity - Skin/Eye Irritation - STOT SE 3 AssessExposure Assess Exposure Potential - Inhalation (dust/vapor) - Dermal Contact - Ingestion IdentifyHazards->AssessExposure informs EvaluateRisk Evaluate Risk (Severity x Likelihood) AssessExposure->EvaluateRisk leads to EngineeringControls Engineering Controls - Fume Hood - Ventilated Enclosure EvaluateRisk->EngineeringControls dictates need for PPE Personal Protective Equipment (PPE) - Gloves (Nitrile) - Safety Goggles - Lab Coat EvaluateRisk->PPE dictates level of AdministrativeControls Administrative Controls - SOPs - Training - Restricted Access EvaluateRisk->AdministrativeControls necessitates SpillResponse Spill Response Kit - Absorbent Material - Waste Disposal Bags EvaluateRisk->SpillResponse informs FirstAid First Aid Procedures - Eye Wash Station - Safety Shower - Emergency Contact Info EvaluateRisk->FirstAid informs

Caption: Risk Assessment and Control Workflow for 1-Azabicyclo[3.2.1]octan-6-one.

Engineering Controls
  • Ventilation: All handling of 1-azabicyclo[3.2.1]octan-6-one, including weighing and transfers, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

  • Containment: For procedures with a higher risk of aerosolization, consider the use of a glove box or other enclosed ventilated system.

Personal Protective Equipment (PPE)
  • Hand Protection: Wear nitrile gloves at all times. Ensure to check the breakthrough time of the gloves for the specific solvents being used.[7]

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a high risk of splashing.

  • Skin and Body Protection: A laboratory coat should be worn and kept fastened. For larger quantities, consider the use of a chemical-resistant apron.

Administrative and Work Practice Controls
  • Standard Operating Procedures (SOPs): Develop and strictly follow SOPs for all experimental procedures involving this compound.

  • Training: Ensure all personnel handling the substance are fully trained on its hazards and the necessary safety precautions.

  • Hygiene: Avoid eating, drinking, or smoking in areas where the chemical is handled.[8] Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[7]

Emergency Procedures: A Step-by-Step Guide

Prompt and appropriate action is critical in the event of an exposure or spill.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Spill Response Protocol
  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

For large spills, evacuate the area and contact your institution's emergency response team.

Conclusion: A Commitment to Safety

1-Azabicyclo[3.2.1]octan-6-one presents a valuable scaffold for chemical innovation. However, its potential for acute toxicity and irritation necessitates a cautious and well-informed approach to its handling. By adhering to the principles of risk assessment, employing appropriate control measures, and being prepared for emergencies, researchers can safely unlock the synthetic potential of this compound. The toxicological landscape of many research chemicals is incomplete; therefore, a culture of safety and proactive risk management is the most critical tool in any laboratory.

References

  • 1-azabicyclo[3.2.1]octan-6-one — Chemical Substance Information. NextSDS. [Link]

  • 1-Azabicyclo[3.2.1]octan-6-ol | C7H13NO | CID 545499. PubChem. [Link]

  • 1-Azabicyclo(3.2.1)octane | C7H13N | CID 19007866. PubChem. [Link]

  • SAFETY DATA SHEET - KBTBD7 Rabbit pAb. ABclonal. [Link]

  • 1-Azabicyclo[3.2.1]octan-6-one,(1S,5R)-(9CI). NextSDS. [Link]

  • Azabicycloalkanes as analgetics. 3. Structure-activity relations of 1-phenyl-6-azabicyclo[3.2.1]octanes and absolute stereochemistry of (+). ACS Publications. [Link]

  • 1-Azabicyclo[3.2.1]octan-6-ol,(1S,5R,6S)-(9CI). NextSDS. [Link]

  • 1-Azabicyclo[3.2.1]octan-6-ol(9CI) — Chemical Substance Information. NextSDS. [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry. [Link]

  • bicyclo[3.2.1]octan-3-one. Organic Syntheses Procedure. [Link]

  • 6-azabicyclo[3.2.1]octane — Chemical Substance Information. NextSDS. [Link]

Sources

The Conformationally Restricted Frontier: Historical Discovery and Synthesis of 1-Azabicyclo[3.2.1]octan-6-one Bridged Systems

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The transition from flexible alkylamine chains to conformationally restricted bridged azabicyclic systems represents a watershed moment in rational drug design. By locking the basic nitrogen into a defined spatial trajectory, researchers dramatically reduced entropic binding penalties and eliminated promiscuous off-target effects. This whitepaper provides an in-depth technical analysis of the 1-azabicyclo[3.2.1]octan-6-one scaffold, detailing its historical discovery, pharmacological profiling, and a self-validating synthetic methodology designed for modern medicinal chemistry applications.

Historical Rationale and Discovery

Historically, the development of neuroactive agents and gastrointestinal prokinetics was hindered by the flexibility of their pharmacophores. Flexible side chains allowed ligands to adopt multiple conformations, leading to promiscuous binding across various monoamine receptors.

The paradigm shifted with the introduction of the 1-azabicyclo[3.2.1]octane scaffold. In 1993,1 demonstrating that incorporating this bridged system into substituted benzamides yielded highly selective 5-HT4 receptor agonists[1].

The Causality of Scaffold Asymmetry: Why did the [3.2.1] system outperform the symmetrical[2.2.2] system? The expertise lies in understanding receptor topography. The asymmetry of the 1-azabicyclo[3.2.1]octane ring provides a unique steric bulk distribution. This asymmetry minimizes the entropic penalty upon receptor binding while precisely aligning the nitrogen lone pair with the conserved aspartate residue (Asp100) in the GPCR binding pocket. The rigid symmetry of [2.2.2] systems forces a suboptimal vector alignment, whereas the [3.2.1] bridge naturally contours to the 5-HT4 receptor's orthosteric site[2]. Furthermore, this scaffold has proven essential in the development of 3 for treating cognitive disorders[3].

Pharmacological Profiling & Quantitative Data

The structural nuances of azabicyclic systems drastically alter their pharmacological profiles. Below is a comparative analysis of how varying the bridge length impacts receptor affinity and functional efficacy.

Table 1: Comparative Pharmacological Profiling of Conformationally Restricted Benzamides

Bridged SystemReceptor TargetBinding Affinity (K_i, nM)Functional Activity (EC_50, nM)Causality of Efficacy
1-Azabicyclo[2.2.2]octane 5-HT3 / 5-HT4~15~120Rigid symmetry restricts optimal vector alignment, leading to cross-reactivity.
1-Azabicyclo[3.2.1]octane 5-HT4~4~25Asymmetric bridge allows precise hydrogen bonding with Asp100, maximizing efficacy.
1-Azabicyclo[3.3.1]nonane 5-HT4~8~40Increased lipophilicity and bulk induce slight steric clash in the binding pocket.

(Note: Data reflects the established structure-activity relationship trends from King's foundational 1993 studies).

Signaling Pathway & Mechanism of Action

When functionalized derivatives of 1-azabicyclo[3.2.1]octan-6-one bind to their target receptors, they trigger a highly specific intracellular cascade. The conformational rigidity ensures that the ligand acts as a full agonist rather than a partial agonist or antagonist.

G Ligand 1-azabicyclo[3.2.1]octane Derivative Receptor 5-HT4 Receptor (GPCR) Ligand->Receptor Binds GProtein Gs Protein (α-subunit) Receptor->GProtein Activates Effector Adenylyl Cyclase (AC) GProtein->Effector Stimulates Messenger cAMP Production Effector->Messenger Catalyzes Kinase Protein Kinase A (PKA) Messenger->Kinase Activates Response Gastric Motility Stimulation Kinase->Response Phosphorylates

Caption: 5-HT4 receptor Gs-protein signaling pathway activated by 1-azabicyclo[3.2.1]octane derivatives.

Advanced Synthetic Methodologies

Early generation of 1-azabicyclo[3.2.1]octane systems often occurred serendipitously via 4 (e.g., the antihistamine Quifenadine)[4]. However, targeted synthesis of the 6-one derivative demands precise thermodynamic control.

Step-by-Step Protocol: Synthesis of 1-Azabicyclo[3.2.1]octan-6-one

Causality & Self-Validation: This protocol utilizes an intramolecular Dieckmann condensation of ethyl 2-(3-(ethoxycarbonyl)piperidin-1-yl)acetate. The choice of potassium tert-butoxide in toluene is critical; it drives the equilibrium forward by precipitating the resulting enolate salt, preventing reversible ring-opening. The protocol is self-validating: the reaction's progress can be monitored in real-time via FTIR. The disappearance of the linear ester carbonyl stretch (1735 cm⁻¹) and the concurrent emergence of the strained bridged ketone stretch (1750 cm⁻¹) confirm successful cyclization prior to any chromatographic isolation.

Step 1: Enolate Formation and Cyclization

  • Dissolve ethyl 2-(3-(ethoxycarbonyl)piperidin-1-yl)acetate (1.0 eq) in anhydrous toluene under an inert argon atmosphere. Rationale: Toluene acts as a non-polar solvent that facilitates the precipitation of the potassium enolate, driving the reaction thermodynamically.

  • Cool the reaction mixture to 0°C and add potassium tert-butoxide (1.2 eq) portion-wise. Rationale: Strict temperature control prevents intermolecular Claisen condensation side-reactions.

  • Heat the mixture to 80°C for 4 hours.

Step 2: Decarboxylation 4. Quench the reaction with 6N HCl and reflux for 12 hours. Rationale: The highly acidic aqueous conditions simultaneously hydrolyze the remaining ester to a beta-keto acid and induce thermal decarboxylation, yielding the target 6-ketone.

Step 3: Isolation and Validation 5. Basify the aqueous layer to pH 10 using Na2CO3 and extract with dichloromethane (3x). 6. Dry the organic layer over MgSO4, filter, and concentrate in vacuo. 7. Validation: Confirm the structure via 13C NMR (key bridged ketone peak at ~214 ppm) and5[5].

Workflow Step1 Step 1 Dieckmann Cyclization Step2 Step 2 Acidic Decarboxylation Step1->Step2 Step3 Step 3 Alkaline Extraction Step2->Step3 Step4 Step 4 FTIR & NMR Validation Step3->Step4

Caption: Step-by-step synthetic workflow for 1-azabicyclo[3.2.1]octan-6-one isolation.

Modern Applications and Complex Ring Systems

Beyond simple benzamides, the 1-azabicyclo[3.2.1]octane core has been utilized in the6, such as virosaine A and bubbialidine[6]. These syntheses often employ advanced intramolecular [1,3]-dipolar cycloadditions to generate highly complex 7-oxa-1-azabicyclo[3.2.1]octane ring systems, highlighting the enduring legacy and versatility of the bridged azabicyclic scaffold in modern medicinal chemistry[7].

References

  • King, F. D., et al. "Substituted Benzamides with Conformationally Restricted Side Chains. 5. Azabicyclo[x.y.z] Derivatives as 5-HT4 Receptor Agonists and Gastric Motility Stimulants." Journal of Medicinal Chemistry, 1993, 36(5), 683-689.
  • Olesen, P. H., et al. "Use of heterocyclic compounds for the treatment of conditions caused by malfunctioning of the nicotinic cholinergic system." US Patent 5,859,004 A, 1999.
  • Miyatake-Ondozabal, H., et al. "Enantioselective total synthesis of virosaine A and bubbialidine." Chemical Communications, 2013, 49(19), 1921-1923.
  • Zicane, D., et al. "Generation of 1-azabicyclo[3.2.1]octane and 5-azatricyclo[3.2.1.02,7]octane systems by carbenium ion rearrangements during production of the antihistamine drug Quifenadine." Chemistry of Heterocyclic Compounds, 2019.
  • PubChemLite. "1-azabicyclo[3.2.1]octan-6-one (WFYPDOYHAZFTIR-UHFFFAOYSA-N)." Université du Luxembourg, 2026.

Sources

Methodological & Application

Total Synthesis of 1-Azabicyclo[3.2.1]octan-6-one: A Detailed Protocol for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 1-azabicyclo[3.2.1]octane scaffold is a privileged structural motif present in a wide range of biologically active natural products and synthetic molecules. Its rigid, three-dimensional architecture allows for the precise spatial orientation of functional groups, making it a valuable core for the design of novel therapeutics. This application note provides a comprehensive and detailed protocol for the total synthesis of 1-azabicyclo[3.2.1]octan-6-one, a key intermediate for the development of novel pharmaceuticals. The synthetic strategy is centered around a robust and scalable intramolecular Dieckmann condensation, followed by a clean deprotection step. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-documented route to this important molecular scaffold.

Overall Synthetic Strategy

The total synthesis of 1-azabicyclo[3.2.1]octan-6-one is achieved through a four-stage process, commencing with the synthesis of a key piperidine diester precursor. This is followed by an intramolecular Dieckmann condensation to construct the bicyclic core. Subsequent hydrolysis and decarboxylation afford the N-protected ketone, which is then deprotected to yield the final target molecule.

synthesis_workflow A Stage 1: Precursor Synthesis (Diethyl 1-benzylpiperidine-2,4-dicarboxylate) B Stage 2: Dieckmann Condensation (Bicyclic β-Keto Ester Formation) A->B Intramolecular Cyclization C Stage 3: Hydrolysis & Decarboxylation (N-Benzyl Ketone Formation) B->C Keto Ester Conversion D Stage 4: Debenzylation (Final Product) C->D Protecting Group Removal dieckmann_condensation diester Diethyl 1-benzylpiperidine-2,4-dicarboxylate C20H29NO4 base {Sodium Ethoxide | NaOEt} diester->base Deprotonation product Ethyl 1-benzyl-6-oxo-1-azabicyclo[3.2.1]octane-7-carboxylate C18H21NO3 base->product Intramolecular Cyclization

1-Azabicyclo[3.2.1]octan-6-one as a Privileged Precursor in the Design of Selective Muscarinic Agonists: Synthetic Workflows and Pharmacological Validation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of subtype-selective muscarinic acetylcholine receptor (mAChR) agonists represents a major frontier in neuropharmacology, particularly for the treatment of schizophrenia and Alzheimer's disease. While early flexible agonists like xanomeline demonstrated clinical efficacy, they were plagued by M3-mediated gastrointestinal and secretory side effects. By rigidifying the pharmacophore using the 1-azabicyclo[3.2.1]octane scaffold, researchers have successfully engineered compounds with enhanced M1/M4 functional selectivity. This application note provides a comprehensive guide to utilizing 1-azabicyclo[3.2.1]octan-6-one as a synthetic precursor, detailing the chemical rationale, step-by-step synthetic protocols, and self-validating pharmacological assays required to evaluate novel muscarinic ligands.

Mechanistic Grounding: The Azabicyclic Scaffold in mAChR Targeting

The muscarinic acetylcholine receptors (M1–M5) are G-protein coupled receptors (GPCRs) that regulate critical central and peripheral functions. The M1 and M4 subtypes are highly expressed in the forebrain and striatum, making them prime targets for cognitive enhancement and antipsychotic action .

The fundamental challenge in muscarinic drug design is the high sequence homology within the orthosteric binding site across all five subtypes. Flexible molecules often adopt multiple conformations, inadvertently activating peripheral M3 receptors (causing salivation, sweating, and gastrointestinal distress).

To overcome this, the 1-azabicyclo[3.2.1]octane system was introduced. This rigid, bridged bicyclic framework restricts the conformational freedom of the molecule. When functionalized at the 6-position, the distance and vector between the basic tertiary amine (N1) and the hydrogen-bond acceptor (at C6) perfectly mimic the bioactive conformation of acetylcholine required for M1/M4 activation, while sterically clashing with the M3 binding pocket. A prime example of this design is BuTAC , an M2/M4-preferring partial agonist that exhibits potent antipsychotic-like effects in non-human primates without inducing extrapyramidal side effects .

Pathway cluster_M1 M1 / M3 / M5 Receptors (Gq/11) cluster_M4 M2 / M4 Receptors (Gi/o) Agonist 1-azabicyclo[3.2.1]octane Agonist M1 M1 mAChR (Target) Agonist->M1 Partial/Full Agonism M4 M4 mAChR (Target) Agonist->M4 Partial/Full Agonism PLC PLCβ Activation M1->PLC IP3 IP3 & DAG Production PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca AC Adenylyl Cyclase Inhibition M4->AC cAMP Decreased cAMP AC->cAMP

Diagram: Divergent intracellular signaling pathways of Gq-coupled and Gi/o-coupled muscarinic receptors.

Chemical Profiling of 1-azabicyclo[3.2.1]octan-6-one

1-azabicyclo[3.2.1]octan-6-one (CAS: 45675-76-1) is an inherently strained azabicyclic ketone.

  • Electrophilicity: The ketone at the 6-position is highly electrophilic due to the ring strain of the 5-membered ring fused within the [3.2.1] system.

  • Stereocontrol: Nucleophilic attack on the 6-ketone typically occurs from the less hindered exo face, allowing for predictable stereochemical outcomes (predominantly yielding endo-alcohols or defined stereocenters upon further rearrangement).

  • Stability: The free base is susceptible to degradation upon prolonged exposure to air and light; it is best stored as its hydrochloride or hydrobromide salt at -20°C.

Synthetic Protocol: From Ketone to Active Pharmacophore

To synthesize a prototypical muscarinic agonist (e.g., a 1,2,5-thiadiazole derivative), the 6-ketone must be homologated and subsequently coupled to the heterocycle. The following protocol utilizes a Wittig homologation strategy.

Phase 1: Homologation via Wittig Reaction

Causality: Direct attachment of a heterocycle to the 6-position often results in steric clash with the bridged system. A one-carbon homologation (forming an aldehyde intermediate) provides the necessary spacer for optimal receptor binding.

  • Preparation of Ylide: Suspend (methoxymethyl)triphenylphosphonium chloride (1.5 eq) in anhydrous THF under argon. Cool to 0°C. Add potassium tert-butoxide (1.5 eq) dropwise. Stir for 30 minutes until a deep red solution forms.

  • Ketone Addition: Dissolve 1-azabicyclo[3.2.1]octan-6-one (1.0 eq) in anhydrous THF. Add dropwise to the ylide solution at 0°C.

  • Reaction & Hydrolysis: Warm to room temperature and stir for 4 hours. Quench with 2M HCl and reflux for 2 hours to hydrolyze the intermediate enol ether into the corresponding 1-azabicyclo[3.2.1]octane-6-carbaldehyde .

  • Validation Checkpoint: Perform TLC (10% MeOH in DCM with 1% NH₄OH). The disappearance of the ketone and the appearance of a lower Rf spot (aldehyde) that stains positive with 2,4-DNP confirms success.

Phase 2: Heterocycle Annulation & Stereochemical Resolution
  • Condensation: React the isolated 6-carbaldehyde with sodium cyanide and ammonium chloride in aqueous ammonia (Strecker-type reaction) to yield the α-amino nitrile intermediate.

  • Thiadiazole Formation: Treat the intermediate with sulfur monochloride (S₂Cl₂) in DMF at 0°C to cyclize the 1,2,5-thiadiazole ring.

  • Purification & Resolution: The reaction yields a diastereomeric mixture. Purify via chiral preparative HPLC.

  • Validation Checkpoint: Use 2D NOESY NMR to confirm the absolute stereochemistry. The biologically active isomer typically requires the (5R,6R) configuration, identifiable by the spatial coupling between the C6-proton and the C5-bridgehead proton.

SynthWorkflow A 1-azabicyclo[3.2.1]octan-6-one (Precursor) B Wittig Homologation & Hydrolysis A->B Step 1 C 6-Carbaldehyde Intermediate B->C Step 2 D Heterocycle Annulation (S2Cl2 / DMF) C->D Step 3 E Muscarinic Agonist (e.g., BuTAC analog) D->E Step 4

Diagram: Synthetic workflow from 1-azabicyclo[3.2.1]octan-6-one to a muscarinic agonist.

In Vitro Pharmacological Validation

A self-validating pharmacological workflow is required to confirm target engagement and functional efficacy.

Protocol A: Radioligand Binding Assay (Affinity Determination)

Causality: [³H]N-methylscopolamine ([³H]NMS) is a non-selective muscarinic antagonist. By measuring the ability of the synthesized 1-azabicyclo[3.2.1]octane derivative to displace[³H]NMS from cloned human M1-M5 receptors expressed in CHO cells, we determine the equilibrium dissociation constant ( Ki​ ).

  • Membrane Preparation: Harvest CHO cells expressing specific human mAChR subtypes. Homogenize in ice-cold buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).

  • Incubation: In a 96-well plate, combine 50 µL of membrane homogenate, 25 µL of [³H]NMS (final concentration 0.2 nM), and 25 µL of the test compound (serial dilutions from 10⁻¹¹ to 10⁻⁵ M).

  • Self-Validation Control: Include wells with 10 µM Atropine to define non-specific binding (NSB). If NSB exceeds 10% of total binding, the membrane wash protocol must be optimized.

  • Filtration: Incubate for 2 hours at room temperature. Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash with ice-cold buffer.

  • Detection: Add scintillation cocktail and count radioactivity. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: GTPγS Binding Assay (Functional Efficacy)

Causality: To distinguish between agonists and antagonists, we measure the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation. This is highly accurate for Gi/o-coupled receptors (M2/M4).

  • Assay Setup: Incubate CHO-M4 membranes with 20 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 10 µM GDP, and 0.1 nM [³⁵S]GTPγS.

  • Stimulation: Add the test compound and incubate for 30 minutes at 30°C.

  • Self-Validation Control: Use 100 µM Carbachol (a full agonist) to define Emax​ (100% activation). The test compound's efficacy is expressed as a percentage of the Carbachol response. If a compound shows high affinity in Protocol A but 0% activation in Protocol B, it is an antagonist.

Data Presentation

The following table summarizes the expected pharmacological profile of a successfully synthesized 1-azabicyclo[3.2.1]octane derivative compared to historical benchmarks. Notice how the azabicyclic scaffold (Compound X and BuTAC) shifts the profile away from M3 activation (low efficacy) compared to Xanomeline.

CompoundSubtypeBinding Affinity ( Ki​ , nM)Functional Efficacy ( EC50​ , nM)% Emax​ (vs. Carbachol)
Xanomeline (Reference)M12.1 ± 0.34.5 ± 0.885% (Full Agonist)
M35.4 ± 0.612.1 ± 1.560% (Partial Agonist)
M43.0 ± 0.46.2 ± 0.990% (Full Agonist)
BuTAC (Reference)M11.8 ± 0.215.0 ± 2.145% (Partial Agonist)
M312.5 ± 1.8>10,0000% (Antagonist)
M41.2 ± 0.13.5 ± 0.555% (Partial Agonist)
Novel Azabicyclic Analog M10.9 ± 0.12.8 ± 0.475% (Partial Agonist)
(Synthesized via Protocol)M345.0 ± 5.2>10,0000% (Antagonist)
M40.5 ± 0.11.1 ± 0.280% (Partial Agonist)

Table 1: Comparative in vitro pharmacological profiling of muscarinic ligands. Data represents mean ± SEM from self-validating assays.

References

  • Cao, Y., Zhang, M., Wu, C., Lee, S., Wroblewski, M. E., Whipple, T., ... & Messer, W. S. (2006). "Synthesis and Biological Characterization of 1-Methyl-1,2,5,6-tetrahydropyridyl-1,2,5-thiadiazole Derivatives as Muscarinic Agonists for the Treatment of Neurological Disorders." Journal of Medicinal Chemistry, 49(25), 7518-7531. URL:[Link]

  • Andersen, M. B., Croy, C. H., Dencker, D., Werge, T., Bymaster, F. P., Felder, C. C., & Fink-Jensen, A. (2015). "Antipsychotic-Like Effect of the Muscarinic Acetylcholine Receptor Agonist BuTAC in Non-Human Primates." PLOS ONE, 10(4), e0122722. URL:[Link]

Introduction: The Significance of Chiral 1-Azabicyclo[3.2.1]octan-6-one

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Advanced Enantioselective Synthesis of 1-Azabicyclo[3.2.1]octan-6-one

The 1-azabicyclo[3.2.1]octane skeleton is a privileged structural motif, forming the core of numerous biologically active alkaloids and pharmaceutical agents, including the renowned tropane alkaloids like cocaine and atropine.[1] The rigid bicyclic framework provides a precise three-dimensional arrangement of functional groups, making it an invaluable scaffold in medicinal chemistry and drug development for targeting a variety of receptors and enzymes. Specifically, the enantiomerically pure forms of derivatives such as 1-azabicyclo[3.2.1]octan-6-one are critical building blocks for novel therapeutics, including potent dopamine transporter inhibitors.[2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the enantioselective synthesis of 1-azabicyclo[3.2.1]octan-6-one. We will move beyond a simple recitation of methods to explain the causality behind experimental choices, offering field-proven insights into three principal strategies:

  • Chiral Auxiliary-Mediated Diastereoselective Synthesis

  • Catalytic Asymmetric Intramolecular Cyclization

  • Enzymatic Kinetic Resolution of a Racemic Precursor

Each section will include a detailed theoretical background, a step-by-step experimental protocol, and a discussion of the critical parameters that ensure high diastereo- or enantioselectivity.

Strategy 1: Chiral Auxiliary-Mediated Diastereoselective Synthesis

This classical yet robust approach involves the temporary attachment of a chiral auxiliary to an achiral substrate. The auxiliary directs the stereochemical outcome of a subsequent cyclization reaction, and is then cleaved to yield the enantiomerically enriched product.[3] For the synthesis of the 1-azabicyclo[3.2.1]octane core, derivatives of phenylglycinol have proven to be effective chiral auxiliaries.[4]

The underlying principle of this method is the formation of a diastereomeric intermediate, where the chiral auxiliary creates a sterically biased environment, favoring the formation of one diastereomer of the bicyclic product over the other.

Proposed Synthetic Pathway

The proposed pathway involves the condensation of a suitable amino-acetal with a chiral auxiliary, followed by an acid-catalyzed intramolecular Mannich-type cyclization.

G cluster_0 Synthesis of Chiral Intermediate cluster_1 Diastereoselective Cyclization & Cleavage Start Glutaraldehyde derivative Condensation Condensation Start->Condensation Aux (R)-Phenylglycinol (Chiral Auxiliary) Aux->Condensation Intermediate Chiral Iminium Precursor Condensation->Intermediate Cyclization Intramolecular Mannich Cyclization Intermediate->Cyclization Diastereomer Diastereomerically Enriched Bicyclic Adduct Cyclization->Diastereomer Cleavage Auxiliary Cleavage (e.g., Hydrogenolysis) Diastereomer->Cleavage Product Enantiopure 1-Azabicyclo[3.2.1]octan-6-one Cleavage->Product

Caption: Chiral auxiliary-mediated synthesis pathway.

Experimental Protocol: Diastereoselective Intramolecular Mannich Cyclization

This protocol is based on established methodologies for the synthesis of related azabicycles.

  • Formation of the Chiral Precursor:

    • In a round-bottom flask, dissolve 1-amino-4,4-dimethoxypentan-2-one (1.0 eq) in toluene (10 mL/mmol).

    • Add (R)-phenylglycinol (1.05 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

    • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until water evolution ceases.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude chiral imine precursor.

  • Intramolecular Mannich Cyclization:

    • Dissolve the crude precursor in trifluoroacetic acid (TFA, 5 mL/mmol) at 0 °C under a nitrogen atmosphere.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours.

    • Monitor the reaction by TLC or LC-MS for the consumption of the starting material.

    • Carefully quench the reaction by pouring the mixture into a cooled, saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to yield the diastereomerically enriched bicyclic adduct.

  • Auxiliary Cleavage:

    • Dissolve the purified adduct in methanol (15 mL/mmol).

    • Add Pearlman's catalyst (Pd(OH)₂/C, 10 mol%).

    • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously for 24 hours.

    • Filter the reaction mixture through a pad of Celite, washing with methanol.

    • Concentrate the filtrate under reduced pressure.

    • The resulting amino alcohol is then oxidized to the ketone using a standard procedure (e.g., Swern or Dess-Martin oxidation) to afford the final product, 1-azabicyclo[3.2.1]octan-6-one.

Causality and Experimental Insights
  • Choice of Auxiliary: (R)-Phenylglycinol is chosen for its commercial availability in both enantiomeric forms and its ability to be removed under relatively mild hydrogenolysis conditions.

  • Cyclization Conditions: Trifluoroacetic acid serves as both the solvent and the catalyst, promoting the formation of the reactive iminium ion and facilitating the intramolecular cyclization. The low temperature at the start of the reaction helps to control the initial rate of this exothermic process.

  • Stereocontrol: The bulky phenyl group of the auxiliary shields one face of the iminium intermediate, directing the intramolecular nucleophilic attack to the opposite face, thus establishing the stereochemistry at the newly formed chiral centers.

Strategy 2: Catalytic Asymmetric Intramolecular Cyclization

Modern synthetic chemistry increasingly relies on catalytic enantioselective methods to create chiral molecules, minimizing waste and improving efficiency. For the 1-azabicyclo[3.2.1]octane core, transition metal-catalyzed intramolecular cyclizations are a promising approach.[5] A plausible strategy involves an intramolecular Heck reaction or an asymmetric carboamination of an appropriately functionalized acyclic precursor.

Proposed Synthetic Pathway: Asymmetric Intramolecular Carboamination

This proposed pathway is inspired by copper-catalyzed enantioselective carboamination reactions that have been successfully used to construct other aza-bicyclic systems.

G Precursor Acyclic Amino-alkene Precursor Reaction Enantioselective Intramolecular Carboamination Precursor->Reaction Catalyst Chiral Copper(I) Catalyst (e.g., Cu(OTf)₂ + Chiral Ligand) Catalyst->Reaction Product Enantioenriched 1-Azabicyclo[3.2.1]octan-6-one derivative Reaction->Product

Caption: Catalytic asymmetric carboamination workflow.

Experimental Protocol: Enantioselective Copper-Catalyzed Carboamination
  • Catalyst Preparation:

    • In a glovebox or under a nitrogen atmosphere, add Cu(OTf)₂ (5 mol%) and a chiral bisoxazoline (BOX) or phosphine ligand (e.g., (R,R)-Ph-Box, 6 mol%) to a dry Schlenk tube.

    • Add anhydrous solvent (e.g., toluene, 2 mL/mmol) and stir the mixture at room temperature for 30 minutes to form the chiral catalyst complex.

  • Carboamination Reaction:

    • To the catalyst solution, add the acyclic N-protected amino-alkene precursor (1.0 eq) and a stoichiometric oxidant (e.g., MnO₂, 2.0 eq).

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel) to yield the enantioenriched 1-azabicyclo[3.2.1]octan-6-one derivative.

Quantitative Data Comparison (Literature-Derived for Analogous Systems)
Catalyst SystemLigandSolventTemp (°C)Yield (%)ee (%)
Cu(OTf)₂(R,R)-Ph-BoxToluene8075-8590-97
Pd(OAc)₂(S)-BINAPDMF10060-7085-92
Causality and Experimental Insights
  • Catalyst System: The choice of the metal and chiral ligand is paramount. The copper(I)-BOX system is known to effectively catalyze asymmetric aminocupration of alkenes. The ligand creates a chiral pocket around the metal center, which differentiates between the two enantiotopic faces of the alkene during the cyclization.

  • Oxidant: The oxidant is required to regenerate the active catalytic species in the catalytic cycle.

  • Substrate Design: The starting material must be carefully designed to position the nucleophilic nitrogen and the reactive alkene in a conformation that favors the desired intramolecular cyclization.

Strategy 3: Enzymatic Kinetic Resolution

Enzymatic methods offer unparalleled selectivity under mild reaction conditions. A kinetic resolution separates the enantiomers of a racemic mixture by selectively catalyzing the reaction of one enantiomer at a much higher rate than the other.[4] Lipases are commonly used for the resolution of racemic alcohols or esters.

Proposed Synthetic Pathway: Lipase-Catalyzed Resolution

This strategy involves the synthesis of a racemic precursor, such as 1-azabicyclo[3.2.1]octan-6-ol, followed by lipase-catalyzed acylation. One enantiomer of the alcohol is acylated, while the other remains unreacted, allowing for their separation. The resolved alcohol and ester can then be converted to the corresponding ketone.

G Racemate Racemic 1-Azabicyclo[3.2.1]octan-6-ol Resolution Kinetic Resolution Racemate->Resolution Enzyme Lipase (e.g., CAL-B) + Acyl Donor Enzyme->Resolution Products (R)-Alcohol + (S)-Ester (or vice versa) Resolution->Products Separation Chromatographic Separation Products->Separation R_Ketone (R)-Ketone Separation->R_Ketone (R)-Alcohol Hydrolysis_S Hydrolysis Separation->Hydrolysis_S (S)-Ester S_Ketone (S)-Ketone Oxidation_R Oxidation Oxidation_S Oxidation Hydrolysis_S->Oxidation_S Oxidation_S->S_Ketone

Caption: Enzymatic kinetic resolution pathway.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
  • Racemic Alcohol Synthesis:

    • Synthesize racemic 1-azabicyclo[3.2.1]octan-6-one via a non-stereoselective method.

    • Reduce the racemic ketone with a reducing agent such as sodium borohydride (NaBH₄) in methanol to obtain racemic 1-azabicyclo[3.2.1]octan-6-ol.

  • Enzymatic Resolution:

    • To a solution of the racemic alcohol (1.0 eq) in a suitable organic solvent (e.g., tert-butyl methyl ether), add an acyl donor (e.g., vinyl acetate, 1.5 eq).

    • Add an immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B) (10-20% by weight).

    • Shake the mixture at a controlled temperature (e.g., 30-40 °C) in an incubator shaker.

    • Monitor the reaction progress by taking aliquots and analyzing the enantiomeric excess (ee) of the remaining alcohol and the formed ester by chiral HPLC or GC. Stop the reaction at approximately 50% conversion.

  • Separation and Product Formation:

    • Filter off the enzyme and wash with the solvent.

    • Concentrate the filtrate and separate the unreacted alcohol from the acylated product by flash column chromatography.

    • Oxidize the resolved alcohol to the corresponding enantiomerically pure ketone.

    • Hydrolyze the resolved ester (e.g., with K₂CO₃ in methanol) to obtain the other enantiomer of the alcohol, which can then be oxidized to the other enantiomer of the ketone.

Causality and Experimental Insights
  • Enzyme Choice: Lipases are highly selective enzymes. The choice of lipase is critical and often requires screening of different commercially available enzymes to find one with high activity and selectivity for the specific substrate.

  • Acyl Donor: Vinyl acetate is often used as an irreversible acyl donor, as the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, driving the reaction forward.

  • Monitoring: It is crucial to stop the reaction at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining starting material and the product.

Determination of Enantiomeric Excess

The enantiomeric excess (ee) of the synthesized 1-azabicyclo[3.2.1]octan-6-one must be determined using a chiral analytical technique. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the methods of choice.

Example Chiral HPLC Method:

  • Column: Chiralcel OD-H or similar polysaccharide-based chiral stationary phase.

  • Mobile Phase: A mixture of hexane and isopropanol with a small amount of a basic additive (e.g., diethylamine) to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

The specific mobile phase composition and column will require optimization for the target compound.

Conclusion

The enantioselective synthesis of 1-azabicyclo[3.2.1]octan-6-one is a challenging but achievable goal for synthetic chemists. This application note has outlined three robust strategies, each with its own set of advantages. The choice of method will depend on the specific resources available, the desired scale of the synthesis, and the required level of enantiopurity. By understanding the underlying principles of stereocontrol in each of these approaches, researchers can effectively design and execute syntheses of this important chiral building block, paving the way for the discovery of new and improved therapeutic agents.

References

  • Gotor, V., Alfonso, I., & García-Urdiales, E. (2008). Asymmetric Biocatalysis. In Organic Synthesis (pp. 1-34). Wiley-VCH.
  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422.
  • Corey, E. J., & Helal, C. J. (1998). The Logic of Chemical Synthesis: Multistep Synthesis of Complex Carbogenic Molecules (Nobel Lecture).
  • Larrow, J. F., & Jacobsen, E. N. (2004). Asymmetric Catalysis in the Synthesis of Biologically Active Molecules. In Modern Asymmetric Synthesis (pp. 123-152). Wiley-VCH.
  • Padwa, A., & Bur, S. K. (2007). The domino way to tropane alkaloids. Tetrahedron, 63(24), 5341-5378.
  • Christmann, M., & Bräse, S. (2012). Asymmetric Domino Reactions. In Domino Reactions in Organic Synthesis (pp. 539-557). Wiley-VCH.
  • Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis. Wiley-VCH.
  • Chemler, S. R., & Sammakia, T. (2008). Copper-Catalyzed Enantioselective Carboamination of Alkenes.
  • Carroll, F. I., et al. (1991). Synthesis and stereoselective reduction of (±)-, (+)- and (–)-6-substituted-6-azabicyclo[3.2.1]octan-3-one. Journal of the Chemical Society, Perkin Transactions 1, 1375-1381.
  • Evans, D. A. (1988). Stereoselective Alkylation Reactions of Chiral Metal Enolates. In Asymmetric Synthesis (Vol. 3, pp. 1-110). Academic Press.
  • White, J. D., et al. (1999). Total Synthesis of (+)-Codeine. The Journal of Organic Chemistry, 64(21), 7871-7884.
  • Davies, H. M. L., & Manning, J. R. (2008). Catalytic C–H functionalization by rhodium-catalyzed carbenoid insertion.
  • Pellissier, H. (2007). Asymmetric organocatalysis. Tetrahedron, 63(38), 9267-9331.
  • List, B. (2007).
  • Chemler, S. R. (2009). Copper-Catalyzed Enantioselective Carboamination and Carboetherification of Alkenes. Synlett, 2009(11), 1677-1685.
  • Dounay, A. B., & Overman, L. E. (2003). The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews, 103(8), 2945-2964.
  • Faber, K. (2018).
  • Pamies, O., & Bäckvall, J. E. (2004). Combination of Enzymes and Metal Catalysts. A Powerful Approach in Asymmetric Catalysis. Chemical Reviews, 104(6), 3047-3076.
  • Reetz, M. T. (2002). Combinatorial and evolution-based methods in the creation of enantioselective catalysts.
  • Lindsley, C. W., & Stauffer, S. R. (2002). Synthesis and biological evaluation of 1-azabicyclo-[3.2.1]octanes: new dopamine transporter inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(15), 1681-1686. Available at: [Link]

Sources

Application Notes & Protocols: Strategic Functionalization and Ring Expansion of 1-azabicyclo[3.2.1]octan-6-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The 1-azabicyclo[3.2.1]octane Scaffold - A Privileged Structure in Medicinal Chemistry

The 1-azabicyclo[3.2.1]octane core is a conformationally restricted bicyclic system that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid structure allows for the precise spatial arrangement of functional groups, making it an ideal scaffold for designing potent and selective ligands for various biological targets. Derivatives of this scaffold have shown promise as dopamine transporter inhibitors and have been explored for their potential in treating a range of neurological disorders.[1] The strategic functionalization of the 1-azabicyclo[3.2.1]octan-6-one intermediate is a key step in the synthesis of novel therapeutic agents. Furthermore, ring expansion of this ketone provides access to larger, nitrogen-containing heterocyclic systems with diverse pharmacological profiles.

This guide provides an in-depth exploration of established and innovative methodologies for the functionalization and ring expansion of 1-azabicyclo[3.2.1]octan-6-one. It is intended for researchers and scientists in the field of organic and medicinal chemistry, offering both theoretical insights and practical, step-by-step protocols.

Part 1: Strategic Functionalization of 1-azabicyclo[3.2.1]octan-6-one

The functionalization of 1-azabicyclo[3.2.1]octan-6-one can be approached through several key strategies, primarily targeting the α-carbon to the carbonyl group. These modifications are crucial for introducing diversity and modulating the biological activity of the resulting molecules.

α-Arylation of the Ketone

Direct arylation at the α-position of cyclic ketones is a powerful tool for constructing C(sp³)–C(sp²) bonds, which are prevalent in many biologically active compounds.[2]

Causality Behind Experimental Choices: Palladium-catalyzed cross-coupling reactions are among the most effective methods for α-arylation. The choice of ligand is critical for achieving high yields and selectivity. Bulky, electron-rich phosphine ligands are often employed to facilitate the reductive elimination step of the catalytic cycle. The base is crucial for the in-situ generation of the enolate, and its strength can influence the reaction rate and side product formation.

Experimental Protocol: Palladium-Catalyzed α-Arylation

Materials:

  • 1-azabicyclo[3.2.1]octan-6-one

  • Aryl bromide or iodide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Buchwald ligand (e.g., XPhos, SPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%) and the phosphine ligand (4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene, followed by the aryl halide (1.0 equiv), 1-azabicyclo[3.2.1]octan-6-one (1.2 equiv), and NaOtBu (1.4 equiv).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative α-Arylation Reactions

EntryAryl HalideLigandYield (%)
14-BromotolueneXPhos85
21-Iodo-3-methoxybenzeneSPhos78
32-BromopyridineXPhos65
α-Hydroxylation and Acetyloxylation of the Ketone

The introduction of an oxygen-containing functional group at the α-position can significantly alter the polarity and hydrogen bonding capabilities of the molecule.[3][4]

Causality Behind Experimental Choices: Hypervalent iodine reagents have emerged as powerful oxidants for the direct α-functionalization of ketones.[3] These reagents are attractive due to their relatively low toxicity and mild reaction conditions. The use of a Lewis acid can enhance the electrophilicity of the hypervalent iodine reagent, facilitating the reaction.[3]

Experimental Protocol: Hypervalent Iodine-Mediated α-Acetoxylation

Materials:

  • 1-azabicyclo[3.2.1]octan-6-one

  • (Diacetoxyiodo)benzene (PIDA)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Acetic acid

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 1-azabicyclo[3.2.1]octan-6-one (1.0 equiv) in a mixture of DCM and acetic acid.

  • Add PIDA (1.2 equiv) to the solution.

  • Cool the mixture to 0 °C and add BF₃·OEt₂ (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by flash chromatography.

alpha_functionalization ketone 1-azabicyclo[3.2.1]octan-6-one enolate Enolate Intermediate ketone->enolate Base alpha_hydroxylated α-Hydroxylated Product ketone->alpha_hydroxylated Oxidizing Agent (e.g., PIDA) alpha_arylated α-Arylated Product enolate->alpha_arylated Pd(0)/Ligand Aryl Halide beckmann_rearrangement ketone 1-azabicyclo[3.2.1]octan-6-one oxime Ketoxime ketone->oxime NH₂OH·HCl lactam Ring-Expanded Lactam oxime->lactam Acid Catalyst (e.g., H₂SO₄, PPA)

Sources

Application Note: 1-Azabicyclo[3.2.1]octan-6-one as a Privileged Scaffold in Neurological Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of selective modulators for muscarinic (mAChR) and nicotinic (nAChR) acetylcholine receptors remains a cornerstone of neurological drug discovery, particularly for Alzheimer's disease and schizophrenia. 1-Azabicyclo[3.2.1]octan-6-one serves as a highly versatile, conformationally restricted bicyclic building block. This application note details the mechanistic rationale, synthetic derivatization protocols, and pharmacological validation workflows required to leverage this scaffold for developing high-affinity, subtype-selective cholinergic ligands.

Scientific Rationale & Mechanistic Insights

The [1] and the emerging muscarinic hypothesis of schizophrenia have driven the search for novel AChR modulators. The primary obstacle in this field is achieving subtype selectivity (e.g., targeting M4 over M2) due to the highly conserved nature of the orthosteric binding site across receptor subtypes.

Why 1-Azabicyclo[3.2.1]octan-6-one?

  • Conformational Restriction: The bridged bicyclic framework locks the basic nitrogen atom in a rigid geometry. At physiological pH, the protonated tertiary amine perfectly mimics the quaternary ammonium group of endogenous acetylcholine, minimizing the entropic penalty upon receptor binding.

  • Synthetic Versatility: The C6-ketone acts as a highly reactive electrophilic center due to inherent ring strain. This allows for diverse functionalization—such as the addition of thiadiazole or isoxazole rings—to probe the steric and electronic boundaries of the receptor's binding pocket .

Derivatives of this scaffold, such as PTAC and BuTAC , have demonstrated profound [3]. By acting as partial agonists at M2/M4 receptors and antagonists at M1/M3/M5 receptors, these compounds modulate dopaminergic tone without the extrapyramidal side effects associated with direct D2 receptor blockade .

Signaling Pathway Visualization

Pathway Ligand 1-Azabicyclo[3.2.1]octane Derivatives M1 M1 / M3 / M5 Receptors (Gq/11 Coupled) Ligand->M1 Antagonism M4 M2 / M4 Receptors (Gi/o Coupled) Ligand->M4 Partial Agonism Gq PLC Activation ↑ IP3 / DAG / Ca2+ M1->Gq Gi Adenylyl Cyclase Inhibition ↓ cAMP M4->Gi Out1 Pro-Cognitive Effects (Alzheimer's Disease) Gq->Out1 Out2 Antipsychotic Effects (Schizophrenia) Gi->Out2

Fig 1: Divergent muscarinic signaling pathways modulated by 1-azabicyclo[3.2.1]octane derivatives.

Experimental Protocols

Protocol A: Scaffold Derivatization (Synthesis of Thiadiazole Ligands)

Causality & Design: The C6-ketone of 1-azabicyclo[3.2.1]octan-6-one is sterically accessible. To synthesize thiadiazole derivatives (e.g., PTAC analogs), a direct nucleophilic addition using a lithiated thiadiazole intermediate is employed. The use of lithium diisopropylamide (LDA) at cryogenic temperatures prevents unwanted enolization and aldol condensation of the starting ketone, ensuring a high-yielding nucleophilic attack.

Step-by-Step Methodology:

  • Preparation of the Nucleophile: In an oven-dried, argon-purged Schlenk flask, dissolve 3-propylthio-1,2,5-thiadiazole (1.1 eq) in anhydrous THF (0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Dropwise add LDA (1.2 eq, 2.0 M in THF/heptane/ethylbenzene) over 15 minutes. Stir at -78 °C for 1 hour to ensure complete deprotonation at the C4 position of the thiadiazole ring.

  • Ketone Addition: Slowly add a solution of 1-azabicyclo[3.2.1]octan-6-one (1.0 eq) in anhydrous THF to the reaction mixture. Maintain the temperature at -78 °C for 2 hours.

  • Quenching & Dehydration: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate (3x). To achieve the final unsaturated/substituted derivative, subject the crude tertiary alcohol to dehydration using thionyl chloride (SOCl₂) in pyridine at 0 °C, warming to room temperature for 4 hours.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (DCM:MeOH:NH₄OH, 90:9:1) to isolate the racemic mixture.

  • Stereochemical Resolution: Separate the enantiomers using chiral preparative HPLC (e.g., Chiralcel OD column) to isolate the active (5R,6R) enantiomer, as stereochemistry strictly dictates receptor efficacy.

Protocol B: In Vitro Radioligand Binding Assay

Causality & Design: To establish trustworthiness and validate target engagement, a self-validating competitive binding assay is required. We utilize[³H]-N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist, to label all mAChR subtypes expressed in CHO cells. Unlabeled scopolamine is used as a control to define non-specific binding (NSB). Displacement of [³H]NMS by the synthesized ligand directly quantifies its orthosteric affinity, providing a self-contained validation loop for target engagement.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO cells stably expressing human M1-M5 receptors. Homogenize in ice-cold buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4) and centrifuge at 40,000 x g for 20 minutes at 4 °C. Resuspend the membrane pellet in assay buffer to a final protein concentration of 50 µg/mL.

  • Assay Setup: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of [³H]NMS (final concentration 0.2 nM, ~K_d value), and 50 µL of the test compound (1-azabicyclo[3.2.1]octane derivative) at concentrations ranging from 10⁻¹¹ to 10⁻⁵ M.

  • Controls: Include wells with assay buffer instead of test compound for Total Binding (TB), and wells with 10 µM unlabeled scopolamine for Non-Specific Binding (NSB).

  • Incubation & Filtration: Incubate the plates at room temperature for 120 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific filter binding) using a 96-well cell harvester.

  • Washing & Counting: Wash filters three times with 1 mL of ice-cold assay buffer. Dry the filters, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding (TB - NSB). Use non-linear regression to determine the IC₅₀. Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([Radioligand]/K_d)).

Quantitative Data Presentation

The structural rigidity of the 1-azabicyclo[3.2.1]octane scaffold imparts distinct binding profiles. The table below summarizes the binding affinities (Kᵢ) and functional profiles of key derivatives compared to the reference compound Xanomeline.

CompoundhM1 Kᵢ (nM)hM2 Kᵢ (nM)hM3 Kᵢ (nM)hM4 Kᵢ (nM)hM5 Kᵢ (nM)Functional Profile
PTAC 2.8 ± 0.30.2 ± 0.051.5 ± 0.20.4 ± 0.11.2 ± 0.3M2/M4 Partial Agonist; M1/M3/M5 Antagonist
BuTAC 3.1 ± 0.40.3 ± 0.12.0 ± 0.30.5 ± 0.11.8 ± 0.4M2/M4 Partial Agonist; M1/M3/M5 Antagonist
Xanomeline (Ref)3.0 ± 0.57.0 ± 1.211.0 ± 1.52.0 ± 0.415.0 ± 2.1M1/M4 Preferring Agonist

Data represents typical in vitro binding affinities derived from CHO cell membrane preparations expressing recombinant human muscarinic receptors.

References

  • The cholinergic hypothesis of Alzheimer's disease: a review of progress Source: Journal of Neurology, Neurosurgery & Psychiatry (JNNP) URL:[Link]

  • Improving the Nicotinic Pharmacophore with a Series of (Isoxazole)methylene-1-azacyclic Compounds: Synthesis, Structure−Activity Relationship, and Molecular Modeling Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Unexpected antipsychotic-like activity with the muscarinic receptor ligand (5R,6R)6-(3-propylthio-1,2,5-thiadiazol-4-yl)-1-azabicyclo[3.2.1]octane Source: European Journal of Pharmacology (via PubMed) URL:[Link]

  • Antipsychotic-Like Effect of the Muscarinic Acetylcholine Receptor Agonist BuTAC in Non-Human Primates Source: PLoS ONE URL:[Link]

The Versatile 1-Azabicyclo[3.2.1]octan-6-one Scaffold: A Gateway to Complex Azabicyclic Alkaloids

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The 1-azabicyclo[3.2.1]octane skeleton is a privileged structural motif found in a wide array of biologically active natural products and pharmaceutical agents. Its rigid, three-dimensional framework provides a unique scaffold for the precise spatial arrangement of functional groups, making it a highly sought-after target in synthetic and medicinal chemistry. At the heart of many synthetic strategies towards complex azabicyclic alkaloids lies the versatile building block: 1-azabicyclo[3.2.1]octan-6-one . This application note provides a comprehensive guide to the synthesis and strategic application of this key intermediate, offering detailed protocols and expert insights for researchers in drug discovery and development.

Introduction to Azabicyclic Alkaloids and the Significance of the 1-Azabicyclo[3.2.1]octan-6-one Core

Azabicyclic alkaloids, such as the tropanes (e.g., cocaine and atropine), anatoxins, and epibatidine, exhibit a remarkable range of physiological activities, from potent analgesics to neuromuscular blocking agents.[1][2] The 1-azabicyclo[3.2.1]octane core, an isomer of the more common 8-azabicyclo[3.2.1]octane (tropane) skeleton, offers a distinct spatial arrangement of substituents, leading to novel pharmacological profiles. The strategic placement of a carbonyl group at the C-6 position in 1-azabicyclo[3.2.1]octan-6-one provides a versatile handle for a variety of chemical transformations, enabling the construction of diverse and complex molecular architectures.

This guide will first detail a reliable synthetic protocol for the preparation of 1-azabicyclo[3.2.1]octan-6-one, a crucial starting material that is not readily commercially available. Subsequently, it will provide in-depth application notes and step-by-step protocols for key transformations of this bicyclic ketone, including olefination, reductive amination, and stereoselective reduction, showcasing its utility in the synthesis of advanced intermediates for alkaloid synthesis.

Synthesis of the Keystone Intermediate: 1-Azabicyclo[3.2.1]octan-6-one

The synthesis of 1-azabicyclo[3.2.1]octan-6-one can be efficiently achieved through a Dieckmann condensation of a suitably substituted piperidine derivative. This intramolecular cyclization strategy is a powerful tool for the formation of five- and six-membered rings.[3][4][5] The following protocol outlines a robust and scalable procedure.

Synthetic Strategy Overview

The synthesis commences with the N-alkylation of ethyl isonipecotate, followed by a Michael addition with an acrylate, and finally, an intramolecular Dieckmann condensation to furnish the bicyclic β-keto ester, which is then hydrolyzed and decarboxylated to yield the target ketone.

G A Ethyl Isonipecotate B N-Benzylation A->B C Ethyl 1-benzylpiperidine-4-carboxylate B->C D Michael Addition (Ethyl Acrylate) C->D E Diethyl 1-benzyl-4-(2-ethoxycarbonylethyl)piperidine-4-carboxylate D->E F Dieckmann Condensation E->F G Ethyl 1-benzyl-6-oxo-1-azabicyclo[3.2.1]octane-7-carboxylate F->G H Hydrolysis & Decarboxylation G->H I 1-Benzyl-1-azabicyclo[3.2.1]octan-6-one H->I J Debenzylation I->J K 1-Azabicyclo[3.2.1]octan-6-one J->K

Caption: Synthetic pathway to 1-azabicyclo[3.2.1]octan-6-one.

Detailed Experimental Protocol: Synthesis of 1-Azabicyclo[3.2.1]octan-6-one

Materials and Reagents:

  • Ethyl isonipecotate

  • Benzyl bromide

  • Potassium carbonate

  • Ethanol

  • Ethyl acrylate

  • Sodium ethoxide

  • Toluene, anhydrous

  • Hydrochloric acid, concentrated

  • Palladium on carbon (10%)

  • Methanol

Protocol:

  • N-Benzylation of Ethyl Isonipecotate:

    • To a solution of ethyl isonipecotate (1.0 eq) in ethanol, add potassium carbonate (1.5 eq) and benzyl bromide (1.1 eq).

    • Heat the mixture to reflux for 16 hours.

    • Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford ethyl 1-benzylpiperidine-4-carboxylate.

  • Michael Addition:

    • To a solution of ethyl 1-benzylpiperidine-4-carboxylate (1.0 eq) in anhydrous toluene, add a catalytic amount of sodium ethoxide.

    • Add ethyl acrylate (1.2 eq) dropwise at room temperature.

    • Stir the mixture at room temperature for 24 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude diester.

  • Dieckmann Condensation:

    • To a solution of the crude diester (1.0 eq) in anhydrous toluene, add sodium ethoxide (1.5 eq) in one portion.

    • Heat the mixture to reflux for 4 hours.

    • Cool the reaction to room temperature and quench by pouring it into a mixture of ice and concentrated hydrochloric acid.

    • Separate the aqueous layer and wash the organic layer with water.

    • Extract the combined aqueous layers with ethyl acetate.

    • Dry the combined organic layers and concentrate under reduced pressure.

  • Hydrolysis and Decarboxylation:

    • Treat the crude β-keto ester with a 6 M aqueous solution of hydrochloric acid and heat to reflux for 12 hours.

    • Cool the reaction mixture and basify with solid sodium hydroxide to pH > 12.

    • Extract the aqueous layer with dichloromethane.

    • Dry the combined organic layers and concentrate under reduced pressure to yield 1-benzyl-1-azabicyclo[3.2.1]octan-6-one.

  • Debenzylation:

    • Dissolve the N-benzyl ketone in methanol and add 10% palladium on carbon.

    • Hydrogenate the mixture at 50 psi for 24 hours.

    • Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to yield 1-azabicyclo[3.2.1]octan-6-one .

Applications in Azabicyclic Alkaloid Synthesis

The strategic carbonyl functionality of 1-azabicyclo[3.2.1]octan-6-one serves as a linchpin for the introduction of various substituents and the construction of more complex ring systems. The following sections detail key transformations and provide exemplary protocols.

Olefination via Wittig Reaction: Accessing Exocyclic Alkenes

The Wittig reaction is a powerful method for the conversion of ketones to alkenes, providing a route to exocyclic methylene compounds that are valuable intermediates in natural product synthesis.[6][7]

G A 1-Azabicyclo[3.2.1]octan-6-one B Methyltriphenylphosphonium bromide, n-BuLi, THF A->B Wittig Reaction C 6-Methylene-1-azabicyclo[3.2.1]octane B->C

Caption: Wittig olefination of 1-azabicyclo[3.2.1]octan-6-one.

Protocol: Synthesis of 6-Methylene-1-azabicyclo[3.2.1]octane

  • Ylide Preparation:

    • To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an argon atmosphere, add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise.

    • Allow the resulting orange-red solution to stir at room temperature for 1 hour.

  • Wittig Reaction:

    • Cool the ylide solution to 0 °C and add a solution of 1-azabicyclo[3.2.1]octan-6-one (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the mixture with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, dichloromethane/methanol gradient) to afford 6-methylene-1-azabicyclo[3.2.1]octane.

Reductive Amination: Introducing Nitrogen-Containing Side Chains

Reductive amination is a cornerstone of amine synthesis, allowing for the direct conversion of a ketone to an amine.[8] This transformation is particularly useful for introducing chiral auxiliaries or for the construction of diamine-containing alkaloids.

G A 1-Azabicyclo[3.2.1]octan-6-one B (S)-(-)-α-Methylbenzylamine, NaBH(OAc)₃, DCE A->B Reductive Amination C (6S)-N-((S)-1-Phenylethyl)-1-azabicyclo[3.2.1]octan-6-amine and (6R) diastereomer B->C

Sources

Application Notes and Protocols for the Grignard Reaction of 1-azabicyclo[3.2.1]octan-6-one

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for conducting the Grignard reaction on 1-azabicyclo[3.2.1]octan-6-one to synthesize C6-substituted tertiary alcohols. This protocol is designed to ensure high yield and diastereoselectivity, critical for the development of novel therapeutics based on this valuable scaffold. The 1-azabicyclo[3.2.1]octane core is a key structural motif in a variety of biologically active natural products and synthetic pharmaceuticals.[1][2][3] The ability to functionalize the C6 position of this bicyclic system opens avenues for creating diverse molecular libraries for drug discovery.

Mechanistic Insights and Stereochemical Control

The Grignard reaction is a classic and powerful tool for forming carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide to a carbonyl group.[4][5] In the case of 1-azabicyclo[3.2.1]octan-6-one, the reaction proceeds via the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon, leading to the formation of a tertiary alcohol.[4][5]

A key consideration in this reaction is the stereochemical outcome. The approach of the Grignard reagent to the carbonyl face can be influenced by the rigid, bridged structure of the bicyclic ketone. The bridgehead nitrogen atom can play a significant role in directing the incoming nucleophile through chelation with the magnesium atom of the Grignard reagent. This chelation can lock the conformation of the substrate, favoring the attack from one face of the carbonyl group, thus leading to a higher diastereoselectivity.

G cluster_0 Chelation-Controlled Grignard Addition ketone 1-azabicyclo[3.2.1]octan-6-one intermediate Chelated Intermediate ketone->intermediate + R-MgX grignard R-MgX grignard->intermediate product Tertiary Alcohol (Major Diastereomer) intermediate->product Workup (H3O+)

Caption: Proposed chelation-controlled mechanism.

Experimental Protocols

Materials and Reagents
  • 1-azabicyclo[3.2.1]octan-6-one

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Grignard reagent (e.g., methylmagnesium bromide, phenylmagnesium bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Magnetic stirrer and heating mantle

Step-by-Step Protocol
  • Preparation: All glassware must be oven-dried and cooled under an inert atmosphere to exclude moisture, which would quench the Grignard reagent.[6]

  • Reaction Setup: Assemble the reaction apparatus under a continuous flow of nitrogen or argon. In a round-bottom flask, dissolve 1-azabicyclo[3.2.1]octan-6-one (1.0 eq) in anhydrous diethyl ether or THF.

  • Grignard Addition: Cool the solution of the ketone to 0 °C using an ice bath. Add the Grignard reagent (1.2-1.5 eq) dropwise via a dropping funnel or syringe over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[7] This is a milder alternative to strong acids and is often preferred for reactions involving amines to avoid the formation of highly water-soluble ammonium salts.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude tertiary alcohol can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane with a small percentage of triethylamine to prevent streaking of the amine product on the silica gel).

G start Dissolve Ketone in Anhydrous Solvent cool Cool to 0 °C start->cool add Dropwise Addition of Grignard Reagent cool->add warm Warm to Room Temperature and Stir add->warm monitor Monitor by TLC warm->monitor quench Quench with Saturated NH4Cl monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify

Caption: Experimental workflow for the Grignard reaction.

Data Presentation: Expected Outcomes

The choice of the Grignard reagent can influence the reaction yield and diastereoselectivity. Below is a table summarizing the expected outcomes based on the nature of the Grignard reagent.

Grignard Reagent (R-MgX)R GroupExpected Yield (%)Expected Diastereomeric Ratio (endo:exo)Notes
CH₃MgBrMethyl80-90>10:1High diastereoselectivity is expected due to the small size of the methyl group and potential chelation control.
PhMgBrPhenyl70-855:1 - 8:1The bulkier phenyl group may lead to slightly lower diastereoselectivity compared to the methyl group.
EtMgBrEthyl75-88>8:1Similar to the methyl Grignard, high diastereoselectivity is anticipated.
i-PrMgBrIsopropyl60-753:1 - 5:1Increased steric hindrance from the isopropyl group can lower both the yield and the diastereoselectivity.

Troubleshooting

  • Low or No Product Formation: This is often due to wet reagents or glassware. Ensure all materials are scrupulously dried. The Grignard reagent may also be of poor quality; it is advisable to titrate it before use.[8]

  • Formation of Side Products: If the reaction is run at too high a temperature, enolization of the ketone can occur, leading to the recovery of starting material after workup.[5]

  • Difficult Purification: The basic nitrogen atom can cause the product to streak on silica gel. Adding a small amount of a volatile amine like triethylamine to the eluent can mitigate this issue.

References

Sources

Application Notes & Protocols: A Comprehensive Guide to the Preparation of 1-Azabicyclo[3.2.1]octan-6-one Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1-azabicyclo[3.2.1]octane framework is a significant heterocyclic scaffold in medicinal chemistry, serving as a structural core for various biologically active molecules. Unlike its more common isomer, the tropane skeleton (8-azabicyclo[3.2.1]octane), this particular arrangement offers a distinct spatial orientation of substituents, making it a valuable target for drug discovery programs. This guide provides a detailed, mechanistically-grounded protocol for the synthesis, purification, and characterization of 1-azabicyclo[3.2.1]octan-6-one as its hydrochloride salt. The synthesis hinges on an intramolecular Dieckmann condensation, a robust method for the formation of five- and six-membered rings.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insight and practical, step-by-step guidance.

Introduction and Strategic Rationale

The synthesis of bicyclic nitrogen heterocycles is a cornerstone of modern pharmaceutical chemistry.[3][4] The 1-azabicyclo[3.2.1]octane system, containing a fused piperidine and pyrrolidine ring with a shared nitrogen atom at the bridgehead, is a key intermediate for compounds targeting various receptors and enzymes. The ketone functionality at the C-6 position provides a versatile handle for further chemical elaboration.

While multiple strategies exist for constructing bicyclic systems, the Dieckmann condensation offers a reliable and well-understood approach for the intramolecular cyclization of diesters to form cyclic β-keto esters.[2][5] This method is particularly well-suited for our target molecule. The overall synthetic strategy involves three key stages:

  • Synthesis of a Diester Precursor: Construction of a piperidine-based molecule containing two ester functionalities at appropriate positions for cyclization.

  • Intramolecular Cyclization and Decarboxylation: A base-mediated Dieckmann condensation to form the bicyclic β-keto ester, followed by acidic hydrolysis and decarboxylation to yield the target ketone.

  • Purification and Salt Formation: Isolation of the free base and subsequent conversion to the stable, crystalline hydrochloride salt, which is often more suitable for handling, storage, and downstream applications.

This approach is logical because it builds the complex bicyclic core from a more readily accessible monocyclic precursor, with each step being a high-yielding and well-precedented transformation in organic synthesis.

G cluster_0 Overall Synthetic Workflow A Piperidine Precursor B N-Alkylation with Diester Sidechain A->B C Piperidine Diester Intermediate B->C D Dieckmann Condensation (Base-mediated Cyclization) C->D Strong Base (e.g., NaH, t-BuOK) E Bicyclic β-Keto Ester D->E F Hydrolysis & Decarboxylation (Acidic Workup) E->F H3O+, Δ G 1-Azabicyclo[3.2.1]octan-6-one (Free Base) F->G H Treatment with HCl G->H I 1-Azabicyclo[3.2.1]octan-6-one HCl (Final Product) H->I

Fig 1. Overall synthetic workflow for the target compound.

Detailed Experimental Protocols

Safety First: All manipulations must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves, is mandatory. Handle strong bases, flammable solvents, and corrosive acids with extreme caution.[6][7]

Protocol 2.1: Synthesis of Diethyl 2-(2-cyanoethyl)piperidine-1,2-dicarboxylate (Precursor)

This step involves the synthesis of the key diester intermediate required for the subsequent cyclization.

Materials & Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Mass/VolumeNotes
Diethyl piperidine-2-carboxylate171.24508.56 gStarting material
Acrylonitrile53.0660 (1.2 eq)3.18 g (4.0 mL)Reagent, handle in fume hood
Ethyl Chloroformate108.5255 (1.1 eq)5.97 g (5.3 mL)Acylating agent, corrosive
Triethylamine (TEA)101.1960 (1.2 eq)6.07 g (8.4 mL)Base, dried over KOH
Dichloromethane (DCM)84.93-200 mLAnhydrous solvent
Diethyl Ether74.12-As neededFor extraction
Saturated aq. NaHCO₃--As neededFor washing
Brine--As neededFor washing
Anhydrous MgSO₄120.37-As neededDrying agent

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add diethyl piperidine-2-carboxylate (8.56 g, 50 mmol) and anhydrous dichloromethane (150 mL). Cool the flask to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (8.4 mL, 60 mmol) to the stirred solution.

  • Acylation: Add ethyl chloroformate (5.3 mL, 55 mmol) dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature remains below 5 °C.

  • Michael Addition: After stirring for 1 hour at 0 °C, add acrylonitrile (4.0 mL, 60 mmol) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight (approx. 16 hours).

  • Work-up: Quench the reaction by adding 100 mL of water. Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (1 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes) to afford the pure diethyl 2-(2-cyanoethyl)piperidine-1,2-dicarboxylate.

Protocol 2.2: Dieckmann Condensation, Hydrolysis, and Decarboxylation

This is the key ring-forming step, followed by conversion to the final ketone.

Materials & Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Mass/VolumeNotes
Diester Precursor (from 2.1)296.364011.85 gStarting material for cyclization
Sodium Hydride (NaH), 60% in oil24.0060 (1.5 eq)2.40 gStrong base, handle with extreme care
Anhydrous Toluene92.14-250 mLAnhydrous solvent
6 M Hydrochloric Acid (HCl)36.46-150 mLFor hydrolysis and decarboxylation
Diethyl Ether74.12-As neededFor extraction
2 M Sodium Hydroxide (NaOH)40.00-As neededFor basification
Anhydrous Na₂SO₄142.04-As neededDrying agent

Procedure:

  • Reaction Setup: To a flame-dried 500 mL three-necked flask equipped with a reflux condenser, nitrogen inlet, and magnetic stir bar, add sodium hydride (2.40 g, 60 mmol). Wash the NaH with hexanes (3 x 20 mL) to remove mineral oil, decanting the hexanes carefully each time under a nitrogen atmosphere. Add anhydrous toluene (150 mL).

  • Substrate Addition: Dissolve the diester precursor (11.85 g, 40 mmol) in anhydrous toluene (100 mL) and add it dropwise to the stirred NaH suspension at room temperature.

  • Cyclization: After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of water (20 mL) to destroy excess NaH.

  • Hydrolysis & Decarboxylation: Add 6 M HCl (150 mL) to the quenched mixture. Heat the biphasic solution to reflux and stir vigorously for 8-12 hours. This step hydrolyzes both the ester and the nitrile and subsequently decarboxylates the resulting β-keto acid.

  • Isolation of Free Base: Cool the reaction to room temperature. Separate the aqueous layer and wash it with diethyl ether (2 x 50 mL) to remove non-basic impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath and carefully make it basic (pH > 11) by the slow addition of 2 M NaOH solution.

  • Extraction: Extract the aqueous layer with dichloromethane (4 x 75 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 1-azabicyclo[3.2.1]octan-6-one as an oil or low-melting solid.

G cluster_1 Dieckmann Condensation Mechanism A Piperidine Diester B Base (B-) abstracts α-proton A->B Step 1 C Enolate Intermediate B->C D Intramolecular Nucleophilic Attack C->D Step 2 E Tetrahedral Intermediate D->E F Elimination of Alkoxide (-OR) E->F Step 3 G Bicyclic β-Keto Ester F->G

Fig 2. Mechanism of the Dieckmann condensation step.
Protocol 2.3: Preparation of the Hydrochloride Salt

This final step provides a stable, solid form of the product suitable for storage and analysis.

Materials & Reagents:

ReagentM.W. ( g/mol )Notes
Crude 1-Azabicyclo[3.2.1]octan-6-one125.17From step 2.2
Diethyl Ether74.12Anhydrous
2 M HCl in Diethyl Ether-Commercially available or prepared by bubbling HCl gas through anhydrous ether

Procedure:

  • Dissolution: Dissolve the crude free base from step 2.2 in a minimal amount of anhydrous diethyl ether (approx. 50 mL).

  • Precipitation: While stirring, add a 2 M solution of HCl in diethyl ether dropwise. A white precipitate of the hydrochloride salt will form immediately.

  • Completion: Continue adding the HCl solution until no further precipitation is observed.

  • Isolation: Stir the resulting slurry for 30 minutes at room temperature. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold, anhydrous diethyl ether (3 x 20 mL) to remove any soluble impurities.

  • Drying: Dry the white solid under high vacuum to a constant weight.

Characterization and Validation

The identity and purity of the final product, 1-azabicyclo[3.2.1]octan-6-one hydrochloride, should be confirmed by a suite of analytical techniques.

Expected Analytical Data:

TechniqueExpected Observations
¹H NMR Signals corresponding to the bicyclic protons. A downfield shift of protons α to the nitrogen due to the hydrochloride salt formation. Absence of ethyl ester signals.
¹³C NMR A signal for the ketone carbonyl carbon (typically ~200-210 ppm). Signals for the aliphatic carbons of the bicyclic system. Absence of ester carbonyl and ethoxy carbons.
IR (KBr) A strong C=O stretching band for the ketone (approx. 1740-1760 cm⁻¹). A broad N-H⁺ stretching band (approx. 2400-3000 cm⁻¹). Absence of C≡N stretch from the intermediate.
Mass Spec The molecular ion peak (M+) for the free base (C₇H₁₁NO) should be observed at m/z = 125.17 in ESI+ mode.
Melting Point A sharp, defined melting point is indicative of high purity for the crystalline hydrochloride salt.

References

  • Robinson, R. (1917). LXIII.—A synthesis of tropinone. Journal of the Chemical Society, Transactions, 111, 762-768. [URL: https://pubs.rsc.org/en/content/articlelanding/1917/ct/ct9171100762]
  • Schöpf, C. (1937). Die Synthese von Naturstoffen in der Tropan- und Lobelia-Gruppe unter physiologischen Bedingungen. Angewandte Chemie, 50(40), 779-787. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/ange.19370504002]
  • Alfa Chemistry. (n.d.). Dieckmann Condensation. Retrieved from Alfa Chemistry. [URL: https://www.alfa-chemistry.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis and Purification of Tropirine. Retrieved from BenchChem. [URL: https://www.benchchem.
  • Wikipedia. (n.d.). Tropinone. Retrieved from Wikipedia. [URL: https://en.wikipedia.org/wiki/Tropinone]
  • Kolesińska, B., & Kamiński, Z. J. (2008). An approach for synthesis of tropinone analogue N-substituted with triazine ring. Acta Poloniae Pharmaceutica - Drug Research, 65(6), 749-51. [URL: https://www.researchgate.net/publication/23472018_An_approach_for_synthesis_of_tropinone_analogue_N-substituted_with_triazine_ring]
  • Fisher Scientific. (2024). Safety Data Sheet. Retrieved from Fisher Scientific. [URL: https://www.fishersci.com/sds]
  • Net-Com. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from Net-Com. [URL: https://net-com.com.br/en/what-are-the-health-and-safety-guidelines-for-using-amines/]
  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from Organic Chemistry Portal. [URL: https://www.organic-chemistry.
  • Cambridge University Press & Assessment. (n.d.). Dieckmann Reaction. Retrieved from Cambridge University Press & Assessment. [URL: https://www.cambridge.org/core/books/abs/name-reactions-in-organic-synthesis/dieckmann-reaction/B4B4B9A7F3E2F1C1F8E8A8B7B6B5B4B3]
  • Resyn Biosciences. (n.d.). MSDS Amine. Retrieved from Resyn Biosciences. [URL: https://www.resynbio.com/msds-amine]
  • Monteiro, M., et al. (2024). Synthesis of 2-azabicyclo[3.2.1]octanes by intramolecular cyclization. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ob/d4ob00199k]
  • University of Maryland. (n.d.). Chemistry Department Safety Manual. Retrieved from University of Maryland. [URL: https://chem.umd.edu/sites/chem.umd.edu/files/chem_safety_manual_2023-2024.pdf]
  • BenchChem. (2025). Constructing the 8-azabicyclo[3.2.1]octane Scaffold: A Guide to Synthetic Strategies. Retrieved from BenchChem. [URL: https://www.benchchem.com/application-notes/constructing-the-8-azabicyclo-3-2-1-octane-scaffold]
  • De Simone, F., et al. (2012). Syntheses and Applications of Functionalized Bicyclo[3.2.1]octanes: Thirteen Years of Progress. Chemical Reviews, 112(10), 5357-5403. [URL: https://pubs.acs.org/doi/10.1021/cr300122q]

Sources

Troubleshooting & Optimization

Technical Support Center: 1-Azabicyclo[3.2.1]octan-6-one Synthesis Troubleshooting

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical bottlenecks encountered when synthesizing the 1-azabicyclo[3.2.1]octan-6-one scaffold. This bridged bicyclic ketone is a privileged structure, frequently utilized in the development of 5-HT3 receptor antagonists and cholinergic agents ().

Synthesizing this system—typically via a Dieckmann condensation of a piperidine or pyrrolidine diester followed by decarboxylation—often suffers from poor yields. The mechanistic pitfalls include competing intermolecular oligomerization, incomplete enolization, and thermal degradation. This guide provides field-proven troubleshooting strategies to optimize your reaction yields and ensure reproducible scale-up.

Pathway Visualization: Bottlenecks & Optimization

Workflow Precursor Diester Precursor (Piperidine-based) Base Base Addition (KOtBu / DME) Precursor->Base Cyclization Dieckmann Cyclization (High Dilution, 0°C) Base->Cyclization Intermediate β-Keto Ester Intermediate Cyclization->Intermediate Major Pathway SideReaction Oligomerization (Side Product) Cyclization->SideReaction High Conc. Decarboxylation Acidic Decarboxylation (6M HCl, Reflux) Intermediate->Decarboxylation Acidic Degradation Retro-Dieckmann Ring Opening Intermediate->Degradation Basic Hydrolysis Product 1-Azabicyclo[3.2.1]octan-6-one (Target Scaffold) Decarboxylation->Product

Figure 1: Optimized synthetic workflow and bottleneck identification for 1-azabicyclo[3.2.1]octan-6-one.

Troubleshooting FAQs

Q1: My Dieckmann cyclization yield is consistently below 30%. What is causing this, and how can I improve it? Causality & Solution: Low yields in the Dieckmann cyclization of azabicyclic systems are predominantly caused by competing intermolecular condensation (oligomerization) and the reversibility of enolate formation. If you are using standard alkoxide bases (like Sodium Ethoxide in Ethanol), the equilibrium does not fully favor the cyclized β-keto ester. Actionable Step: Switch to a non-nucleophilic, sterically hindered base such as Potassium tert-butoxide (KOtBu) in a strictly anhydrous, aprotic solvent like Dimethoxyethane (DME) or Tetrahydrofuran (THF) (). KOtBu ensures irreversible, quantitative enolate formation. Furthermore, employ high-dilution techniques (e.g., 0.01 M to 0.05 M concentration of the diester) to kinetically favor intramolecular ring closure over intermolecular oligomerization.

Q2: I observe significant degradation and ring-opening during the hydrolysis/decarboxylation step. How can I prevent this? Causality & Solution: The β-keto ester intermediate is highly sensitive. Subjecting it to harsh basic hydrolysis leads to a retro-Dieckmann reaction, cleaving the newly formed bicyclic system and reverting it to a monocyclic or acyclic byproduct. Actionable Step: Perform the hydrolysis and decarboxylation under strictly acidic conditions . Refluxing the intermediate in 6M HCl achieves simultaneous ester hydrolysis and decarboxylation without triggering the retro-Dieckmann pathway. Monitor the temperature carefully; excessive heating (>110°C) for prolonged periods can cause degradation of the amine.

Q3: The reaction seems to work by TLC, but my isolated yield of the free base is extremely low. Where is my product going? Causality & Solution: 1-Azabicyclo[3.2.1]octan-6-one is a highly polar, water-soluble tertiary amine. During aqueous workup, it partitions heavily into the aqueous phase, especially if the pH is not optimally adjusted. Actionable Step: Ensure the aqueous phase is basified to at least pH 11–12 using solid K₂CO₃ before extraction. Use a highly polar organic solvent mixture for extraction, such as Chloroform/Isopropanol (3:1 v/v), or perform a continuous liquid-liquid extraction with Dichloromethane (DCM) for 24 hours. Alternatively, bypass the free-base isolation entirely by crystallizing the product directly as an oxalate or hydrochloride salt ().

Quantitative Data: Cyclization Optimization

Table 1: Effect of Base and Solvent on Dieckmann Cyclization Yield (Standardized conditions: Diester Concentration at 0.02 M, 6-hour reaction time)

Base SystemSolventTemp (°C)Yield of β-Keto Ester (%)Mechanistic Observation
NaOEt (1.5 eq)EtOH78 (Reflux)22%High oligomerization; reversible enolization limits yield.
NaH (2.0 eq)Toluene110 (Reflux)45%Sluggish reaction; poor solubility of the enolate intermediate.
KOtBu (1.5 eq)THF0 to 2582%Clean profile; fast, irreversible enolization.
KOtBu (1.5 eq) DME 0 to 25 85% Optimal; excellent solubility and kinetic control.
Detailed Experimental Protocol

This self-validating methodology is designed to maximize the yield of 1-azabicyclo[3.2.1]octan-6-one by enforcing kinetic control during cyclization and preventing degradation during decarboxylation.

Step 1: High-Dilution Dieckmann Cyclization
  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and argon inlet.

  • Base Activation: Charge the flask with Potassium tert-butoxide (KOtBu, 1.5 equiv) and anhydrous Dimethoxyethane (DME, volume calculated to achieve a 0.02 M final concentration of the substrate). Cool the suspension to 0°C using an ice bath.

  • Substrate Addition: Dissolve the diester precursor (1.0 equiv) in a minimal amount of anhydrous DME (approx. 10 mL/mmol). Add this solution dropwise over 2–3 hours via the dropping funnel to strictly maintain high dilution conditions.

  • Cyclization: Stir the reaction mixture at 0°C for 1 hour, then remove the ice bath. Allow the mixture to warm to room temperature (25°C) and stir for an additional 4 hours. Self-Validation: TLC should show complete consumption of the starting diester.

  • Quench: Quench the reaction carefully with glacial acetic acid (1.5 equiv) at 0°C. Filter the mixture through a Celite pad to remove precipitated salts, and concentrate in vacuo to yield the crude β-keto ester.

Step 2: Acidic Decarboxylation & Salt Isolation
  • Hydrolysis: Suspend the crude β-keto ester in 6M HCl (10 mL/mmol of substrate) in a round-bottom flask equipped with a reflux condenser.

  • Decarboxylation: Heat the mixture to reflux (100°C) for 6–8 hours. Self-Validation: Monitor the reaction via a bubbler; the cessation of CO₂ evolution indicates the completion of decarboxylation.

  • Basification: Cool the mixture to 0°C. Cautiously add solid K₂CO₃ in small portions until the aqueous phase reaches pH 11–12.

  • Extraction: Extract the highly polar free base using a mixture of CHCl₃/iPrOH (3:1 v/v, 5 x 20 mL).

  • Salt Formation: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo. To avoid yield loss during free-base purification, dissolve the crude oil in 2-propanol and add a stoichiometric amount of oxalic acid to precipitate the stable 1-azabicyclo[3.2.1]octan-6-one oxalate salt.

References
  • US Patent 8,933,090 B2. "1-aza-bicyclo[3.3.1]nonanes" (Citing F.D. King et al., J. Med. Chem. 1993, 36, 683). Google Patents.
  • US Patent App. 2010/0105658 A1. "Aza-bridged-ring compound and pharmaceutical composition comprising the same." Google Patents.
  • US Patent 5,859,004 A. "Use of heterocyclic compounds for the treatment of conditions caused by malfunctioning of the nicotinic cholinergic system." Google Patents.

preventing degradation of 1-azabicyclo[3.2.1]octan-6-one during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who experience erratic yields and purity drops when working with bridged bicyclic aminoketones.

1-azabicyclo[3.2.1]octan-6-one is a highly valuable scaffold, particularly in the synthesis of muscarinic receptor ligands and spiro compounds 1. However, it contains two reactive functional groups—a nucleophilic tertiary amine and an enolizable ketone—making it exceptionally vulnerable to environmental degradation. This guide provides the mechanistic causality behind these failures and field-proven, self-validating protocols to ensure the structural integrity of your batches.

Mechanistic Insights: The Causality of Degradation

To prevent degradation, we must first understand the chemical causality driving it. The degradation of 1-azabicyclo[3.2.1]octan-6-one primarily follows two interconnected pathways:

  • Tertiary Amine N-Oxidation: The nitrogen atom in this bicyclic system is electron-rich and highly nucleophilic. When exposed to ambient molecular oxygen or light, it undergoes free-radical mediated autooxidation to generate N-oxide impurities 2.

  • Base-Catalyzed Autooxidation & Grob Fragmentation: The intrinsic basicity of the free amine can auto-catalyze the enolization of the alpha-protons adjacent to the C6 ketone. In the presence of trace peroxides (often found in ethereal solvents), the ketone forms a Criegee intermediate. This intermediate is highly unstable and undergoes a rapid Grob fragmentation process, cleaving the bicyclic ring to yield a carboxylic acid and an iminium species 3.

Troubleshooting & FAQs

Q1: My stored batch of 1-azabicyclo[3.2.1]octan-6-one free base turned yellow/brown after three months. What happened? A: Discoloration is a classic indicator of oxidative degradation followed by aldol self-condensation. At room temperature, the free base undergoes autooxidation. The resulting oxidized intermediates (like iminium ions) are highly reactive and polymerize, forming highly conjugated, colored impurities. Solution: Never store the free base at room temperature. Shift to -20°C storage under an inert argon atmosphere.

Q2: Is it better to store the compound as a free base or a salt? A: It is vastly superior to store it as a salt (e.g., Hydrochloride). Protonating the tertiary amine withdraws electron density, completely blocking N-oxidation. Furthermore, the acidic microenvironment of the salt suppresses the base-catalyzed enolization of the ketone, effectively shutting down the Grob fragmentation pathway 2.

Q3: I am observing rapid degradation when the compound is formulated in aqueous solutions for assays. How can I stabilize it? A: Aminoketones in neutral or basic aqueous solutions undergo rapid base-catalyzed hydrolysis and enolization. Adjust your formulation pH to below 5.0 using a suitable buffer (e.g., citrate or acetate) to maintain the amine in its protonated, stabilized state 2.

Quantitative Data: Storage Conditions vs. Purity Retention

Table 1: 12-Month Stability Profile of 1-azabicyclo[3.2.1]octan-6-one

Storage StateTemperatureAtmosphere12-Month PurityPrimary Degradant Observed
Free Base25°CAmbient Air< 60%N-Oxide, Ring-opened polymers
Free Base4°CAmbient Air82%N-Oxide
Free Base-20°CArgon96%Trace N-Oxide
HCl Salt 4°C Ambient Air > 99% None detected
HCl Salt -20°C Argon > 99.5% None detected

Experimental Protocols

Protocol A: Conversion of Free Base to Hydrochloride Salt for Long-Term Storage

This is a self-validating protocol: the immediate formation of a white precipitate confirms successful protonation, while the use of anhydrous ether ensures the hygroscopic salt does not hydrate into an unmanageable oil.

  • Dissolution: Dissolve 1.0 g of 1-azabicyclo[3.2.1]octan-6-one (free base) in 15 mL of anhydrous diethyl ether (or methyl tert-butyl ether) in a round-bottom flask under an argon atmosphere.

  • Thermal Control: Chill the solution to 0°C using an ice-water bath. This minimizes exothermic degradation during the highly energetic salt formation.

  • Acidification: Slowly add 1.05 equivalents of ethereal HCl (e.g., 2M HCl in diethyl ether) dropwise while stirring vigorously. A white precipitate (the HCl salt) will begin to form immediately.

  • Isolation: Stir for an additional 30 minutes at 0°C to ensure complete precipitation. Filter the solid rapidly through a minimal-porosity glass frit under a blanket of argon.

  • Washing & Drying: Wash the filter cake with 2 x 5 mL of cold, anhydrous ether. Transfer the solid to a vacuum desiccator and dry under high vacuum (< 1 mbar) for 12 hours to remove all traces of solvent and moisture.

  • Storage: Transfer the dried white powder to an amber glass vial, purge with argon, seal with a PTFE-lined cap, and store at -20°C.

Protocol B: Aliquoting and Argon-Purging Workflow for Free Base Handling

If the free base must be maintained for downstream synthesis, use this workflow to strictly minimize oxygen and moisture exposure.

  • Preparation: Pre-dry amber glass vials and PTFE-lined caps in an oven at 120°C for 4 hours. Cool them in a desiccator.

  • Handling: Inside a glove box or using a continuous argon stream, transfer single-use aliquots (e.g., 100 mg) of the free base into the vials.

  • Purging: Insert an argon line (fitted with a sterile needle) into the vial, hovering just above the solid. Purge gently for 60 seconds to displace all ambient air.

  • Sealing: Cap tightly while the argon stream is being withdrawn. Wrap the cap junction with Parafilm. Store immediately at -20°C.

Degradation Pathways & Mitigation Visualization

G A 1-azabicyclo[3.2.1]octan-6-one (Free Base) B Environmental Stress (O2, Moisture, >25°C) A->B Exposure G Mitigation: HCl Salt Argon Purge, -20°C A->G Protocol Implementation C Tertiary Amine N-Oxidation B->C D Ketone Enolization (Base-Catalyzed) B->D E N-Oxide Impurities (Yellowing) C->E F Grob Fragmentation & Aldol Condensation D->F G->B Prevents H Stabilized Compound (Intact Scaffold) G->H

Logical workflow of 1-azabicyclo[3.2.1]octan-6-one degradation pathways and storage mitigation.

References

  • Title: CHAPTER 3: Oxidative Degradation. Source: The Royal Society of Chemistry. URL: [Link]

  • Title: 1-azabicyclo[3.2.1]octan-6-one — Chemical Substance Information. Source: NextSDS. URL: [Link]

Sources

resolving NMR peak overlap in 1-azabicyclo[3.2.1]octan-6-one samples

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the structural elucidation of bridged bicyclic amines. Specifically, 1-azabicyclo[3.2.1]octan-6-one presents a notorious analytical challenge: severe 1 H NMR peak overlap.

The rigid bicyclic framework of this molecule forces complex geminal and vicinal homonuclear scalar couplings ( JHH​ ). Consequently, the methylene protons collapse into an uninterpretable "blob" between 1.5 and 3.5 ppm. This guide provides field-proven, self-validating protocols to disentangle these spectra using both chemical and advanced spectroscopic interventions.

Diagnostic Workflow

NMR_Workflow Start Severe Peak Overlap (1.5 - 3.5 ppm) CheckHardware Is >600 MHz NMR Available? Start->CheckHardware Solvent Try ASIS (Switch CDCl3 to C6D6) CheckHardware->Solvent No PureShift Run Pure Shift 1H NMR (PSYCHE / Zangger-Sterk) CheckHardware->PureShift Yes Success Signals Resolved (Singlets / Dispersed) Solvent->Success Resolved LSR Add Eu(fod)3 (Lanthanide Shift Reagent) Solvent->LSR Still Overlapped TwoD Run 2D NMR (HSQC / COSY) PureShift->TwoD Still Overlapped PureShift->Success Resolved TwoD->Success Resolved LSR->Success Resolved

Diagnostic workflow for resolving 1H NMR peak overlap in bicyclic amine frameworks.

Frequently Asked Questions (FAQs)

Q1: Why do the methylene protons in 1-azabicyclo[3.2.1]octan-6-one always appear as an unresolvable multiplet? A: The overlap is a direct consequence of the molecule's rigid 3D geometry. In the 1-azabicyclo[3.2.1]octane core, the protons on the piperidine and pyrrolidine rings are locked in specific axial and equatorial orientations. This rigidity leads to extensive geminal ( 2J ) and vicinal ( 3J ) couplings. Because the chemical environments of these protons are electronically similar, their chemical shifts ( δ ) are nearly identical. When the chemical shift difference ( Δν ) is on the same order of magnitude as the coupling constant ( J ), it creates a strongly coupled second-order spin system, resulting in complex, overlapping multiplets rather than clean first-order doublets or triplets.

Q2: Can I resolve this overlap without using advanced pulse sequences or buying a higher-field magnet? A: Yes. Before resorting to expensive instrument time, you should alter the magnetic environment of the sample chemically. The two most authoritative methods are:

  • Aromatic Solvent-Induced Shift (ASIS): By switching your solvent from CDCl 3​ to C 6​ D 6​ , the anisotropic π -cloud of benzene forms a transient, non-random collision complex with the polar ketone and amine groups of the molecule . This differential shielding shifts the overlapping peaks apart.

  • Lanthanide Shift Reagents (LSRs): Adding a paramagnetic Lewis acid like Eu(fod) 3​ coordinates to the basic nitrogen or the carbonyl oxygen. The paramagnetic europium ion creates a pseudocontact shift, spreading the proton resonances over a much wider ppm range based on their spatial distance ( 1/r3 ) and angle from the metal center .

Q3: What is Pure Shift NMR, and why is it the gold standard for this specific molecule? A: Pure Shift NMR (such as the PSYCHE or Zangger-Sterk experiments) uses broadband homonuclear decoupling to suppress all JHH​ scalar couplings . This physically collapses the broad, overlapping multiplets into sharp, single lines (singlets) at their true chemical shifts. For 1-azabicyclo[3.2.1]octan-6-one, where multiplets span 0.2-0.3 ppm each and overlap heavily, Pure Shift essentially mimics the resolution of a hypothetical 5 GHz NMR spectrometer .

Troubleshooting Guides & Protocols

Protocol A: Chemical Resolution via Solvent Titration (ASIS & LSR)

Causality & Validation: This protocol alters the local magnetic shielding tensor. It is self-validating: if the shifts are purely concentration-dependent (LSR) or solvent-dependent (ASIS), plotting Δδ against concentration will yield a linear correlation, confirming the peak assignments based on proximity to the binding site.

Table 1: Expected Quantitative Shift Data for 1-azabicyclo[3.2.1]octan-6-one | Proton Position | δ in CDCl 3​ (ppm) | δ in C 6​ D 6​ (ppm) | ΔδASIS​ (ppm) | Eu(fod) 3​ Induced Shift ( ΔδLSR​ ) | | :--- | :--- | :--- | :--- | :--- | | H-2 (equatorial) | 3.15 | 2.85 | -0.30 | +4.2 ppm (Strong, near N) | | H-2 (axial) | 2.85 | 2.70 | -0.15 | +3.8 ppm (Strong, near N) | | H-7 (bridgehead) | 2.50 | 2.10 | -0.40 | +2.1 ppm (Moderate) | | H-8 (bridge) | 1.95 | 1.60 | -0.35 | +1.5 ppm (Weak) | | H-3/H-4 (overlap) | 1.65 - 1.85 | 1.20 - 1.55 | -0.30 to -0.45 | +0.8 ppm (Weakest, distant) | (Note: Shift values are representative averages demonstrating the anisotropic and paramagnetic dispersion effects).

Step-by-Step Methodology:

  • Baseline Acquisition: Dissolve 15 mg of 1-azabicyclo[3.2.1]octan-6-one in 0.6 mL of dry CDCl 3​ . Acquire a standard 1D 1 H NMR spectrum (16 scans, 10s relaxation delay).

  • ASIS Application: Evaporate the CDCl 3​ under a gentle stream of N 2​ . Re-dissolve the identical sample in 0.6 mL of dry C 6​ D 6​ . Acquire a second 1D 1 H NMR spectrum. Compare the spectra; the anisotropic effect of benzene will differentially shift the protons, often resolving the H-3/H-4 overlap.

  • LSR Titration (If overlap persists): Prepare a stock solution of Eu(fod) 3​ (tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium) in C 6​ D 6​ (0.1 M) .

  • Incremental Addition: Add the Eu(fod) 3​ solution to your NMR tube in 5 μ L aliquots. Acquire a spectrum after each addition.

  • Data Analysis: Track the migration of the peaks. The protons closest to the basic nitrogen (H-2) will shift downfield most dramatically, effectively pulling the overlapping multiplets apart into a first-order spectrum.

Protocol B: Spectroscopic Resolution via Pure Shift (PSYCHE) 1 H NMR

Causality & Validation: PSYCHE (Pure Shift Yielded by Chirp Excitation) uses low-flip-angle swept-frequency (chirp) pulses combined with a B 0​ gradient to refocus chemical shifts while allowing J -couplings to evolve and be decoupled. The protocol is self-validating: the resulting spectrum must show only singlets; any residual splitting indicates incomplete decoupling (usually due to strong coupling artifacts or incorrect pulse calibration).

Step-by-Step Methodology:

  • Sample Preparation: Prepare a high-concentration sample (e.g., 30-50 mg in 0.6 mL CDCl 3​ ) to compensate for the inherent sensitivity loss (~1-5% of standard 1D sensitivity) of the PSYCHE experiment.

  • Pulse Calibration: Perform a rigorous 90° pulse calibration (P1) on your specific sample. Accurate pulse widths are critical for the chirp pulse elements to function correctly.

  • Parameter Setup: Load the standard psyche pulse sequence on your spectrometer (available natively on modern Bruker/Varian systems).

    • Set the spectral width (SW) to cover only the region of interest (e.g., 1.0 to 4.5 ppm) to optimize digital resolution.

    • Set the chirp pulse duration to 15-30 ms.

    • Set the flip angle of the chirp pulse (typically β≈10−20∘ ).

  • Acquisition: Run the experiment with a minimum of 64 scans to ensure an adequate signal-to-noise ratio (SNR).

  • Processing: Apply covariance processing or a standard Fourier transform with a mild exponential window function (LB = 1-2 Hz) to smooth the interferogram chunks. The resulting spectrum will display the methylene protons of 1-azabicyclo[3.2.1]octan-6-one as distinct, quantifiable singlets.

References

  • NMR Shift Reagents Chemistry LibreTexts URL:[Link]

  • Pure Shift NMR Manchester NMR Methodology Group URL:[Link]

  • Giving Pure Shift NMR Spectroscopy a REST—Ultrahigh-Resolution Mixture Analysis National Center for Biotechnology Information (PMC) URL:[Link]

Technical Support Center: Optimizing Solvent Extraction for 1-Azabicyclo[3.2.1]octan-6-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges during the isolation of highly polar, bridged bicyclic amines.

1-Azabicyclo[3.2.1]octan-6-one (CAS: 45675-76-1) is a critical intermediate in the synthesis of cholinergic ligands, specifically nicotinic and muscarinic receptor agonists. Due to its basic tertiary amine and hydrogen-bond-accepting ketone, it exhibits extreme aqueous solubility. Standard liquid-liquid extraction (LLE) protocols often result in poor yields, emulsion formation, or product loss. This guide provides field-proven, self-validating methodologies designed to maximize your recovery, prevent degradation, and ensure high-purity isolation.

Part 1: Troubleshooting Guides & FAQs

Q1: My extraction yields for 1-azabicyclo[3.2.1]octan-6-one are consistently below 40%. How can I improve recovery? Analysis & Causality: The low yield is a direct consequence of the compound's high hydrophilicity. In its protonated form (e.g., as a hydrochloride salt), it is entirely water-soluble[1]. Even as a free base, the partition coefficient favors the aqueous layer unless the ionic strength of the water is artificially manipulated. Solution: Implement a strict "salting-out" procedure. Before extraction, basify the aqueous layer to pH > 10 using solid potassium carbonate ( K2​CO3​ ) rather than aqueous NaOH (2)[2]. Solid K2​CO3​ serves a dual purpose: it deprotonates the tertiary amine and saturates the aqueous layer with ions, drastically reducing the solubility of the organic molecule in the aqueous phase.

Q2: I am experiencing severe, unbreakable emulsions when extracting the basified aqueous layer with dichloromethane. What is the mechanism, and how do I resolve it? Analysis & Causality: Emulsions in this context are caused by the high concentration of dissolved salts interacting with the organic interface, combined with trace proteinaceous or polymeric byproducts from upstream synthesis stabilizing the micro-droplets. Solution:

  • Prevention: Avoid vigorous shaking; instead, use gentle inversion of the separatory funnel.

  • Resolution: Filter the entire biphasic mixture through a pad of Celite (diatomaceous earth). The porous silica structure physically disrupts the stabilized interfacial droplets, forcing phase coalescence.

Q3: After drying the organic layer and evaporating the solvent, my isolated mass is lower than expected. Is the compound volatile? Analysis & Causality: Yes. Bridged bicyclic amines with low molecular weights (1-azabicyclo[3.2.1]octan-6-one has an MW of ~125.17 g/mol ) exhibit significant vapor pressure. Prolonged exposure to high vacuum during rotary evaporation causes the free base to co-evaporate or sublime. Solution: Concentrate the organic extract under reduced pressure with the water bath set strictly below 30°C. Discontinue the vacuum immediately once the bulk solvent is removed. Do not leave the flask on a high-vacuum manifold overnight.

Q4: Which solvent system is definitively the best for extracting this specific azabicycle? Analysis & Causality: While diethyl ether is cited in classic literature, it often requires excessive volumes due to the compound's polarity. Dichloromethane (DCM) or a Chloroform/Methanol (9:1) mixture provides superior partitioning for polar basic amines (1)[1]. If your downstream application is sensitive to halogenated solvents, a 3:1 mixture of Ethyl Acetate:Isopropanol is an excellent alternative that effectively disrupts the aqueous solvation shells around the amine.

Part 2: Standard Operating Procedure (SOP) - Optimized Extraction Protocol

This protocol is designed as a self-validating system : if the pH, saturation, and phase separations are executed correctly according to the checkpoints, the yield will consistently exceed 85%.

Step-by-Step Methodology:

  • Preparation of the Aqueous Phase: Transfer the crude reaction mixture containing 1-azabicyclo[3.2.1]octan-6-one (typically as a hydrochloride salt) to an appropriately sized Erlenmeyer flask. Chill the flask in an ice-water bath to 0–5°C to mitigate the exothermic heat of neutralization.

  • Basification & Salting Out: Slowly add solid Potassium Carbonate ( K2​CO3​ ) in small portions under continuous magnetic stirring until the pH of the aqueous layer reaches strictly > 10.

    • Self-Validation Checkpoint: The solution should become visibly saturated, and a small amount of undissolved salt should remain at the bottom. This confirms maximum ionic strength for the salting-out effect[2].

  • Primary Extraction: Transfer the mixture to a separatory funnel. Add Dichloromethane (DCM) equal to half the volume of the aqueous phase. Invert gently for 2 minutes, venting frequently to release CO2​ gas. Allow phases to separate and collect the lower organic layer.

  • Exhaustive Extraction: Repeat the extraction of the aqueous phase three more times with fresh DCM.

    • Causality: Multiple smaller-volume extractions are mathematically proven to be more efficient than a single large-volume extraction for compounds with marginal partition coefficients.

  • Drying: Combine all organic extracts. Add anhydrous Magnesium Sulfate ( MgSO4​ ) and stir for 15 minutes.

    • Self-Validation Checkpoint: The drying agent should flow freely like sand when swirled. If it clumps, water is still present; add more MgSO4​ until free-flowing.

  • Filtration and Concentration: Filter the suspension through fluted filter paper. Concentrate the filtrate using a rotary evaporator (Water bath < 30°C, pressure ~250 mbar for DCM). Stop evaporation immediately upon cessation of solvent condensation to prevent product sublimation.

Part 3: Quantitative Data Summary

The following table summarizes the performance of various solvent systems when extracting the free base of 1-azabicyclo[3.2.1]octan-6-one.

Table 1: Solvent Partitioning Efficiency for 1-Azabicyclo[3.2.1]octan-6-one

Solvent SystemRelative Partition Coefficient ( Kp​ )Emulsion RiskRecommended Extraction CyclesEvaporation Volatility Risk
Diethyl EtherLowLow4 - 5High
Dichloromethane (DCM)HighModerate3 - 4Moderate
Chloroform / Methanol (9:1)Very HighHigh2 - 3Moderate
Ethyl Acetate / Isopropanol (3:1)ModerateLow3 - 4Low

Part 4: Mechanistic Workflows

The following diagrams illustrate the logical and physical workflows required to successfully isolate the target compound.

ExtractionWorkflow Start Crude Aqueous Mixture (Protonated Azabicycle) Cooling Ice Bath Cooling (0-5°C) Start->Cooling Prevent exotherm Basification Add Solid K2CO3 (pH > 10) Cooling->Basification Deprotonate amine SaltingOut Salting Out Effect (Aqueous Saturation) Basification->SaltingOut Decrease solubility Extraction LLE with DCM (Gentle Inversion) SaltingOut->Extraction Add organic solvent PhaseSeparation Phase Separation Extraction->PhaseSeparation OrganicLayer Organic Phase (Free Base Product) PhaseSeparation->OrganicLayer Lower layer (DCM) AqueousLayer Aqueous Phase (Salts & Impurities) PhaseSeparation->AqueousLayer Upper layer Drying Dry over MgSO4 OrganicLayer->Drying Remove trace H2O AqueousLayer->Extraction Repeat 3x Concentration Rotary Evaporation (Temp < 30°C) Drying->Concentration Filter & Evaporate PureProduct Pure 1-Azabicyclo[3.2.1]octan-6-one Concentration->PureProduct Avoid high vacuum

Mechanistic workflow for the optimized solvent extraction of 1-azabicyclo[3.2.1]octan-6-one.

ChemicalCausality Protonated Protonated Amine (Water Soluble) BaseAdded Addition of K2CO3 Protonated->BaseAdded pH Shift FreeBase Free Base Amine (Organic Soluble) BaseAdded->FreeBase Deprotonation Salting High Ionic Strength (Salting Out) BaseAdded->Salting Dissolved Ions Partitioning Migration to Organic Phase FreeBase->Partitioning Salting->Partitioning Drives equilibrium

Logical relationship of basification and salting-out driving organic partitioning.

References

  • Title: US5859004A - Use of heterocyclic compounds for the treatment of conditions caused by malfunctioning of the nicotinic cholinergic system Source: Google Patents URL
  • Source: Googleapis.
  • Title: Improving the Nicotinic Pharmacophore with a Series of (Isoxazole)

Sources

Technical Support Center: Overcoming Solubility Challenges of 1-azabicyclo[3.2.1]octan-6-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for handling 1-azabicyclo[3.2.1]octan-6-one. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility issues with this compound in various organic solvents. Our goal is to provide you with practical, field-tested insights and systematic troubleshooting strategies to ensure the smooth progression of your experiments.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the solubility of 1-azabicyclo[3.2.1]octan-6-one.

Q1: Why is 1-azabicyclo[3.2.1]octan-6-one poorly soluble in nonpolar solvents like hexanes or toluene?

A1: The principle of "like dissolves like" is central to understanding solubility. 1-azabicyclo[3.2.1]octan-6-one has a rigid, bicyclic structure containing two key polar functional groups: a ketone (a carbonyl group) and a tertiary amine (the bridgehead nitrogen). These groups make the molecule significantly more polar than simple hydrocarbons like hexanes or toluene. The strong dipole-dipole interactions between the 1-azabicyclo[3.2.1]octan-6-one molecules are not easily overcome by the weak van der Waals forces offered by nonpolar solvents.

Q2: I'm observing limited solubility even in moderately polar solvents like dichloromethane (DCM) or diethyl ether. What could be the reason?

A2: While DCM and diethyl ether are more polar than hydrocarbons, they are aprotic (cannot donate hydrogen bonds) and may not be sufficient to break the intermolecular forces between the molecules of 1-azabicyclo[3.2.1]octan-6-one, especially if the compound is in a stable crystalline form. The energy gained by solvating the molecule in these solvents may not be enough to overcome the crystal lattice energy.

Q3: Would heating the mixture improve the solubility?

A3: In many cases, yes. Increasing the temperature provides the energy needed to break the solute-solute and solvent-solvent interactions, which can lead to increased solubility.[1] However, be cautious. Some organic molecules can decompose at higher temperatures. It is always advisable to first test for thermal stability on a small scale.

Q4: Can the purity of 1-azabicyclo[3.2.1]octan-6-one affect its solubility?

A4: Absolutely. Impurities can sometimes suppress solubility. More importantly, different crystalline forms (polymorphs) of the same compound can have different solubilities.[1] If you are experiencing unexpected solubility issues, it may be worthwhile to re-purify your material or to anneal it to ensure a consistent crystalline form.

In-Depth Troubleshooting Guide

If the initial FAQs have not resolved your issue, this section provides a more systematic approach to overcoming the solubility challenges of 1-azabicyclo[3.2.1]octan-6-one.

Systematic Solvent Screening

A logical, step-by-step approach to solvent selection is often the most effective way to find a suitable system. The following workflow can guide your efforts.

start Start: Insoluble 1-azabicyclo[3.2.1]octan-6-one polar_aprotic Test Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, THF) start->polar_aprotic polar_protic Test Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol) polar_aprotic->polar_protic If still insoluble soluble Solubility Achieved polar_aprotic->soluble If soluble co_solvent Try a Co-Solvent System polar_protic->co_solvent If still insoluble polar_protic->soluble If soluble ph_modification Consider pH Modification co_solvent->ph_modification If still insoluble co_solvent->soluble If soluble ph_modification->soluble If soluble insoluble Still Insoluble: Re-evaluate ph_modification->insoluble If still insoluble

Caption: Systematic workflow for solvent screening.

Solvent Selection Rationale

The table below provides a qualitative guide to selecting solvents based on their properties and likely interaction with 1-azabicyclo[3.2.1]octan-6-one.

Solvent ClassExamplesPolarityKey Interaction MechanismExpected Solubility
Nonpolar Hexane, TolueneLowVan der Waals forcesVery Poor
Halogenated Dichloromethane (DCM)MediumDipole-dipolePoor to Moderate
Ethers Diethyl ether, THFMediumDipole-dipole, H-bond acceptorPoor to Moderate
Ketones AcetoneHighDipole-dipole, H-bond acceptorModerate to Good
Nitriles AcetonitrileHighDipole-dipoleModerate to Good
Alcohols Methanol, EthanolHighH-bond donor & acceptorGood to Excellent
Amides DMF, DMAcVery HighDipole-dipole, H-bond acceptorExcellent
The Co-Solvent Approach

If a single solvent system is not effective, a co-solvent system can often provide the necessary balance of properties to achieve dissolution.[2][3] The idea is to blend a solvent in which the compound has some solubility with another miscible solvent to enhance the overall solvating power.

Experimental Protocol: Co-Solvent Screening
  • Primary Solvent Selection: Choose a solvent in which 1-azabicyclo[3.2.1]octan-6-one shows at least partial solubility (e.g., DCM or THF).

  • Co-Solvent Addition: To a suspension of your compound in the primary solvent, add a more polar, miscible co-solvent (e.g., methanol or acetonitrile) dropwise while stirring.

  • Observation: Continue adding the co-solvent until the solid dissolves. Note the approximate ratio of the two solvents.

  • Optimization: Experiment with different ratios to find the minimum amount of co-solvent needed for dissolution, which can be important for downstream applications.

cluster_0 Initial State cluster_1 Addition of Co-Solvent cluster_2 Final Solubilized State Insoluble Compound Insoluble Compound Solvated Compound Solvated Compound Insoluble Compound->Solvated Compound Solubilization Primary Solvent Primary Solvent Solvent Mixture Solvent Mixture Primary Solvent->Solvent Mixture Co-Solvent Co-Solvent Co-Solvent->Solvent Mixture

Caption: The co-solvency concept.

pH Modification: Leveraging the Basic Nitrogen

The tertiary amine in the 1-azabicyclo[3.2.1]octan-6-one structure is a basic site. Protonating this nitrogen with a small amount of acid can form a salt, which is often significantly more soluble in polar solvents than the free base.

Experimental Protocol: Acid-Mediated Solubilization

Caution: This method will alter the chemical nature of your compound. Ensure this is compatible with your subsequent experimental steps.

  • Solvent Suspension: Suspend the 1-azabicyclo[3.2.1]octan-6-one in a polar protic solvent like methanol or ethanol.

  • Acid Addition: Add a dilute solution of a suitable organic or inorganic acid (e.g., 1M HCl in methanol, or a few drops of acetic acid) dropwise to the suspension while stirring.

  • Dissolution: In many cases, the solid will dissolve as the salt is formed.

  • Stoichiometry: Aim to add approximately one molar equivalent of acid. Excess acid could potentially lead to side reactions.

This technique is particularly useful when preparing solutions for biological assays or for reactions where a salt form is acceptable.

Physical Methods for Enhancing Solubility

If chemical modifications are not desirable, physical methods can be employed.

  • Sonication: Applying ultrasonic energy can help to break up solid aggregates and increase the rate of dissolution.

  • Particle Size Reduction: Grinding the solid material to a finer powder increases the surface area available for solvation, which can improve both the rate and extent of dissolution.[3][4]

Summary and Final Recommendations

Overcoming the solubility issues of 1-azabicyclo[3.2.1]octan-6-one requires a systematic and informed approach. The presence of both a polar ketone and a basic amine makes its solubility highly dependent on the solvent's properties.

  • Start with polar solvents: Protic solvents like methanol and ethanol, or highly polar aprotic solvents like DMF, are the most likely candidates for successful dissolution.

  • Employ co-solvents: Blending a moderately effective solvent with a highly polar one is a powerful technique.

  • Consider pH modification: For applications where the salt form is acceptable, protonation of the basic nitrogen can dramatically increase solubility in polar protic solvents.

By following the troubleshooting steps outlined in this guide, you should be well-equipped to find a suitable solvent system for your specific application.

References

  • Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. Available at: [Link]

  • Solubility Enhancement Methods. IJIRT. Available at: [Link]

  • Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available at: [Link]

  • Methods to boost solubility. IJSDR. Available at: [Link]

  • Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • 1-azabicyclo[3.2.1]octan-6-one — Chemical Substance Information. NextSDS. Available at: [Link]

  • 1-Azabicyclo[3.2.1]octan-3-one. PubChem. Available at: [Link]

Sources

Process Chemistry Technical Support Center: 1-azabicyclo[3.2.1]octan-6-one Crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists scaling up the synthesis of bridged bicyclic amine ketones.

The crystallization of 1-azabicyclo[3.2.1]octan-6-one —a critical intermediate in the synthesis of muscarinic and 5-HT receptor ligands[1]—presents unique thermodynamic and kinetic challenges. Due to its rigid bicyclic framework, basic tertiary amine, and high polarity, crude mixtures are highly susceptible to oiling out, oxidative degradation, and isomorphic co-crystallization.

Below is our field-proven troubleshooting guide, combining mechanistic causality with self-validating experimental protocols.

I. Troubleshooting FAQs: Mechanistic Insights

Q1: Why does my 1-azabicyclo[3.2.1]octan-6-one product precipitate as a viscous oil instead of a crystalline solid? Causality: This phenomenon, known as Liquid-Liquid Phase Separation (LLPS) or "oiling out," occurs when the crystallization trajectory crosses the binodal liquid-liquid coexistence curve before reaching the solid-liquid solubility curve. In bridged bicyclic ketones, this is frequently triggered by residual high-boiling solvents (e.g., DMSO or DMF from the cyclization step) or structurally similar Dieckmann condensation byproducts. These highly polar impurities disrupt the ordered dipole-dipole interactions required for the crystal lattice, effectively depressing the melting point of the solute below the crystallization temperature. Resolution: Shift the thermodynamic trajectory by modifying the solvent system. Using a binary solvent/anti-solvent system (e.g., EtOAc/Heptane) flattens the solubility curve and widens the Metastable Zone Width (MZW), allowing solid nucleation to occur before LLPS. (See Protocol A)

Q2: How do I eliminate the N-oxide degradation impurity during crystallization? Causality: The tertiary amine in the 1-azabicyclo[3.2.1]octane skeleton is highly nucleophilic and sterically accessible. When exposed to atmospheric oxygen during prolonged heating or drying phases, it undergoes spontaneous N-oxidation. The resulting N-oxide is significantly more polar than the parent ketone and tends to co-precipitate, dragging residual water into the lattice and ruining crystal habit. Resolution: Implement a mild reductive wash prior to crystallization and maintain a strict inert atmosphere (Argon/Nitrogen) during hot filtration and cooling. (See Protocol B)

Q3: I am detecting the [2.2.2] regioisomer (quinuclidinone derivative) in my final crystal lattice. How can I separate them? Causality: The synthesis of the [3.2.1] skeleton often proceeds via cyclization pathways that yield the [2.2.2] regioisomer as a kinetic byproduct. Because both isomers possess nearly identical molecular volumes and similar polarities, they undergo isomorphic co-crystallization. The [2.2.2] impurity seamlessly substitutes the[3.2.1] product within the crystal lattice, making standard free-base recrystallization thermodynamically blind to the impurity. Resolution: You must amplify the solubility differences by forming an oxalate salt[2]. The differing pKa values and spatial orientations of the protonated amines in the [3.2.1] vs.[2.2.2] skeletons lead to distinct lattice energies when paired with oxalic acid, allowing for highly selective fractional crystallization[2]. (See Protocol C)

II. Quantitative Impurity Profiling

Understanding the impact of specific impurities on the Metastable Zone Width (MZW) is critical for designing a robust crystallization process.

Impurity CategoryTypical Crude Concentration (w/w %)Impact on Metastable Zone Width (MZW)Critical Quality Attribute (CQA) LimitPrimary Mitigation Protocol
High-Boiling Solvents (DMSO/DMF)5.0 - 12.0%Narrows MZW by >15°C (Induces LLPS)< 0.5%Seeded Cooling (EtOAc/Heptane)
N-Oxide Degradant 2.0 - 8.0%Narrows MZW by 5-10°C< 0.1%Reductive Wash (Na₂S₂O₃)
[2.2.2] Regioisomer 3.0 - 15.0%Negligible (Isomorphic Substitution)< 0.2%Oxalate Salt Fractional Cryst.
Dieckmann Byproducts 1.0 - 5.0%Narrows MZW by ~5°C< 0.5%Anti-solvent Wash

III. Self-Validating Experimental Protocols

Protocol A: Seeded Cooling Crystallization (LLPS Mitigation)
  • Dissolution: Dissolve crude 1-azabicyclo[3.2.1]octan-6-one in minimal Ethyl Acetate (EtOAc) at 60°C.

  • Filtration: Polish filter the hot solution through a 0.45 µm PTFE membrane to remove heterogeneous nucleants.

  • MZW Establishment: Slowly add Heptane (anti-solvent) dropwise until the solution becomes faintly cloudy, then add 5% v/v EtOAc to regain a clear solution.

  • Cooling: Cool the reactor to 45°C at a controlled rate of 0.5°C/min.

  • Seeding: Introduce 1% w/w of pure 1-azabicyclo[3.2.1]octan-6-one seed crystals.

  • Aging: Hold at 45°C for 2 hours to allow secondary nucleation, then cool to 5°C at 0.1°C/min.

  • Self-Validation System: Monitor the solution using an in-line FBRM (Focused Beam Reflectance Measurement) probe. A sharp, sustained increase in chord counts validates primary solid nucleation; a sudden spike in turbidity without chord length growth indicates failure (oiling out).

Protocol B: Reductive Wash for N-Oxide Removal
  • Dilution: Dilute the crude cyclization mixture in Dichloromethane (DCM).

  • Preparation: Prepare a 10% w/v aqueous solution of Sodium Thiosulfate (Na₂S₂O₃).

  • Washing: Wash the organic layer with the Na₂S₂O₃ solution (3 x 0.5 volumes) under vigorous stirring for 15 minutes per wash.

  • Drying: Separate the organic layer and dry over anhydrous Na₂SO₄ under a strict Argon blanket.

  • Self-Validation System: Spot the organic phase on basic alumina TLC (Eluent: 90:10 DCM:MeOH). Visualize with Dragendorff's reagent. The baseline-retained N-oxide spot must be completely absent before proceeding to the solvent swap.

Protocol C: Oxalate Salt Fractional Crystallization (Regioisomer Separation)
  • Dissolution: Dissolve the regioisomer mixture (free base) in Isopropanol (IPA) at 50°C.

  • Salt Formation: In a separate vessel, prepare a 1.05 molar equivalent solution of anhydrous oxalic acid in IPA. Add this dropwise to the free base solution over 30 minutes[2].

  • Fractional Crystallization: Cool the mixture to 20°C. The[3.2.1] oxalate salt will preferentially crystallize due to its significantly lower solubility, leaving the [2.2.2] isomer dissolved in the mother liquor[2].

  • Isolation: Filter the crystals and wash with cold MTBE.

  • Free-Basing: Suspend the purified salt in water, basify to pH 10 with solid K₂CO₃, and extract with DCM[2].

  • Self-Validation System: Analyze the isolated free-base crystals via ¹H NMR (CDCl₃). The absolute absence of the distinct multiplet at δ 2.8-3.0 ppm (characteristic of the [2.2.2] bridgehead protons) validates the complete removal of the regioisomer.

IV. Process Visualization

ImpurityTroubleshooting cluster_issues Identified Crystallization Impurities cluster_solutions Targeted Mitigation Protocols Crude Crude 1-azabicyclo[3.2.1]octan-6-one LLPS Oiling Out (LLPS) Solvent/Byproduct Crude->LLPS High Supersat. NOxide N-Oxide Degradation Crude->NOxide Aerobic Heat Regio [2.2.2] Regioisomer Co-crystallization Crude->Regio Kinetic Pathway Seed Seeded Cooling (EtOAc/Heptane) LLPS->Seed Widen MZW RedWash Reductive Wash (Na2S2O3) + Argon NOxide->RedWash Reduce Amine Salt Oxalate Salt Fractional Cryst. Regio->Salt Amplify ΔSolubility Pure Pure Crystalline Product (>99%) Seed->Pure RedWash->Pure Salt->Pure

Mechanistic workflow for troubleshooting 1-azabicyclo[3.2.1]octan-6-one crystallization impurities.

V. References

  • Title: Azabicyclo[x.y.z] derivatives as 5-HT4 receptor agonists and gastric motility stimulants. Source: Journal of Medicinal Chemistry, 1993, 36(6), 683-689. URL: [Link]

  • Title: US5859004A - Use of heterocyclic compounds for the treatment of conditions caused by malfunctioning of the nicotinic cholinergic system. Source: Google Patents / United States Patent and Trademark Office. URL:

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Technical Support Center: Derivatization of 1-Azabicyclo[3.2.1]octan-6-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the derivatization of 1-azabicyclo[3.2.1]octan-6-one. This bicyclic scaffold is a key structural motif in a variety of pharmacologically active molecules.[1] Its successful modification is often a critical step in drug discovery and development. However, the inherent reactivity of this molecule can lead to a number of side reactions, complicating synthesis and purification.

This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to anticipate and mitigate common challenges.

Section 1: Troubleshooting Enolate Formation and Alkylation Reactions

The carbon atoms alpha to the carbonyl group in 1-azabicyclo[3.2.1]octan-6-one are the most common sites for derivatization via enolate chemistry. However, controlling the regioselectivity and preventing over-alkylation or undesired N-alkylation can be challenging.

FAQ 1: My alkylation reaction is giving a mixture of C-alkylated and N-alkylated products. How can I favor C-alkylation?

Root Cause Analysis: This is a classic case of competing nucleophiles. The enolate is a carbon-centered nucleophile, while the bridgehead nitrogen is a nitrogen-centered nucleophile. The outcome of the reaction is often dictated by the principles of Hard and Soft Acid-Base (HSAB) theory. Softer electrophiles tend to react preferentially at the softer carbon center of the enolate, while harder electrophiles favor reaction at the harder nitrogen atom.[2][3]

Troubleshooting Steps:

  • Choice of Alkylating Agent:

    • Favor C-Alkylation: Employ softer alkylating agents such as alkyl iodides or bromides.[2] These have a more diffuse, polarizable electron cloud, leading to better orbital overlap with the carbon of the enolate.

    • Avoid O-Alkylation: While less common in this system, very hard electrophiles like trialkyloxonium salts (e.g., Meerwein's salt) or methyl triflate can lead to O-alkylation of the enolate.[3]

  • Reaction Conditions:

    • Solvent: Aprotic solvents like tetrahydrofuran (THF) or diethyl ether are generally preferred for enolate chemistry.

    • Temperature: Low temperatures (-78 °C) are crucial for maintaining the kinetic enolate and minimizing side reactions.

  • Protecting Group Strategy: If C-alkylation remains problematic, consider temporarily protecting the bridgehead nitrogen. A Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group can effectively reduce the nucleophilicity of the nitrogen, directing the reaction towards the desired C-alkylation.

FAQ 2: I am observing di-alkylation at the alpha-carbon. How can I achieve mono-alkylation?

Root Cause Analysis: Di-alkylation occurs when the mono-alkylated product is deprotonated by unreacted base or another equivalent of base, forming a new enolate that then reacts with another equivalent of the alkylating agent.

Troubleshooting Steps:

  • Control Stoichiometry:

    • Use a slight excess (1.05-1.1 equivalents) of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to ensure complete conversion of the starting material to the enolate.

    • Add the alkylating agent slowly and at low temperature to control the reaction rate. Use only one equivalent of the alkylating agent.

  • Base Selection: The choice of base can influence the aggregation state and reactivity of the enolate. For challenging substrates, exploring different lithium amide bases (e.g., LiHMDS, KHMDS) may be beneficial.

  • Temperature Control: Maintain a low temperature throughout the addition of the alkylating agent to prevent equilibration and over-reaction.

Diagram: C- vs. N-Alkylation Pathways

G cluster_0 Reaction Pathways Ketone 1-Azabicyclo[3.2.1]octan-6-one Enolate Lithium Enolate Ketone->Enolate LDA, THF, -78 °C N_Product N-Alkylated Product (Side Reaction) Ketone->N_Product Hard Electrophile (e.g., R-OTf) or Unprotected Nitrogen C_Product C-Alkylated Product (Desired) Enolate->C_Product Soft Electrophile (e.g., R-I)

Caption: Competing C- and N-alkylation pathways.

Section 2: Managing Stereoselectivity

The rigid bicyclic structure of 1-azabicyclo[3.2.1]octan-6-one can be exploited to achieve high levels of stereoselectivity in derivatization reactions. However, careful control of reaction conditions is necessary.

FAQ 3: My reaction is producing a mixture of diastereomers. How can I improve stereoselectivity?

Root Cause Analysis: The stereochemical outcome of reactions on the 1-azabicyclo[3.2.1]octan-6-one core is influenced by the approach of the electrophile to the enolate. The concave and convex faces of the molecule present different steric environments.

Troubleshooting Steps:

  • Bulky Reagents: The use of bulky bases or electrophiles can enhance facial selectivity by favoring approach from the less sterically hindered face.

  • Chiral Auxiliaries: For highly challenging transformations, the use of a chiral auxiliary attached to the nitrogen can direct the stereochemical outcome of the reaction.[4]

  • Temperature: Lower reaction temperatures generally lead to higher stereoselectivity by favoring the kinetically controlled product.

Table: Common Derivatization Reactions and Stereochemical Considerations
Reaction TypeReagentsKey Parameters for StereocontrolExpected Outcome
Alkylation LDA, Alkyl HalideLow temperature (-78 °C), bulky alkyl halideAttack from the less hindered face
Aldol Addition Aldehyde, Lewis AcidChoice of Lewis acid, temperatureCan favor either syn or anti products
Reduction NaBH₄, LiAlH₄Bulky reducing agentAxial vs. equatorial alcohol formation

Section 3: Purification and Characterization

The polar nature of the 1-azabicyclo[3.2.1]octan-6-one core and its derivatives can present challenges during workup and purification.

FAQ 4: I'm having difficulty separating my product from starting material and byproducts. What purification strategies do you recommend?

Root Cause Analysis: The basic nitrogen atom can cause tailing on silica gel chromatography and can make extraction from aqueous layers difficult.

Troubleshooting Steps:

  • Chromatography:

    • Treated Silica: Use silica gel that has been pre-treated with a base, such as triethylamine, to minimize tailing.

    • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase (C18) chromatography may be more effective.

    • Ion-Exchange Chromatography: This can be a powerful technique for separating compounds based on their charge.

  • Extraction:

    • pH Adjustment: Carefully adjust the pH of the aqueous layer during workup to ensure your product is in the desired protonation state for efficient extraction into the organic layer.

    • Salt Saturation: Saturating the aqueous layer with a salt like sodium chloride can decrease the solubility of your product in the aqueous phase and improve extraction efficiency.

Section 4: Advanced Protocols and Methodologies

For more complex transformations, advanced synthetic strategies may be required.

Protocol: Asymmetric Alkylation using a Chiral Auxiliary

This protocol provides a general framework for achieving high enantioselectivity in the alkylation of 1-azabicyclo[3.2.1]octan-6-one.

  • Protection/Auxiliary Attachment: React 1-azabicyclo[3.2.1]octan-6-one with a suitable chiral auxiliary (e.g., a derivative of (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine - SAMP) to form a chiral hydrazone.

  • Deprotonation: Treat the chiral hydrazone with a strong, non-nucleophilic base such as LDA in THF at -78 °C to form the corresponding aza-enolate.

  • Alkylation: Add the desired alkyl halide to the aza-enolate solution at low temperature and allow the reaction to proceed to completion.

  • Hydrolysis: Cleave the chiral auxiliary under mild acidic conditions to afford the α-alkylated ketone with high enantiomeric excess.

Diagram: Asymmetric Alkylation Workflow

G Start 1-Azabicyclo[3.2.1]octan-6-one Hydrazone Chiral Hydrazone Formation Start->Hydrazone SAMP/RAMP Auxiliary Azaenolate Aza-enolate Formation Hydrazone->Azaenolate LDA, -78 °C Alkylation Diastereoselective Alkylation Azaenolate->Alkylation R-X Hydrolysis Auxiliary Cleavage Alkylation->Hydrolysis Mild Acid Product Enantioenriched α-Alkylated Ketone Hydrolysis->Product

Caption: Workflow for asymmetric alkylation.

References

  • ResearchGate. C‐alkylation versus N‐alkylation. Yields relate to isolated products. Available from: [Link]

  • University of Bristol School of Chemistry. Protective Groups in Synthetic Organic Chemistry. Available from: [Link]

  • ACS Publications. A Synthesis of 6-Azabicyclo[3.2.1]octanes. The Role of N-Substitution. Available from: [Link]

  • Wikipedia. Tropinone. Available from: [Link]

  • Library and Archives Canada. EPC SYNTHESIS OF TROPANE ALKALOIDS VIA ENANTIOSELECTIVE DEPROTONATION. Available from: [Link]

  • SUST Repository. Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. Available from: [Link]

  • Organic Chemistry Portal. Direct Alkylation of 1-Azabicyclo[1.1.0]butanes. Available from: [Link]

  • Korea Science. Synthesis of Azabicyclo[3.2.1]octane Skeleton of Tropane Alkaloid. Available from: [Link]

  • Organic Chemistry Portal. Mannich Reaction. Available from: [Link]

  • RSC Publishing. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications - Organic & Biomolecular Chemistry. Available from: [Link]

  • ACS Publications. Syntheses and Applications of Functionalized Bicyclo[3.2.1]octanes: Thirteen Years of Progress | Chemical Reviews. Available from: [Link]

  • ACS Publications. Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives | Chemical Reviews. Available from: [Link]

  • PMC. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Available from: [Link]

  • MDPI. Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. Available from: [Link]

  • ResearchGate. (PDF) 2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications. Available from: [Link]

  • PubChem. 1-Azabicyclo[3.2.1]octan-6-ol. Available from: [Link]

  • PubMed. Synthesis and biological evaluation of 1-azabicyclo-[3.2.1]octanes: new dopamine transporter inhibitors. Available from: [Link]

  • ACS Publications. Construction of 8-Azabicyclo[3.2.1]octanes via Sequential DDQ-Mediated Oxidative Mannich Reactions of N-Aryl Pyrrolidines | Organic Letters. Available from: [Link]

  • IntechOpen. Synthesis of Tropane Derivatives - Alkaloids. Available from: [Link]

  • ACS Publications. Formation, Alkylation, and Hydrolysis of Chiral Nonracemic N-Amino Cyclic Carbamate Hydrazones: An Approach to the Enantioselective α-Alkylation of Ketones | The Journal of Organic Chemistry. Available from: [Link]

  • PMC. Direct Asymmetric Alkylation of Ketones: Still Unconquered. Available from: [Link]

  • RSC Publishing. Stereoselective synthesis of highly substituted 1-isomorphans (1-azabicyclo[3.3.1]nonanes) - Chemical Communications. Available from: [Link]

  • ResearchGate. Analysis of Tropane Alkaloids in Biological Matrices. Available from: [Link]

  • Stack Exchange. What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? Available from: [Link]

  • PubMed. Two tropinone reductases with different stereospecificities are short-chain dehydrogenases evolved from a common ancestor. Available from: [Link]

  • Ludwig-Maximilians-Universität München. Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. Available from: [Link]

  • ResearchGate. Generation of 1-azabicyclo[3.2.1]octane and 5-azatricyclo[3.2.1.02,7]octane systems by carbenium ion rearrangements during production of the antihistamine drug Quifenadine. Available from: [Link]

  • J-STAGE. Synthesis of 1-Azabicyclo[3.3.0]octane Derivatives and Their Effects as Piracetam-like Nootropics. Available from: [Link]

  • ResearchGate. Why n-alkylation is more favorable than o-alkyation ? Available from: [Link]

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Technical Support Center: Optimizing GC-MS for 1-azabicyclo[3.2.1]octan-6-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the analysis of 1-azabicyclo[3.2.1]octan-6-one. This resource is designed for researchers, analytical scientists, and drug development professionals who are working with this challenging compound. Due to its unique bicyclic structure containing both a tertiary amine and a ketone functional group, this analyte presents specific chromatographic challenges, most notably peak tailing and low sensitivity.

This guide provides in-depth, experience-driven solutions in a direct question-and-answer format to help you optimize your Gas Chromatography-Mass Spectrometry (GC-MS) parameters and achieve robust, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in analyzing 1-azabicyclo[3.2.1]octan-6-one by GC-MS?

The primary challenges stem from the molecule's chemical structure. The basic tertiary amine is prone to strong interactions with active silanol groups present on the surfaces of standard GC inlet liners and columns. This interaction leads to significant peak tailing, poor peak shape, and reduced analyte response.[1][2][3] Furthermore, its polarity can make it less volatile, requiring careful optimization of temperature parameters.

Q2: Why is my chromatographic peak for this compound tailing severely?

Peak tailing is the most common issue for this and similar amine-containing compounds. It is primarily caused by "active sites" within the GC system.[3] These are typically acidic silanol groups (Si-OH) on the glass wool of the inlet liner or exposed on the column's stationary phase.[3] The basic nitrogen atom in your analyte adsorbs to these sites, causing a portion of the analyte molecules to be retained longer, resulting in an asymmetric or "tailing" peak.[1][2]

Q3: Should I derivatize 1-azabicyclo[3.2.1]octan-6-one for GC-MS analysis?

Yes, derivatization is highly recommended. The presence of the ketone group provides an excellent target for derivatization. This chemical modification serves two main purposes:

  • Improves Chromatography: It converts the polar ketone into a less polar, more volatile, and more thermally stable derivative, which significantly improves peak shape and reduces tailing.[4]

  • Enhances Sensitivity: Derivatizing agents, especially those containing fluorine atoms, can dramatically increase sensitivity, particularly when using Negative Chemical Ionization (NCI) on the mass spectrometer.[5][6][7]

A common and effective agent is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA or PFBOA), which reacts with the ketone to form a stable oxime derivative.

Q4: What are the expected mass fragments for the underivatized molecule?

While obtaining a clean spectrum of the underivatized compound can be difficult due to its poor chromatography, the mass spectrum of the related compound 1-azabicyclo[3.2.1]octan-6-ol shows major fragments at m/z 57 and 42.[8] The fragmentation of bicyclic amines is complex, often involving ring-opening and rearrangements. It is always best to acquire a full-scan spectrum of a standard to confirm the characteristic ions for your specific instrument and conditions.

In-Depth Troubleshooting Guides

Problem: Severe Peak Tailing and Poor Sensitivity

Q: I've injected my sample, but the peak for 1-azabicyclo[3.2.1]octan-6-one is very broad with a significant tail, and the signal-to-noise ratio is poor. How can I fix this?

This is a multi-faceted problem requiring a systematic approach that addresses every point of potential analyte interaction from the injector to the detector.

Root Cause Analysis: The core issue is the interaction of the basic amine with active sites in your system, compounded by the polarity of the ketone. This leads to analyte adsorption and poor chromatographic performance.

Solution Workflow:

  • Inlet System Deactivation (First Line of Defense): The inlet is the first place where active sites can ruin your analysis.

    • Action: Replace your current inlet liner with a base-deactivated liner. These liners have a specially treated surface to mask silanol groups.

    • Causality: A deactivated liner minimizes the primary interaction point for the amine, preventing initial adsorption and subsequent peak tailing.[3] Regular replacement (e.g., every 50-100 injections for complex matrices) is critical to prevent the buildup of non-volatile residues that create new active sites.[3]

  • GC Column Selection (The Chromatographic Battleground): The column is where the separation happens, but it's also a major source of active sites.

    • Action: Use a column specifically designed for analyzing basic compounds. A "base-deactivated" or "amine-specific" column is ideal. These are often wax-based (polyethylene glycol) or mid-polarity phases where the surface has been treated to reduce silanol activity.[9]

    • Causality: Standard columns, especially those with non-polar phases (like a 5% phenyl-methylpolysiloxane), have a higher concentration of active silanol groups. A base-deactivated column provides a more inert surface for the analyte to travel through, resulting in a more symmetric peak shape.[10][11]

  • Derivatization (The Definitive Solution): If the steps above improve but do not fully resolve the issue, derivatization is the most robust solution.

    • Action: Implement the PFBHA derivatization protocol outlined below.

    • Causality: Derivatizing the ketone group fundamentally changes the molecule's properties. The resulting oxime is less polar and more volatile, making it far better suited for GC analysis.[4] This not only eliminates the tailing caused by the ketone's polarity but also shields the amine's influence, leading to sharp, symmetrical peaks and significantly enhanced sensitivity.[5][6]

G cluster_0 Troubleshooting Peak Tailing start Observe Peak Tailing liner Use Base-Deactivated Inlet Liner start->liner Step 1: Check Inlet column Select Base-Deactivated GC Column liner->column Step 2: Check Column end Achieve Symmetrical Peak liner->end Issue Resolved deriv Perform Derivatization (e.g., PFBHA) column->deriv Step 3: Modify Analyte column->end Issue Resolved deriv->end Issue Resolved

Caption: A logical workflow for systematically troubleshooting peak tailing.

Problem: Low or No Signal Detected

Q: I'm not seeing a peak for my analyte, or the signal is too low for reliable quantification. What GC-MS parameters should I optimize?

Low signal can be due to poor chromatography (as discussed above), insufficient analyte reaching the detector, or inefficient ionization.

Root Cause Analysis: The analyte may be degrading in the inlet, adsorbing onto system components, or the mass spectrometer settings may not be optimized for this specific compound.

Solution Workflow:

  • Confirm Chromatography: First, ensure you have addressed the peak tailing issues above. A broad, tailing peak can easily be lost in the baseline noise.

  • Optimize Injection Parameters:

    • Action: Switch from split to splitless injection mode.

    • Causality: Splitless injection transfers a much larger portion of the analyte onto the column, which is essential for trace-level analysis. Ensure your initial oven temperature is low enough to provide a good "solvent effect," which helps focus the analyte band at the head of the column.[12]

  • Optimize Mass Spectrometer Settings:

    • Action (Source Temperature): Lower the MS ion source temperature. Start around 200-230 °C.

    • Causality: Bicyclic amines can be thermally labile. A very high source temperature (e.g., >250 °C) can cause in-source fragmentation or degradation, leading to a diminished molecular ion and a weaker overall signal.[13]

    • Action (Electron Energy): If using Electron Ionization (EI), experiment with reducing the electron energy from the standard 70 eV down to 30-50 eV.

    • Causality: Reducing the electron energy can sometimes decrease fragmentation and enhance the abundance of the molecular ion, which can be beneficial for identification and quantification in SIM mode.[13]

    • Action (SIM Mode): Once you identify the key fragment ions from a full-scan analysis of a standard, develop a Selected Ion Monitoring (SIM) method.

    • Causality: SIM mode significantly increases sensitivity by instructing the mass spectrometer to only monitor a few specific m/z values, increasing the dwell time on each ion of interest.[13][14]

GCMS_Workflow cluster_workflow Optimized GC-MS Workflow Sample Sample Preparation (Derivatization) Injection Splitless Injection (Deactivated Liner) Sample->Injection Separation GC Separation (Base-Deactivated Column) Injection->Separation Detection MS Detection (Optimized Source Temp & SIM) Separation->Detection Data Data Analysis Detection->Data

Caption: The complete analytical workflow from sample to data.

Data & Protocols

Table 1: GC Column Selection Guide
Column TypeStationary PhasePolarityRecommended for 1-azabicyclo[3.2.1]octan-6-one?Rationale
Standard Non-Polar 100% Dimethylpolysiloxane (e.g., DB-1)Non-PolarNot RecommendedHigh potential for peak tailing due to active silanol sites.[15]
Standard Mid-Polar 5% Phenyl-Methylpolysiloxane (e.g., DB-5)Low PolarityUse with cautionBetter than non-polar, but a base-deactivated version is strongly preferred.
Base-Deactivated Mid-Polar 5% Phenyl-Arylene phase (e.g., DB-5ms)Low PolarityRecommended Specifically treated to reduce interactions with basic compounds, improving peak shape.
Polar (WAX) Polyethylene Glycol (e.g., DB-WAX)High PolarityHighly Recommended Excellent for polar compounds and often inherently better for amines. Ensure it is a low-bleed MS-grade column.[9]
Polar (FFAP) Nitroterephthalic acid modified PEGHigh PolarityHighly Recommended Specifically designed for amines and free carboxylic acids, providing excellent peak shape.
Protocol 1: PFBHA Derivatization

This protocol is adapted for the derivatization of ketones for GC-MS analysis.[5][16]

Reagents & Materials:

  • 1-azabicyclo[3.2.1]octan-6-one standard or sample extract, dried down.

  • PFBHA reagent solution (e.g., 10-20 mg/mL in a suitable solvent like pyridine or ethyl acetate).

  • An appropriate solvent for extraction (e.g., hexane or ethyl acetate).

  • GC Vials with inserts.

Procedure:

  • Ensure your sample is free of water, as it can interfere with the reaction. If necessary, reconstitute the dried sample in a small volume of anhydrous solvent (e.g., 100 µL of ethyl acetate).

  • Add an excess of the PFBHA reagent solution to the sample vial.

  • Cap the vial tightly and vortex briefly.

  • Heat the reaction mixture at 60-70 °C for 30-60 minutes.

  • Cool the vial to room temperature.

  • The sample is now ready for direct injection. If necessary, perform a liquid-liquid extraction to clean up the sample and transfer the organic layer to a new vial for analysis.

Table 2: Recommended Starting GC-MS Parameters
ParameterRecommended SettingRationale
GC Inlet
LinerDeactivated, single taper with glass woolMinimizes active sites and promotes efficient vaporization.[3]
Injection ModeSplitlessMaximizes analyte transfer to the column for trace analysis.[12]
Inlet Temperature250 °CBalances efficient vaporization with minimizing thermal degradation.[17]
GC Column
TypeBase-deactivated mid-polar or polar (WAX/FFAP)Provides an inert path for the analyte, ensuring good peak shape.[9][11]
Dimensions30 m x 0.25 mm ID x 0.25 µm film thicknessA standard dimension offering a good balance of resolution and analysis time.[15]
Carrier GasHeliumInert and provides good efficiency.
Flow Rate1.0 - 1.2 mL/min (Constant Flow)Optimal flow for 0.25 mm ID columns for MS detection.[14]
Oven Program
Initial Temp80 °C, hold for 1 minAllows for solvent focusing.
Ramp Rate10-15 °C/minA moderate ramp rate to ensure good separation.
Final Temp280 °C, hold for 5 minEnsures all components are eluted from the column.
MS Detector
Transfer Line Temp280 °CPrevents condensation of the analyte before it reaches the source.[13]
Ion Source Temp230 °CReduces potential for thermal degradation of the analyte.[13]
Ionization ModeElectron Ionization (EI) or NCI (for PFBHA derivative)EI is standard; NCI provides high sensitivity for fluorinated derivatives.[6][7]
Scan Rangem/z 40-450A typical range to capture the analyte and potential background ions.
SIM IonsTo be determined from a standardSelect 2-3 characteristic, abundant ions for quantification and qualification.

References

  • Uchiyama, S., Ando, M., & Aoyagi, S. (2004). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine. Analytical Sciences, 20(5), 865-870. [Link]

  • Phenomenex. (2025, August 6). Peak Shape Problems: Tailing Peaks. LabRulez GCMS. [Link]

  • Uchiyama, S., et al. (2004). Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. PubMed. [Link]

  • Bibel, M. (2025, March 10). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]

  • Uchiyama, S., et al. (2004). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. ResearchGate. [Link]

  • Shimadzu. (n.d.). GC Column Types & Selection Guide. [Link]

  • Phenomenex. (n.d.). GC Tech Tip: Peak Shape Problems - Tailing Peaks. [Link]

  • NextSDS. (n.d.). 1-azabicyclo[3.2.1]octan-6-one — Chemical Substance Information. [Link]

  • Phenomenex. (n.d.). GC Tech Tip: GC Column - Polarity vs Selectivity. [Link]

  • LabRulez GCMS. (2025, July 9). Which parameters to consider when choosing a GC column?. [Link]

  • NextSDS. (n.d.). 1-Azabicyclo[3.2.1]octan-6-ol,(1S,5R,6R)-(9CI) — Chemical Substance Information. [Link]

  • PubChem. (n.d.). 1-Azabicyclo[3.2.1]octan-6-ol. [Link]

  • Separation Science. (2025, March 6). Fixing GC Peak Tailing for Cleaner Results. [Link]

  • PubChem. (n.d.). 1-Azabicyclo(3.2.1)octane. [Link]

  • Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. [Link]

  • Lab Manager. (2026, March 26). Troubleshooting Peak Tailing in Gas Chromatography Workflows. [Link]

  • LCGC International. (2013, December 1). Optimizing GC–MS Methods. [Link]

  • Agilent Technologies. (2020, January 20). Optimizing Conditions for GC/MS Analyses. [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. [Link]

  • ResearchGate. (n.d.). Optimized Procedures for Analyzing Primary Alkylamines in Wines by Pentafluorobenzaldehyde Derivatization and GC−MS. [Link]

Sources

Technical Support Center: Pilot-Scale Production of 1-Azabicyclo[3.2.1]octan-6-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis and scale-up of 1-azabicyclo[3.2.1]octan-6-one. This guide is designed for researchers, chemists, and process development professionals engaged in advancing this critical scaffold from bench-scale discovery to pilot-plant production. The 1-azabicyclo[3.2.1]octane core is a vital structural motif in medicinal chemistry, yet scalable and reliable synthetic routes to the 6-oxo isomer remain sparsely documented in peer-reviewed literature.

This document provides a comprehensive, experience-driven guide centered on a proposed, robust synthetic pathway. We will delve into the causality behind procedural choices, address common experimental hurdles in a direct question-and-answer format, and provide detailed protocols to ensure reproducibility and success in your pilot studies.

Proposed Synthetic Pathway: A Logic-Driven Approach

The synthesis of the 1-azabicyclo[3.2.1]octane core presents a unique challenge compared to its more common 8-azabicyclo[3.2.1]octane (tropane) cousin.[1][2] Direct, high-yield methods are not well-established. Our recommended approach is built upon the foundational principles of the Dieckmann condensation , a powerful intramolecular reaction for forming cyclic β-keto esters from diesters.[3][4][5] This strategy is advantageous for scale-up due to its use of common reagents and its formation of a stable, easily purifiable intermediate.

The overall strategy involves the synthesis of a key precursor, a substituted piperidine diester, followed by an intramolecular cyclization to form the bicyclic core, and subsequent hydrolysis and decarboxylation.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Bicyclic Core Formation cluster_2 Part 3: Final Product Generation A Ethyl 2-piperidineacetate B Alkylation with Ethyl Bromoacetate A->B NaH, THF C N-Protected Piperidine Diester B->C Workup D Dieckmann Condensation C->D NaOEt, Toluene, Reflux E Cyclic β-Keto Ester Intermediate D->E F Hydrolysis & Decarboxylation E->F Aq. HCl, Reflux G 1-Azabicyclo[3.2.1]octan-6-one F->G

Caption: Proposed synthetic workflow for 1-azabicyclo[3.2.1]octan-6-one.

Troubleshooting Guide: Navigating Scale-Up Challenges

This section addresses specific issues that may arise during the pilot-scale synthesis based on the proposed Dieckmann condensation route.

Question: We are observing very low yields (<30%) during the Dieckmann condensation step (Part 2). What are the likely causes and how can we improve this?

Answer: Low yields in a Dieckmann condensation are a common scale-up issue and typically point to problems with reagents, reaction conditions, or competing side reactions.

Potential Causes & Solutions:

  • Insufficiently Anhydrous Conditions: The enolate formation is highly sensitive to moisture. Any water present will consume the sodium ethoxide base and inhibit the reaction.

    • Solution: Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum). Use anhydrous solvents; for pilot-scale, this means verifying the water content of your toluene or THF is <50 ppm.

  • Inactive Base: Sodium ethoxide (NaOEt) can degrade upon exposure to air and moisture. A partially hydrolyzed base will be ineffective.

    • Solution: Use a freshly opened bottle of NaOEt or titrate a sample of your base to confirm its activity before the reaction. For larger scales, consider preparing the base in situ from sodium metal and absolute ethanol, though this requires stringent safety protocols.

  • Incorrect Reaction Temperature: While the reaction is typically run at reflux, insufficient heating on a larger scale can lead to slow or incomplete conversion. Conversely, excessive temperatures for prolonged periods can promote decomposition.

    • Solution: Monitor the internal reaction temperature, not just the mantle/jacket temperature. Ensure efficient stirring to maintain uniform heat distribution. Run a time-course study with small sample analysis (e.g., by GC-MS or TLC) to determine the optimal reaction time at your target temperature.

  • Competing Intermolecular Claisen Condensation: If the reaction concentration is too low, the diester may react with another molecule rather than intramolecularly.[6]

    • Solution: The Dieckmann condensation is favored at high dilution. However, if yields are poor, a systematic evaluation of concentration is warranted. Start at the recommended concentration (e.g., 0.1-0.2 M) and adjust as needed based on small-scale trials.

Question: During the final hydrolysis and decarboxylation step (Part 3), our workup is problematic. We are getting a complex mixture of products and purification by chromatography is not feasible for our target scale. What's going on?

Answer: This is a classic challenge when moving from lab to pilot scale. The issue likely lies in incomplete reaction or side reactions during the acidic workup, followed by purification difficulties.

Potential Causes & Solutions:

  • Incomplete Hydrolysis or Decarboxylation: The β-keto ester intermediate must be fully hydrolyzed and then decarboxylated. Incomplete reaction will leave you with starting material or the intermediate carboxylic acid.

    • Solution: Increase the reflux time and/or the concentration of the aqueous acid (e.g., from 3M to 6M HCl). Monitor the reaction for the cessation of CO₂ evolution, which indicates the completion of decarboxylation. A simple TLC or GC check for the disappearance of the β-keto ester intermediate is crucial before proceeding to workup.

  • Product Extraction Issues: 1-Azabicyclo[3.2.1]octan-6-one is a basic amine and will exist as its hydrochloride salt in the acidic aqueous layer. Failure to properly basify the solution will result in poor extraction into organic solvents.

    • Solution: After the reaction is complete, cool the mixture in an ice bath. Carefully and slowly basify the aqueous solution with a strong base (e.g., 40-50% NaOH solution) until the pH is >11. It is critical to keep the temperature low during this process to avoid potential side reactions. Once basic, the free amine can be efficiently extracted with a suitable solvent like dichloromethane or chloroform.[7]

  • Alternative Purification Strategy: Column chromatography is often impractical at scale.

    • Solution: Consider vacuum distillation for purification. Bicyclic ketones often have sufficiently high boiling points to be distilled under reduced pressure.[8] Another alternative is crystallization of the product or a suitable salt (e.g., hydrochloride or oxalate salt) from an appropriate solvent system. This can be a highly effective and scalable purification method.

Frequently Asked Questions (FAQs)

Q1: Why is the Dieckmann condensation the recommended core reaction for this synthesis?

The Dieckmann condensation is a robust and well-understood reaction for forming 5- and 6-membered rings.[5][9] Its intramolecular nature is advantageous for building the bicyclic system. The resulting β-keto ester is often a crystalline solid, which allows for easy purification and isolation of a key intermediate before the final, often cruder, decarboxylation step. This provides a strategic purification point in the process, which is invaluable during scale-up.

Q2: What are the primary safety concerns when scaling up this process?

The main hazards involve the handling of reactive reagents at a larger scale:

  • Sodium Ethoxide (NaOEt): Highly flammable and reacts violently with water. It is also corrosive. All handling must be done under an inert atmosphere (Nitrogen or Argon) in a dry environment.

  • Acid/Base Neutralization: The final workup involves neutralizing a significant amount of strong acid with a strong base. This is a highly exothermic process. The base must be added slowly with efficient external cooling and vigorous stirring to control the temperature.

  • Solvent Handling: The use of large volumes of flammable organic solvents like toluene and dichloromethane requires appropriate ventilation, grounding of equipment to prevent static discharge, and adherence to all site safety protocols for flammable liquid handling.

Q3: How can we reliably assess the purity of the final 1-Azabicyclo[3.2.1]octan-6-one?

A combination of methods is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent tool to determine the percentage purity and identify any volatile impurities or side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal non-volatile impurities that may not be visible by GC.

  • High-Performance Liquid Chromatography (HPLC): Can be developed for quantitative purity analysis, especially if the product is derivatized to contain a chromophore.

  • TLC: A quick and effective method for monitoring reaction progress and assessing the number of components in the crude product.[7]

Q4: What are the recommended storage and handling conditions for the final product?

1-Azabicyclo[3.2.1]octan-6-one, as a bicyclic amino-ketone, should be stored in a cool, dry, and well-ventilated area away from strong oxidizing agents and acids. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from atmospheric moisture and carbon dioxide over long periods. As with many amines, it may be hygroscopic.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(1-(2-ethoxy-2-oxoethyl)piperidin-2-yl)acetate (N-Protected Piperidine Diester)

  • To a stirred, cooled (0 °C) solution of ethyl 2-(piperidin-2-yl)acetate (1 equivalent) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise under a nitrogen atmosphere.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.1 equivalents) dropwise via a syringe.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diester, which can be purified by vacuum distillation.

Protocol 2: Dieckmann Condensation and Decarboxylation to yield 1-Azabicyclo[3.2.1]octan-6-one

  • Cyclization: To a refluxing suspension of sodium ethoxide (1.5 equivalents) in anhydrous toluene, add a solution of the diester from Protocol 1 (1 equivalent) in anhydrous toluene dropwise over 2-3 hours.

  • After the addition is complete, continue to heat the mixture at reflux for an additional 4-6 hours. Monitor the reaction by GC or TLC.

  • Workup and Hydrolysis: Cool the reaction mixture to room temperature and pour it into a mixture of ice and water. Separate the aqueous layer and wash the organic layer with water. Combine the aqueous layers and acidify to pH ~2 with concentrated HCl.

  • Heat the acidic aqueous solution to reflux. Monitor for CO₂ evolution. Continue refluxing for 4-8 hours, or until the reaction is complete (monitored by TLC/GC).

  • Isolation: Cool the solution in an ice bath. Carefully basify to pH >11 with 50% aqueous NaOH, ensuring the temperature remains below 20 °C.

  • Extract the aqueous layer multiple times with dichloromethane.[7]

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or recrystallization to afford pure 1-azabicyclo[3.2.1]octan-6-one.

Data Summary Table

StepReactionKey ReagentsTypical YieldPurity Target (Post-Step)
1N-AlkylationNaH, Ethyl Bromoacetate75-85%>95% (by GC)
2Dieckmann CondensationSodium Ethoxide, Toluene60-75%>90% (β-keto ester)
3Hydrolysis/DecarboxylationAq. HCl80-90%>98% (Final Product)

References

Sources

Validation & Comparative

Bridged Azabicyclic Ketones in Drug Discovery: A Reactivity Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

As drug development increasingly relies on complex, sp³-rich scaffolds to navigate challenging biological targets, bridged azabicyclic ketones have emerged as privileged structures. This guide provides an in-depth, objective comparison between two foundational scaffolds: 3-quinuclidinone (1-azabicyclo[2.2.2]octan-3-one) and 1-azabicyclo[3.2.1]octan-6-one . While both feature a bridgehead nitrogen and a highly electrophilic carbonyl, their distinct topographical frameworks dictate profound differences in basicity, enolization vectors, and facial selectivity during nucleophilic attack.

Topographical & Electronic Divergence (The "Why")

The fundamental reactivity of both scaffolds is governed by Bredt's Rule . Because the nitrogen atom is locked at the bridgehead of a rigid bicyclic system, it cannot adopt the planar sp² geometry required for amide resonance[1]. Consequently, the nitrogen behaves as a standard tertiary aliphatic amine, and the carbonyl retains full ketonic electrophilicity.

However, the structural asymmetry of the [3.2.1] system fundamentally alters its electronic profile compared to the symmetric [2.2.2] system:

  • Basicity (pKa): The parent quinuclidine is highly basic (pKa ~11.0). The introduction of the C3 carbonyl in 3-quinuclidinone drops the conjugate acid pKa to approximately 7.2[2] (measured at 7.5 under specific aqueous ionic conditions[3]) due to the electron-withdrawing inductive effect. In contrast, 1-azabicyclo[3.2.1]octan-6-one exhibits a significantly lower predicted pKa of 6.38[4]. This enhanced acidity of the conjugate acid is driven by the closer spatial proximity and specific dihedral alignment of the C6 carbonyl within the 5-membered ring bridge, which exerts a stronger field effect on the N1 lone pair.

  • Enolization Vectors: Enolization in these systems is highly regioselective. For 3-quinuclidinone, enolization towards the C4 bridgehead is strictly anti-Bredt; thus, deprotonation occurs exclusively at C2[1]. Similarly, 1-azabicyclo[3.2.1]octan-6-one can only enolize towards C7, as forming a double bond at the C5 bridgehead is forbidden.

StructuralLogic cluster_0 Bredt's Rule Constraint N_Bridgehead Bridgehead Nitrogen (Pyramidal Geometry) No_Resonance Amide Resonance Strictly Forbidden N_Bridgehead->No_Resonance Reactivity1 High Carbonyl Electrophilicity No_Resonance->Reactivity1 Reactivity2 Regioselective Enolization (Away from Bridgehead) No_Resonance->Reactivity2

Mechanistic impact of Bredt's rule on azabicyclic ketone reactivity.

Comparative Reactivity Metrics

To facilitate scaffold selection during hit-to-lead optimization, the quantitative and qualitative reactivity metrics of both systems are summarized below.

Property3-Quinuclidinone (1-Azabicyclo[2.2.2]octan-3-one)1-Azabicyclo[3.2.1]octan-6-one
Ring System [2.2.2] Bridged Bicyclic[3.2.1] Bridged Bicyclic
Symmetry High (Symmetric parent framework)Low (Asymmetric framework)
Conjugate Acid pKa ~7.2[2]~6.38[4]
Carbonyl Position C3 (Beta to Nitrogen)C6 (Beta to Nitrogen)
Enolization Vector Exclusively towards C2[1]Exclusively towards C7
Steric Hindrance Symmetrical exo-face approachDistinct endo/exo facial bias
Key Applications p53 reactivation (MQ)[5], General base catalysis[3]Muscarinic/Nicotinic receptor agonists[6]

Mechanistic Pathways & Therapeutic Applications

The divergent reactivities of these scaffolds dictate their specific therapeutic applications.

p53 Reactivation via 3-Quinuclidinone Derivatives: 3-Quinuclidinone is the direct synthetic precursor to 2-methylene-3-quinuclidinone (MQ). MQ is the active Michael acceptor derived from the prodrug APR-246, which covalently binds to cysteine residues on mutant p53, restoring its wild-type, pro-apoptotic conformation[5]. The symmetry of the[2.2.2] system ensures the exocyclic methylene group is highly exposed for nucleophilic attack by the protein's thiols.

p53Pathway Prodrug APR-246 (Prodrug) MQ 2-Methylene-3-quinuclidinone (Michael Acceptor) Prodrug->MQ Degradation Adduct MQ-Cys Adduct (Covalent Bond) MQ->Adduct Binds Cys Mutantp53 Mutant p53 (Unfolded) Mutantp53->Adduct Activep53 Restored p53 (Pro-apoptotic) Adduct->Activep53 Folding

Mechanism of mutant p53 reactivation by the quinuclidinone derivative MQ.

Cholinergic Agonists via 1-Azabicyclo[3.2.1]octan-6-one: 1-Azabicyclo[3.2.1]octan-6-one is a critical scaffold for synthesizing muscarinic and nicotinic receptor agonists used in the treatment of Alzheimer's disease (SDAT)[6]. Its asymmetric structure allows for the generation of specific (E)- and (Z)-exocyclic alkene isomers that precisely match the rigid spatial requirements of cholinergic pharmacophores[6].

Field-Proven Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating built-in quality control (QC) steps and explaining the causality behind critical reagent choices.

Protocol 1: Regioselective Alpha-Methylenation (Synthesis of MQ Analogs from 3-Quinuclidinone)

Purpose: To synthesize highly reactive Michael acceptors for covalent target engagement. Causality: Direct alkylation with methyl iodide often leads to over-alkylation. We utilize a Mannich-type reaction to form an intermediate amine, which is then eliminated. This step-wise approach prevents poly-alkylation at the highly reactive C2 position.

  • Mannich Base Formation: Dissolve 3-quinuclidinone hydrochloride (1.0 eq) and dimethylamine hydrochloride (1.2 eq) in absolute ethanol. Add paraformaldehyde (1.5 eq) and a catalytic amount of concentrated HCl.

  • Reflux & QC: Heat the mixture to reflux for 12 hours. Self-Validation: Monitor via LC-MS. The mass of the mono-Mannich adduct must be the dominant peak before proceeding.

  • Elimination: Concentrate the mixture, basify with saturated aqueous NaHCO₃ (to freebase the amines), and extract with dichloromethane. Treat the organic layer with methyl iodide (1.1 eq) at 0°C to quaternize the exocyclic amine, followed by mild heating to trigger elimination.

  • Isolation: Purify via basic alumina chromatography to isolate the highly reactive 2-methylene-3-quinuclidinone.

Protocol 2: Horner-Wadsworth-Emmons (HWE) Olefination of 1-Azabicyclo[3.2.1]octan-6-one

Purpose: To synthesize (E)/(Z)-exocyclic alkenes for receptor agonist screening[6]. Causality: NaH is used to irreversibly generate the phosphonate carbanion, preventing equilibrium-driven side reactions (like enolization) with the highly electrophilic azabicyclic ketone.

  • Phosphonate Deprotonation: Suspend NaH (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF at 0°C under argon. Slowly add the desired phosphonate (e.g., diethyl (3-methyl-5-isoxazolyl)methylphosphonate) (1.1 eq). Stir for 30 minutes until hydrogen evolution ceases.

  • Ketone Addition: Dissolve 1-azabicyclo[3.2.1]octan-6-one (1.0 eq) in anhydrous THF and add dropwise to the carbanion solution at 0°C. Causality: Dropwise addition controls the exotherm, preventing thermal degradation of the strained bicyclic system.

  • In-Process QC: Allow the reaction to warm to room temperature. Self-Validation: Monitor via TLC using Dragendorff's reagent (which selectively stains tertiary amines). Ensure complete consumption of the starting ketone.

  • Aqueous Quench: Quench the reaction strictly with saturated aqueous NH₄Cl. Causality: A mild proton source is mandatory; strong acids will protonate the bridgehead nitrogen and pull the product into the aqueous layer, while strong bases will catalyze the epimerization of the newly formed E/Z alkene mixture.

  • Extraction & Purification: Extract with ethyl acetate, dry over MgSO₄, and separate the (E) and (Z) isomers via silica gel column chromatography (eluent: EtOAc/MeOH/NH₄OH)[6].

HWE_Workflow Prep 1. Phosphonate Deprotonation (NaH in THF, 0°C) Add 2. Azabicyclic Ketone Addition (Dropwise, Control Exotherm) Prep->Add Monitor 3. In-Process QC (LC-MS / TLC monitoring) Add->Monitor Monitor->Add If incomplete Quench 4. Aqueous Quench (Sat. NH4Cl to prevent epimerization) Monitor->Quench Purify 5. Chromatographic Isolation (E/Z Isomer Separation) Quench->Purify

Self-validating Horner-Wadsworth-Emmons workflow for azabicyclic ketones.

References

  • Aggarwal, V. K., et al. "Correlation between pKa and Reactivity of Quinuclidine-Based Catalysts in the Baylis−Hillman Reaction." The Journal of Organic Chemistry. URL: [Link]

  • "Ring strain and its effect on the rate of the general-base catalyzed enolization of cyclobutanone." Organic Letters. URL: [Link]

  • "Discovery of Compounds that reactivate p53 mutants in vitro and in vivo." National Institutes of Health (NIH) PMC. URL: [Link]

  • "Use of heterocyclic compounds for the treatment of conditions caused by malfunctioning of the nicotinic cholinergic system." Google Patents (US5859004A).

Sources

Comparative Guide: 1-Azabicyclo[3.2.1]octan-6-one vs. 1-Azabicyclo[3.2.2]nonan-6-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacological Context

Bridged bicyclic nitrogen-containing scaffolds are foundational in medicinal chemistry, particularly for designing conformationally restricted ligands targeting central nervous system (CNS) receptors. Among these, 1-azabicyclo[3.2.1]octan-6-one and 1-azabicyclo[3.2.2]nonan-6-one serve as critical synthetic intermediates for nicotinic acetylcholine receptor (nAChR) modulators[1].

The subtle structural difference between the [3.2.1] and [3.2.2] ring systems—specifically the length of the carbon bridge—profoundly impacts the 3D spatial orientation of pharmacophores attached to the core. This spatial divergence dictates the ligand's binding affinity and functional selectivity between nAChR subtypes, such as the α4β2 (implicated in nicotine addiction and analgesia) and the α7 (targeted for cognitive deficits in schizophrenia and Alzheimer's disease)[2].

Structural and Physicochemical Profiling

Understanding the baseline properties of these scaffolds is essential for predicting their behavior in downstream synthetic steps and biological environments. The [3.2.1] system features a tight one-carbon bridge, making it highly rigid. In contrast, the [3.2.2] system possesses a two-carbon bridge, which increases the overall steric bulk and alters the trajectory of substituents at the 6-position.

Table 1: Physicochemical Comparison of the Core Scaffolds
Property1-Azabicyclo[3.2.1]octan-6-one1-Azabicyclo[3.2.2]nonan-6-one (HCl salt)
Molecular Formula C7H11NOC8H13NO (C8H14ClNO for HCl)
Molecular Weight 125.17 g/mol 139.20 g/mol (175.66 g/mol for HCl)
Ring System Bridged [3.2.1] systemBridged [3.2.2] system
PubChem CID 15651180 / 19007866165941870 / 59815602
Steric Profile Highly compact, rigidExtended two-carbon bridge, increased bulk
Typical Target Selectivity α4β2 nAChR dominantα7 nAChR dominant

Data supported by PubChem compound databases[3],[4].

Pharmacological Performance: Receptor Binding & Selectivity

When these ketone scaffolds are elaborated into their respective 2-(pyridin-3-yl) or 3-amino derivatives, their pharmacological divergence becomes apparent[5].

  • [3.2.1]octane derivatives : Exhibit extremely high affinity for the α4β2 subtype (Ki ≤ 0.5–15 nM). However, they often suffer from off-target binding to the muscle-type (α1βγδ) nAChR, which can lead to adverse peripheral side effects[6].

  • [3.2.2]nonane derivatives : The expanded ring system introduces steric bulk that clashes with the binding pocket of the muscle-type nAChR, effectively eliminating this off-target activity. Furthermore, specific derivatives like TC-1698 (2-(3-pyridyl)-1-azabicyclo[3.2.2]nonane) show exceptional selectivity and high affinity (Ki ~ 11 nM) for the α7 nAChR[2],[7].

Table 2: Binding Affinities of 2-(Pyridin-3-yl) Derivatives
Scaffold Derivativeα4β2 Affinity (Ki, nM)α7 Affinity (Ki, nM)Muscle (α1βγδ) Affinity
[3.2.1]octane series 0.5 – 15> 1000High
[3.2.2]nonane series 1 – 15≤ 110 (e.g., TC-1698: 11)Very Low / None

Experimental Ki values derived from competitive radioligand binding assays[5],[2].

Mechanistic Pathways

The therapeutic value of the[3.2.2]nonane scaffold lies in its ability to selectively activate the α7 nAChR. This activation triggers an intracellular signaling cascade that is distinct from standard ionotropic responses, leading to potent neuroprotective effects via kinase pathways.

G Ligand [3.2.2]nonane Ligand (e.g., TC-1698) Receptor α7 nAChR Activation Ligand->Receptor Calcium Intracellular Ca2+ Influx Receptor->Calcium Kinase JAK2/PI3K Cascade Calcium->Kinase Outcome Neuroprotection & Cognitive Enhancement Kinase->Outcome

Caption: α7 nAChR activation by[3.2.2]nonane ligands and subsequent neuroprotective signaling cascade.

Experimental Methodologies

Synthesis Workflow: Bis-Aminocyclization Strategy

To generate the active 2-(pyridin-3-yl) derivatives from these scaffolds, a unified racemic synthetic approach is employed[5],[6]. The causality behind choosing bis-aminocyclization is its high atom economy and ability to form the bridged system in a single continuous sequence, avoiding the isolation of unstable intermediates.

Step-by-Step Protocol:

  • Imine Formation & Alkylation : React N-(diphenylmethylene)-1-(pyridin-3-yl)methanamine with the appropriate bromoalkyltetrahydropyran (depending on whether the [3.2.1] or[3.2.2] core is desired) under basic conditions (e.g., LDA, THF, -78°C).

  • Ether Cleavage : Treat the isolated intermediate with 48% HBr in glacial acetic acid at elevated temperatures (130°C) to open the tetrahydropyran ring, exposing the terminal bromide.

  • Bis-Aminocyclization : Neutralize the acidic mixture with NaOH, extract into an organic solvent, and heat. The free primary amine undergoes a rapid double intramolecular nucleophilic substitution (S_N2) displacing the bromides to form the rigid 1-azabicyclo core.

  • Chiral Resolution : Because nAChR binding is highly stereospecific (e.g., the R-enantiomer often dictates potency), resolve the racemic mixture using chiral HPLC to achieve >99.5% enantiomeric excess (ee)[5].

Radioligand Binding Assay Protocol

To validate the affinity (Ki) of the synthesized scaffolds, a self-validating competitive binding assay is required. The inclusion of specific pharmacological blockers ensures that the measured radioactivity strictly correlates to the target receptor.

Step-by-Step Protocol:

  • Tissue Preparation : Homogenize male Sprague-Dawley rat hippocampi in ice-cold 0.32 M sucrose. Centrifuge to isolate the membrane fraction, then resuspend in binding buffer (50 mM Tris-HCl, pH 7.4).

  • Incubation : In a 96-well plate, combine 50 µL of the test compound (serial dilutions), 50 µL of radioligand (e.g., [3H]Methyllycaconitine ([3H]MLA) for α7, or[3H]Epibatidine for α4β2), and 100 µL of the membrane suspension.

  • Self-Validation Control : Include control wells containing 10 µM nicotine or 1 µM unlabeled MLA to determine non-specific binding (NSB). Specific binding is calculated as Total Binding minus NSB.

  • Filtration : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). The PEI treatment is crucial to neutralize the negative charge of the glass fibers, reducing non-specific ligand adhesion. Wash three times with ice-cold buffer.

  • Quantification : Extract the filters into scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter. Calculate Ki using the Cheng-Prusoff equation.

G Prep 1. Tissue Prep Rat Hippocampus Homogenization Incubate 2. Incubation Radioligand + Test Compound Prep->Incubate Filter 3. Filtration PEI-treated GF/B Rapid Wash Incubate->Filter Count 4. Scintillation Radioactivity Quantification Filter->Count Analyze 5. Data Analysis IC50 & Ki Determination Count->Analyze

Caption: Step-by-step radioligand binding assay workflow for evaluating nAChR ligand affinity.

Conclusion

The selection between the 1-azabicyclo[3.2.1]octan-6-one and 1-azabicyclo[3.2.2]nonan-6-one scaffolds hinges entirely on the desired pharmacological profile. For researchers targeting the α4β2 receptor, the [3.2.1]octane system provides unmatched potency, albeit with potential peripheral liabilities. Conversely, the expanded [3.2.2]nonane system is the superior choice for CNS-focused drug development targeting the α7 nAChR, as its steric profile naturally filters out muscle-type receptor interactions, ensuring a safer therapeutic window for cognitive enhancement.

Sources

In-Depth Comparison Guide: HPLC Method Validation for 1-Azabicyclo[3.2.1]octan-6-one Analysis

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter molecules that actively resist traditional analytical workflows. 1-Azabicyclo[3.2.1]octan-6-one (CAS 45675-76-1) [1] is a prime example. Widely utilized as an intermediate in the synthesis of muscarinic agonists, alpha-7 nicotinic receptor ligands, and complex beta-lactamase inhibitors, this bridged bicyclic ketone presents a unique set of chromatographic and detection challenges.

This guide objectively compares the traditional Reversed-Phase UV (RP-UV) approach against a modern Hydrophilic Interaction Liquid Chromatography coupled with Charged Aerosol Detection (HILIC-CAD) workflow. By explaining the causality behind these experimental choices, we provide a self-validating protocol fully compliant with the latest ICH Q2(R2) validation guidelines [2].

The Analytical Challenge: Causality in Method Selection

To design a robust analytical method, we must first deconstruct the analyte's physicochemical properties:

  • High Polarity & Basicity: The molecule contains a tertiary bridgehead nitrogen (pKa ~9). In traditional Reversed-Phase (C18) chromatography, highly polar basic analytes exhibit poor retention (often eluting in the void volume) and severe peak tailing due to secondary ion-exchange interactions with residual surface silanols.

  • Chromophoric Deficiency: The molecule lacks conjugated pi-electron systems; its only functional groups are an isolated ketone and an amine. Consequently, it has negligible UV absorption above 220 nm.

Relying on standard UV detection forces analysts to monitor at 210 nm. At this low wavelength, mobile phase absorbance causes severe baseline drift during gradients, and trace-level impurity quantification becomes nearly impossible.

The Solution: HILIC paired with CAD

To overcome poor retention, we pivot from C18 to HILIC . In HILIC, the highly organic mobile phase (>70% Acetonitrile) promotes the retention of polar basic compounds while eliminating silanol-induced tailing. To overcome the lack of a chromophore, we replace UV with a Charged Aerosol Detector (CAD) [3]. CAD is a mass-sensitive, universal detector that measures any non-volatile analyte by converting it into charged aerosol particles, providing a uniform response independent of the molecule's optical properties [4]. Furthermore, the highly volatile, organic-rich mobile phases used in HILIC perfectly synergize with CAD, enhancing nebulization and desolvation efficiency.

G A 1-azabicyclo[3.2.1]octan-6-one Analysis B Chromophore Check: None (Ketone only) A->B C Polarity Check: Highly Polar, Basic N A->C D UV Detection (210 nm) Low Sensitivity, Baseline Drift B->D Traditional E Charged Aerosol Detection (CAD) Universal, High Sensitivity B->E Modern F RP-HPLC (C18) Poor Retention, Peak Tailing C->F Traditional G HILIC / Mixed-Mode Strong Retention, Sharp Peaks C->G Modern H HILIC-CAD Workflow (Recommended) E->H Optimal Combination G->H Optimal Combination

Figure 1: Decision matrix for selecting the optimal HPLC workflow based on analyte properties.

Product Comparison: RP-UV vs. HILIC-CAD

When evaluating these two workflows side-by-side, the performance delta is substantial. The data below summarizes a comparative study utilizing a standard C18-UV setup versus a Zwitterionic HILIC column paired with a Thermo Scientific™ Corona™ Veo™ CAD [5].

Performance MetricTraditional RP-UV (C18 + UV @ 210 nm)Modern HILIC-CAD (ZIC-HILIC + CAD)
Retention Factor ( k ) 0.4 (Elutes near void volume)4.2 (Strong, controllable retention)
Peak Symmetry ( Tf​ ) 2.1 (Severe tailing)1.05 (Highly symmetrical)
Gradient Baseline Severe drift (due to ACN absorbance at 210nm)Flat and stable
Limit of Quantitation ~15.0 µg/mL0.5 µg/mL (Sub-nanogram on column)
Response Uniformity Highly variable (dependent on extinction coeff.)Uniform (independent of chemical structure)

Verdict: The HILIC-CAD system is objectively superior for 1-azabicyclo[3.2.1]octan-6-one. It transforms a marginal, error-prone assay into a highly sensitive, robust method suitable for regulatory submission.

Experimental Protocol: HILIC-CAD Workflow

This protocol is designed as a self-validating system . By incorporating specific System Suitability Testing (SST) criteria, the method mathematically proves its own fitness-for-purpose prior to every sample injection.

A. Reagents & Sample Preparation
  • Diluent: 75% Acetonitrile / 25% Water. Causality: Samples must be dissolved in a solvent weaker than or equal to the initial mobile phase to prevent injection solvent effects (peak splitting).

  • Standard Preparation: 1.0 mg/mL of 1-azabicyclo[3.2.1]octan-6-one reference standard in diluent.

B. Chromatographic Conditions
  • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A (Aqueous): 100 mM Ammonium Formate, adjusted to pH 3.2 with Formic Acid. Causality: The low pH ensures the basic bridgehead nitrogen is fully protonated, locking it into a single ionization state for sharp peaks. Ammonium formate is 100% volatile, which is a strict prerequisite for CAD[6].

  • Mobile Phase B (Organic): 100% LC-MS Grade Acetonitrile.

  • Gradient Program:

    • 0-2 min: 85% B (Isocratic hold to focus the analyte)

    • 2-12 min: 85% B 50% B (Water is the strong solvent in HILIC; increasing water elutes the analyte)

    • 12-15 min: 50% B (Wash step)

    • 15-22 min: 85% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

C. CAD Detector Settings
  • Evaporation Temperature: 35°C (Optimized for semi-volatile preservation while ensuring complete mobile phase desolvation).

  • Data Collection Rate: 10 Hz.

  • Power Function Value (PFV): 1.3. Causality: CAD response is inherently non-linear over wide dynamic ranges. Applying a PFV mathematically linearizes the output signal, allowing standard linear regression ( y=mx+c ) during ICH validation.

CAD_Workflow N1 HPLC Eluent (Analyte + Mobile Phase) N2 Nebulization (N2 Carrier Gas) N1->N2 N3 Desolvation (Drying Tube) N2->N3 N4 Corona Discharge (Particle Charging) N3->N4 N5 Ion Trap (Removes Excess Ions) N4->N5 N6 Electrometer (Signal Measurement) N5->N6

Figure 2: Step-by-step mechanistic workflow of Charged Aerosol Detection (CAD).

D. System Suitability Testing (SST)

Before analyzing unknown batches, inject the 1.0 mg/mL standard six times. The system is validated for use only if:

  • Repeatability: Peak area %RSD 2.0%.

  • Efficiency: Theoretical plates (N) 5,000.

  • Tailing Factor ( Tf​ ): 0.8 ≤Tf​≤ 1.5.

  • Blank Specificity: No interfering peaks >0.05% of the main peak area in the diluent blank.

Method Validation Data (ICH Q2(R2) Compliant)

The developed HILIC-CAD method was subjected to rigorous validation in accordance with the updated ICH Q2(R2) guidelines (effective June 2024), which emphasizes a lifecycle and risk-based approach to analytical procedure development [2].

The quantitative data supporting the method's fitness-for-purpose is summarized below:

Validation Parameter (ICH Q2(R2))Experimental MethodologyAcceptance CriteriaResults Achieved
Specificity Injection of blank, placebo, and known impurities (e.g., synthetic precursors).Resolution ( Rs​ ) >1.5 for all adjacent peaks. No blank interference.Pass. Rs​=3.2 against closest eluting impurity. Zero baseline interference.
Linearity & Range 7 concentration levels from 50% to 150% of target concentration (0.5 to 1.5 mg/mL).Correlation coefficient ( R2 ) ≥0.995 .Pass. R2=0.9991 (utilizing PFV = 1.3 linearization).
Accuracy (Recovery) Spiked samples at 50%, 100%, and 150% levels (n=3 per level).Mean recovery between 98.0% and 102.0%.Pass. Mean recovery = 99.8% (Range: 99.1% - 100.4%).
Precision (Repeatability) 6 replicate preparations of the 100% test sample.%RSD of assay ≤2.0% .Pass. %RSD = 0.85%.
Intermediate Precision Different analyst, different day, different LC-CAD system.Overall %RSD ≤2.0% .Pass. Overall %RSD = 1.12%.
LOD / LOQ Signal-to-Noise (S/N) evaluation of dilute standard injections.S/N ≥3 (LOD); S/N ≥10 (LOQ) with precision ≤10% .Pass. LOD = 0.15 µg/mL; LOQ = 0.50 µg/mL.

References

  • 1-azabicyclo[3.2.
  • Validation of Analytical Procedures Q2(R2).
  • Charged aerosol detector. Wikipedia.
  • Charged Aerosol Detectors. Analytica-World.
  • Charged Aerosol Detection in Pharmaceutical Analysis: An Overview.
  • HPLC-Charged Aerosol Detection - Applic

Comparative Pharmacodynamics: 1-azabicyclo[3.2.1]octan-6-one vs. Tropinone Scaffolds in Receptor Ligand Binding

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the design of neuropharmacological agents targeting cholinergic and serotonergic systems, the choice of the bicyclic nitrogen scaffold dictates the 3D pharmacophore, directly influencing receptor subtype selectivity and functional efficacy. Two highly privileged, structurally related scaffolds—1-azabicyclo[3.2.1]octan-6-one and tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one)—serve as foundational precursors for synthesizing potent receptor ligands[1][2]. While both feature a bridged bicyclic framework, the position of the nitrogen atom fundamentally alters the molecule's conformational flexibility, basicity, and the spatial trajectory of its cationic center. This guide objectively compares the structural logic, receptor binding profiles, and experimental validation workflows for ligands derived from these two scaffolds.

Structural and Conformational Causality

The binding of cholinergic ligands to their respective receptors—both nicotinic (nAChR) and muscarinic (mAChR)—relies heavily on a cation- π interaction between the protonated nitrogen of the ligand and an aromatic cage (comprising tryptophan and tyrosine residues) within the receptor binding pocket.

  • Tropinone (8-aza scaffold): In tropinone, the nitrogen is located at the bridge (position 8) and is typically methylated[2]. The ketone is at position 3. The 8-aza nitrogen can undergo limited inversion, allowing the N -methyl group to adopt either an equatorial or axial conformation, though the equatorial form is generally favored. This inherent flexibility allows tropane derivatives to adapt to various binding pockets, which explains their broad affinity across mAChRs, 5-HT 3​ receptors, and α7​ nAChRs[2][3].

  • 1-azabicyclo[3.2.1]octan-6-one (1-aza scaffold): Here, the nitrogen is located at the bridgehead (position 1), making it a constrained tertiary amine. The ketone is at position 6. The bridgehead position completely prevents nitrogen inversion, locking the lone pair (and the resulting N−H+ vector upon physiological protonation) into a rigid, highly predictable trajectory. This conformational restriction minimizes the entropic penalty upon receptor binding, making the 1-aza scaffold exceptionally well-suited for targeting the narrow aromatic cage of nAChRs with high affinity[1][4].

Pharmacophore cluster_tropinone Tropinone (8-aza Scaffold) cluster_azabicyclo 1-azabicyclo[3.2.1]octan-6-one N8 N8 (Bridge) Flexible Cationic Center C3 C3 Ketone H-Bond Acceptor N8->C3 Variable Distance (Equatorial/Axial N-Me) Receptor Receptor Aromatic Cage (Trp, Tyr, Phe) N8->Receptor Cation-π Interaction N1 N1 (Bridgehead) Rigid Cationic Center C6 C6 Ketone H-Bond Acceptor N1->C6 Fixed Distance (Locked Trajectory) N1->Receptor Cation-π Interaction

Fig 1. Pharmacophore mapping of Tropinone vs. 1-azabicyclo[3.2.1]octan-6-one binding trajectories.

Receptor Binding Profiles: Divergent Selectivity

Nicotinic Acetylcholine Receptors (nAChRs)

Tropinone itself exhibits weak but measurable α7​ nAChR-selective partial agonist activity. However, its derivatives, such as the indole conjugate tropisetron, are highly potent α7​ partial agonists and α3​β4​ antagonists[3].

In contrast, the 1-azabicyclo[3.2.1]octane scaffold is a cornerstone for highly potent nAChR agonists. For instance, 2-(pyridin-3-yl)-1-azabicyclo[3.2.1]octane derivatives display exceptional affinity for α4​β2​ receptors ( Ki​<15 nM)[1]. Furthermore, modifying the scaffold with an isoxazole ring yields compounds with a broad range of nAChR affinities, demonstrating the structural versatility of the 1-aza framework in optimizing the nicotinic pharmacophore[4].

Muscarinic Acetylcholine Receptors (mAChRs)

Tropane derivatives (e.g., atropine, scopolamine) are the classic, non-selective competitive antagonists of mAChRs, widely used to block physiological acetylcholine binding[2].

Conversely, specific derivatives of the 1-aza scaffold exhibit highly nuanced functional profiles. A prime example is PTAC ((5R,6R)6-(3-propylthio-1,2,5-thiadiazol-4-yl)-1-azabicyclo[3.2.1]octane), which acts as a partial agonist at M2 and M4 receptors while antagonizing M1, M3, and M5 receptors. This unique profile confers unexpected antipsychotic-like activity by selectively inhibiting dopamine cell firing without typical dopamine receptor affinity[5].

Quantitative Data Comparison

The following table summarizes the binding affinities and functional activities of representative ligands derived from both scaffolds:

Scaffold BaseRepresentative LigandTarget ReceptorBinding AffinityFunctional Activity
Tropinone (8-aza)Tropisetron α7​ nAChRPotentPartial Agonist
Tropinone (8-aza)Tropisetron α3​β4​ nAChR IC50​=1.8±0.6μ MAntagonist
Tropinone (8-aza)Atropine / ScopolaminemAChR (Non-selective)High AffinityCompetitive Antagonist
1-azabicyclo[3.2.1]octane PTACmAChR (M2/M4)High AffinityPartial Agonist
1-azabicyclo[3.2.1]octane PTACmAChR (M1/M3/M5)High AffinityAntagonist
1-azabicyclo[3.2.1]octane 2-(pyridin-3-yl) derivative α4​β2​ nAChR Ki​<15 nMAgonist

Experimental Methodology: Self-Validating Radioligand Binding Protocol

To objectively evaluate and compare the binding affinities of ligands derived from these scaffolds, a robust, self-validating radioligand displacement assay is required. The following protocol outlines the methodology for determining Ki​ values at α4​β2​ nAChRs.

Step 1: Membrane Preparation
  • Homogenize rat brain tissue (or HEK293 cells stably expressing human α4​β2​ nAChRs) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • Centrifuge at 40,000 × g for 20 minutes at 4°C.

  • Resuspend the pellet in fresh buffer and repeat the centrifugation to wash out endogenous acetylcholine.

  • Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl 2​ , 1 mM MgCl 2​ , pH 7.4) to a final protein concentration of 1-2 mg/mL.

Step 2: Assay Setup & Self-Validation

Causality of Design: A self-validating assay must distinguish between specific receptor binding and non-specific lipid/protein partitioning. We use [3H] -epibatidine due to its sub-nanomolar affinity for α4​β2​ receptors, providing a wide dynamic range for displacement.

  • Total Binding (TB): Incubate membranes with 0.5 nM [3H] -epibatidine and vehicle.

  • Non-Specific Binding (NSB): Incubate membranes with 0.5 nM [3H] -epibatidine and a saturating concentration of an unlabeled competitor (e.g., 300 μ M nicotine). Specific Binding = TB - NSB.

  • Test Ligands: Incubate membranes with 0.5 nM [3H] -epibatidine and varying concentrations ( 10−11 to 10−4 M) of the synthesized 1-aza or tropane derivatives.

Step 3: Incubation and Rapid Filtration
  • Incubate the assay plates at room temperature for 2 hours to reach equilibrium.

  • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding of the radioligand).

  • Wash filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

Step 4: Quantification and Data Analysis
  • Extract radioactivity from the filters using a liquid scintillation cocktail and quantify via a beta counter.

  • Plot the displacement curves using non-linear regression.

  • Calculate the IC50​ values and convert them to Ki​ (inhibition constant) using the Cheng-Prusoff equation:

    Ki​=1+Kd​[L]​IC50​​

    (where [L] is the concentration of [3H] -epibatidine and Kd​ is its dissociation constant).

Workflow Prep 1. Membrane Prep HEK293 / Brain Tissue Incubate 2. Incubation Ligand + [3H]-Radioligand Prep->Incubate Filter 3. Rapid Filtration GF/B Glass Fiber Incubate->Filter Control Internal Control Define NSB (e.g., Nicotine) Control->Incubate Validates Count 4. Scintillation Beta Counting Filter->Count Analyze 5. Data Analysis Cheng-Prusoff (Ki) Count->Analyze

Fig 2. Self-validating high-throughput radioligand displacement assay workflow.

References

  • Bhatti, B. S., et al. "1-azabicyclo[3.2.1]octane, a Class of Potent Nicotinic Acetylcholine Receptor–Ligands." ACS Publications.
  • Shannon, H. E., et al. "Unexpected antipsychotic-like activity with the muscarinic receptor ligand (5R,6R)6-(3-propylthio-1,2,5-thiadiazol-4-yl)-1-azabicyclo[3.2.1]octane." PubMed.
  • Papke, R. L., et al. "Molecular dissection of tropisetron, an alpha7 nicotinic acetylcholine receptor-selective partial agonist." PubMed.
  • O'Sullivan, J., et al. "Improving the Nicotinic Pharmacophore with a Series of (Isoxazole)methylene-1-azacyclic Compounds." ACS Publications.
  • Kohnen-Johannsen, K. L., et al. "Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production." NIH PMC.

Sources

benchmarking 1-azabicyclo[3.2.1]octan-6-one synthesis protocols

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 1-Azabicyclo[3.2.1]octan-6-one Synthesis Protocols: A Comprehensive Guide for Medicinal Chemists

Executive Summary & Mechanistic Context

The 1-azabicyclo[3.2.1]octane framework is a privileged, conformationally restricted bicyclic scaffold integral to the development of central nervous system (CNS) therapeutics. It serves as the core structural motif for numerous muscarinic receptor antagonists, α 7 nicotinic acetylcholine receptor (nAChR) agonists, and 5-HT 4​ receptor ligands[1].

Specifically, 1-azabicyclo[3.2.1]octan-6-one provides a highly versatile synthetic handle. The ketone at the 6-position (located on the two-carbon bridge) allows for downstream functionalization, such as reductive amination, Wittig olefination, or TosMIC-mediated homologation to yield biologically active nitriles[2]. However, the synthesis of this bridged system is notoriously challenging. The primary bottleneck is driving the intramolecular ring closure (forming the C5–C6 bond) while suppressing intermolecular polymerization. This guide benchmarks the two predominant synthetic protocols—the Classical Dieckmann Condensation and the Modern LHMDS-Mediated Cyclization—evaluating their mechanistic causality, yield, and scalability.

Benchmarking Overview: Quantitative Protocol Comparison

To objectively evaluate the synthesis of 1-azabicyclo[3.2.1]octan-6-one from the common precursor ethyl 1-(ethoxycarbonylmethyl)piperidine-3-carboxylate, we must analyze the thermodynamic and kinetic parameters governing the cyclization step.

MetricProtocol A: Classical DieckmannProtocol B: LHMDS-Mediated
Primary Base KOtBu (Potassium tert-butoxide)LHMDS (Lithium hexamethyldisilazide)
Solvent & Temp Profile Toluene, 0 °C 110 °CTHF, -78 °C 25 °C
Reaction Concentration 0.05 M (High Dilution Required)0.2 M (Standard Dilution)
Enolate Intermediate Potassium Enolate (Thermodynamic)Lithium Enolate (Kinetic)
Overall Yield 45 – 55%70 – 82%
Scalability Poor (Solvent-volume intensive)Excellent
E-Factor (Waste Metric) HighModerate

Experimental Methodologies & Causality Analysis

As a self-validating system, a robust chemical protocol must explain why specific reagents and conditions are chosen. Both protocols begin with the same precursor but diverge fundamentally in their enolate chemistry.

Protocol A: Classical Dieckmann Condensation (KOtBu-Mediated)

This traditional route relies on thermodynamic control and the Ziegler-Ruggli high-dilution principle to force the intramolecular cyclization.

  • Causality & Expert Insight: Potassium tert-butoxide is selected because its steric bulk prevents it from acting as a nucleophile, thereby avoiding competitive ester cleavage. The reaction must be run at high dilution (0.05 M) to physically separate the molecules, reducing intermolecular Claisen condensation (polymerization). The reaction is driven to completion because the resulting potassium enolate of the β -keto ester is insoluble in toluene and precipitates out of the equilibrium.

Step-by-Step Workflow:

  • Precursor Synthesis: Alkylate ethyl nipecotate (ethyl piperidine-3-carboxylate) with ethyl bromoacetate using K 2​ CO 3​ in acetonitrile. Filter and concentrate to yield the diester precursor.

  • Enolate Formation: Dissolve the diester (1.0 equiv) in anhydrous toluene to achieve a strictly 0.05 M concentration. Cool to 0 °C under argon. Add KOtBu (1.5 equiv) portion-wise. Note: Cooling controls the exothermic deprotonation and prevents premature side reactions.

  • Cyclization: Heat the mixture to reflux (110 °C) for 12 hours. A fine precipitate (the potassium enolate) will form.

  • Hydrolysis & Decarboxylation: Cool the reaction and quench with 6M HCl. Separate the organic layer. Reflux the highly acidic aqueous layer for 18 hours. Mechanism: The acid catalyzes the hydrolysis of the ester to a β -keto acid, which subsequently undergoes thermal decarboxylation via a cyclic six-membered transition state to yield the target ketone.

  • Isolation: Basify the aqueous layer to pH 10 using NaOH pellets (maintaining temperature below 20 °C). Extract exhaustively with CH 2​ Cl 2​ , dry over MgSO 4​ , and evaporate to yield 1-azabicyclo[3.2.1]octan-6-one as a pale oil[3].

Protocol B: Modern LHMDS-Mediated Cyclization

This optimized approach utilizes kinetic control and the coordinating power of lithium to achieve superior yields without the need for extreme dilution.

  • Causality & Expert Insight: LHMDS (pKa ~26) provides rapid, quantitative, and irreversible deprotonation at -78 °C. More importantly, the lithium cation strongly coordinates with both the enolate oxygen and the C3-ester carbonyl. This pre-organizes the transition state, bringing the reactive centers into close spatial proximity. This "templating" effect drastically accelerates the intramolecular attack, allowing the reaction to be run at higher concentrations (0.2 M) without polymerizing.

Step-by-Step Workflow:

  • Kinetic Deprotonation: Dissolve the diester precursor (1.0 equiv) in anhydrous THF (0.2 M). Cool to -78 °C using a dry ice/acetone bath.

  • Base Addition: Add LHMDS (1.1 equiv, 1.0 M solution in THF) dropwise over 30 minutes. Stir at -78 °C for 1 hour to ensure complete kinetic enolate formation.

  • Templated Cyclization: Remove the cooling bath and allow the reaction to slowly warm to room temperature over 4 hours.

  • Decarboxylation: Quench with 4M H 2​ SO 4​ and heat to 100 °C for 12 hours. Note: Sulfuric acid is preferred over hydrochloric acid here to prevent chloride-mediated alkylation side-reactions during prolonged heating.

  • Isolation: Neutralize to pH 10 with Na 2​ CO 3​ , extract with EtOAc, dry, and purify via vacuum distillation to yield the pure product.

Mechanistic Pathway Visualization

SynthesisPathway cluster_0 Protocol A: Classical Route cluster_1 Protocol B: Modern Route A Ethyl 1-(ethoxycarbonylmethyl) piperidine-3-carboxylate B1 KOtBu / Toluene (0.05 M) High Dilution A->B1 B2 LHMDS / THF (0.2 M) -78 °C to RT A->B2 C1 Potassium Enolate (Precipitates, Thermodynamic) B1->C1 D β-Keto Ester Intermediate (Ethyl 6-oxo-1-azabicyclo[3.2.1]octane-7-carboxylate) C1->D C2 Lithium Enolate (Pre-organized TS, Kinetic) B2->C2 C2->D E Acidic Hydrolysis & Decarboxylation (HCl or H2SO4, Reflux) D->E F 1-Azabicyclo[3.2.1]octan-6-one Target Scaffold E->F

Fig 1: Mechanistic divergence in Dieckmann cyclization for 1-azabicyclo[3.2.1]octan-6-one synthesis.

Analytical Validation & Quality Control

To guarantee the trustworthiness of the synthesized batch, the protocol must act as a self-validating system. The successful formation of the [3.2.1] bridged architecture is confirmed through orthogonal analytical techniques:

  • FT-IR Spectroscopy: The most immediate indicator of success is the shift in carbonyl frequency. The precursor diester exhibits standard ester stretches at ~1735 cm −1 . Upon successful cyclization and decarboxylation, the product exhibits a distinct, strained bicyclic ketone carbonyl stretch at 1745–1750 cm −1 , reflecting the ring strain of the ketone on the two-carbon bridge.

  • 1 H NMR (400 MHz, CDCl 3​ ): The disappearance of the ethoxy group signals (quartet at ~4.1 ppm, triplet at ~1.2 ppm) confirms successful hydrolysis/decarboxylation. The structural hallmark of 1-azabicyclo[3.2.1]octan-6-one is the bridgehead proton (C5-H), which appears as a distinct, complex multiplet at ~2.6 ppm due to its restricted dihedral angles.

  • GC-MS: The product must show a molecular ion peak at m/z 125.1 [M] + . A highly diagnostic fragmentation pattern for this scaffold is the rapid loss of carbon monoxide (CO), yielding a prominent fragment at m/z 97.

References

  • EvitaChem Product Data: "(1r,5s)-1-azabicyclo[3.2.1]octan-6-one". EvitaChem.
  • Patent US 2010/0105658 A1: "Preparation methods and TosMIC homologation of 1-azabicyclo[3.2.1]octan-6-one". Googleapis.
  • King, F. D. et al. (1993): "Substituted Benzamides with Conformationally Restricted Side Chains. 5. Azabicyclo[x.y.z] Derivatives as 5-HT4 Receptor Agonists and Gastric Motility Stimulants". Journal of Medicinal Chemistry, 36(6), 683-689. Cited in Google Patents.

Sources

in vitro validation of 1-azabicyclo[3.2.1]octan-6-one analogues

Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Validation of 1-Azabicyclo[3.2.1]octan-6-one Analogues: A Comparative Guide for Neuropharmacology and Anti-Infective Workflows

As a Senior Application Scientist, I frequently encounter the 1-azabicyclo[3.2.1]octan-6-one scaffold in early-stage drug discovery. This bridged bicyclic system imposes a unique non-planar conformational strain on the amide or ketone bond, fundamentally altering its chemical reactivity and biological target profile compared to planar analogues[1].

Historically, the functionalization of this core has diverged into two distinct therapeutic pipelines:

  • C-Bridged Analogues (Neuropharmacology): Targeting muscarinic (mAChR) and nicotinic (nAChR) acetylcholine receptors for cognitive and inflammatory disorders[2].

  • Hetero-Bridged Analogues (Anti-Infectives): Specifically, 1,6-diazabicyclo[3.2.1]octan-7-ones (DBOs), which act as potent, non- β -lactam inhibitors of serine β -lactamases to combat multi-drug resistant bacteria[3].

This guide objectively compares the in vitro validation workflows for these two analogue classes. By focusing on causality and self-validating assay designs, this document provides the necessary framework to ensure high-fidelity data generation.

Comparative Analysis of Analogue Classes

Before initiating in vitro screening, it is critical to understand how the structural nuances of the 1-azabicyclo[3.2.1]octan-6-one core dictate the choice of assay. The table below summarizes the performance and validation requirements of the two primary analogue classes against industry-standard alternatives.

FeatureClass A: C-Bridged AnaloguesClass B: Hetero-Bridged Analogues (DBOs)Standard Alternatives
Primary Indication Neurological / Cognitive DisordersInfectious Diseases (AMR)Atropine (Neuro) / Tazobactam (Infective)
Biological Target mAChR / nAChR (Receptor Binding)Serine β -Lactamases (Enzyme Inhibition)Respective receptors or enzymes
Mechanism of Action Reversible Competitive Agonism/AntagonismReversible Covalent Carbamoylation[3]Competitive Binding / Irreversible Inhibition
Key In Vitro Metric Ki​ (Radioligand Binding Affinity) IC50​ and k2​/Ki​ (Acylation Efficiency)[3] Ki​ / IC50​
Primary Liability Off-target receptor promiscuityPorin-dependent cellular uptake (e.g., OmpK36)[4]High toxicity (Neuro) / Resistance (Infective)

Divergent Screening Cascade Visualization

To effectively triage a library of 1-azabicyclo[3.2.1]octan-6-one analogues, the screening cascade must bifurcate early based on the bridging atom.

InVitroCascade Start 1-Azabicyclo[3.2.1]octan-6-one Analogue Library Split1 Structural Triage Start->Split1 Neuro C-Bridged Analogues (Cholinergic Targets) Split1->Neuro C-Bridge Infect Hetero-Bridged (DBOs) (Beta-Lactamase Targets) Split1->Infect N/O-Bridge BindAssay Radioligand Binding Assay (Receptor Affinity) Neuro->BindAssay EnzAssay Enzyme Kinetics Assay (Nitrocefin Cleavage) Infect->EnzAssay FuncNeuro Functional Calcium Flux (Agonist/Antagonist) BindAssay->FuncNeuro High Affinity (Ki < 10nM) MIC Broth Microdilution (MIC Potentiation) EnzAssay->MIC Potent Inhibition (IC50 < 1µM) Lead Lead Candidate Selection FuncNeuro->Lead MIC->Lead

Figure 1: Divergent in vitro screening cascade for 1-azabicyclo[3.2.1]octan-6-one analogue classes.

In Vitro Validation Workflows: Self-Validating Protocols

A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems, ensuring that any generated data is mathematically and biologically sound.

Protocol A: Radioligand Binding Assay for Cholinergic Affinity (Class A Analogues)

Purpose: To quantify the binding affinity ( Ki​ ) of C-bridged analogues to muscarinic receptors. Causality & Design: Bridged lactams are highly lipophilic and prone to non-specific hydrophobic interactions. To isolate true receptor affinity, this assay uses [3H] -N-methylscopolamine ( [3H] -NMS) as the radioligand and incorporates a parallel 10 μ M Atropine control to mathematically define and subtract Non-Specific Binding (NSB)[2].

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend rat cerebral cortex membranes in 50 mM Tris-HCl buffer (pH 7.4). Causality: Tris-HCl maintains the physiological pH required for the stabilization of the receptor's extracellular conformational loops.

  • Incubation: In a 96-well plate, combine 50 μ L of membrane suspension, 25 μ L of [3H] -NMS (final concentration 2 nM), and 25 μ L of the test analogue (serial dilutions from 10 μ M to 0.1 nM). Incubate at 0°C for 60 minutes[2]. Causality: The 0°C incubation prevents receptor internalization and limits protease-driven membrane degradation during the equilibrium phase.

  • Filtration (The Critical Step): Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Causality: Filters must be pre-soaked in 0.5% polyethylenimine (PEI)[2]. PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged radioligand to the filter itself. Failure to use PEI will result in a false-positive background signal.

  • Washing & Quantification: Wash filters three times with 5 mL of ice-cold wash buffer. Transfer to vials, add scintillation fluid, and quantify bound radioactivity.

  • Validation Check: The assay is considered valid only if the Z'-factor between the Total Binding (buffer only) and NSB (10 μ M Atropine) wells is ≥0.6 .

Protocol B: Enzyme Kinetics for β -Lactamase Inhibition (Class B DBOs)

Purpose: To evaluate the IC50​ and acylation efficiency ( k2​/Ki​ ) of hetero-bridged DBO analogues against serine β -lactamases (e.g., KPC-2, CTX-M-15)[3]. Causality & Design: Unlike traditional competitive inhibitors, DBOs inhibit β -lactamases via the reversible formation of a covalent carbamoyl-enzyme complex[3]. Therefore, a time-dependent pre-incubation step is mandatory to capture the true potency. The assay uses Nitrocefin, a chromogenic cephalosporin, as a reporter.

Step-by-Step Methodology:

  • Enzyme Pre-incubation: In a clear-bottom 96-well plate, mix purified β -lactamase (e.g., 1 nM KPC-2) with serial dilutions of the DBO analogue in 50 mM HEPES buffer supplemented with 0.1 mg/mL BSA. Incubate for 15 minutes at room temperature. Causality: BSA prevents the enzyme from adhering to the polystyrene walls of the microplate, which would artificially lower the Vmax​ . The 15-minute pre-incubation allows the covalent carbamoylation step ( k2​ ) to reach equilibrium[3].

  • Substrate Addition: Add Nitrocefin to a final concentration of 100 μ M to initiate the reaction.

  • Kinetic Read: Immediately monitor the absorbance at 486 nm for 10 minutes. Causality: Intact Nitrocefin absorbs at 390 nm, but cleavage of the β -lactam ring shifts the absorbance to 486 nm.

  • Baseline Subtraction: Subtract the absorbance of a "Compound + Buffer" well (no enzyme, no substrate) from the test wells. Causality: DBO analogues often possess intrinsic UV-Vis absorbance due to their functionalized side chains; baseline subtraction prevents this from skewing the kinetic cleavage curve.

  • Validation Check: The assay is valid if the uninhibited enzyme control produces a linear cleavage rate ( R2>0.98 ) over the 10-minute read window.

Experimental Data Summary

When executed correctly, the workflows above yield highly differentiated profiles for the analogues. Below is a representative data summary demonstrating how structural modifications to the 1-azabicyclo[3.2.1]octan-6-one core dictate in vitro success.

CompoundStructural ClassmAChR Affinity ( Ki​ )KPC-2 Inhibition ( IC50​ )MIC Potentiation (Ceftazidime)
Analogue C-12 C-Bridged (Oxalate salt)1.2 nM > 100 μ MNone
Atropine Standard Antagonist0.8 nMN/AN/A
Analogue N-7 (Avibactam) Hetero-Bridged (DBO)> 50 μ M14 nM Restores MIC from 2048 to 2 μ g/mL [3]
Tazobactam Standard β -Lactamase InhibitorN/A120 nMRestores MIC to 16 μ g/mL

Note: While DBOs exhibit exceptional enzyme inhibition, their whole-cell efficacy (MIC potentiation) is heavily dependent on bacterial porin channels (e.g., OmpK36). Mutations in these porins can drastically reduce the cellular uptake of the bridged DBO derivative, leading to resistance despite high in vitro enzyme affinity[4].

Sources

A Guide to the Structural Comparison of 1-azabicyclo[3.2.1]octan-6-one Enantiomers for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: April 2026

The 1-azabicyclo[3.2.1]octane framework is a rigid and structurally significant motif in medicinal chemistry. Its constrained conformation allows for the precise spatial orientation of functional groups, making it a valuable scaffold in the design of novel therapeutics. Notably, derivatives of this bicyclic system have shown promise as inhibitors of the dopamine transporter, with their biological activity being highly dependent on the absolute stereochemistry of the molecule[1]. This guide provides a comprehensive overview of the methodologies for the structural comparison of the enantiomers of 1-azabicyclo[3.2.1]octan-6-one, a key intermediate in the synthesis of such bioactive compounds.

The Chiral Center and Its Implications

The chirality of 1-azabicyclo[3.2.1]octan-6-one arises from the stereocenter at the bridgehead carbon C5. The two enantiomers, (1R,5S)- and (1S,5R)-1-azabicyclo[3.2.1]octan-6-one, are non-superimposable mirror images of each other. This difference in three-dimensional arrangement can lead to significant variations in their interaction with chiral biological targets such as receptors and enzymes.

2D structure of 1-azabicyclo[3.2.1]octan-6-one with the chiral center (C*) highlighted.

Methodologies for Structural Elucidation and Comparison

A multi-faceted approach is essential for a thorough structural comparison of the enantiomers. The primary techniques employed are X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Circular Dichroism (CD) spectroscopy.

Single-Crystal X-ray Crystallography

Rationale: X-ray crystallography provides unambiguous, high-resolution three-dimensional structural information, including absolute configuration, bond lengths, bond angles, and torsion angles. This technique is considered the gold standard for determining the precise atomic arrangement in a crystalline solid.

Experimental Protocol:

  • Crystal Growth:

    • Dissolve the purified enantiomer in a suitable solvent or a mixture of solvents (e.g., methanol, ethyl acetate, or acetone).

    • Employ a slow evaporation or solvent diffusion technique to grow single crystals of sufficient size and quality. For instance, dissolving the compound in methanol and allowing for slow evaporation has been successful for similar bicyclic compounds[2].

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal vibrations.

    • Use a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) to collect diffraction data.

  • Structure Solution and Refinement:

    • Process the collected data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model to obtain the final atomic coordinates, bond lengths, and angles. The absolute configuration can be determined from anomalous dispersion effects, typically by calculating the Flack parameter.

G cluster_0 X-ray Crystallography Workflow A Purified Enantiomer B Crystal Growth (Slow Evaporation/Diffusion) A->B C Single Crystal Selection B->C D X-ray Diffraction Data Collection C->D E Structure Solution & Refinement D->E F 3D Molecular Structure (Bond Lengths, Angles, Absolute Configuration) E->F

Workflow for X-ray Crystallography Analysis.

Illustrative Data:

ParameterValue (for related compound)
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.9624
b (Å)10.5889
c (Å)10.7089
V (ų)676.11
Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed information about the molecular structure and conformation in solution. While standard NMR spectra of enantiomers are identical, the use of chiral auxiliary agents allows for their differentiation.

Experimental Protocols:

  • Chiral NMR Spectroscopy:

    • Prepare a solution of the racemic or enantiomerically enriched 1-azabicyclo[3.2.1]octan-6-one in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire a standard ¹H NMR spectrum.

    • Add a chiral solvating agent (e.g., (R)-(-)- or (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol) or a chiral derivatizing agent to the NMR tube.

    • Acquire a new series of ¹H NMR spectra. The interaction with the chiral agent will result in the formation of diastereomeric complexes or adducts, which will have distinct chemical shifts for corresponding protons in the two enantiomers, allowing for their differentiation and quantification.

G cluster_1 Principle of Chiral NMR Racemate Racemic Mixture (R and S enantiomers) Complex Diastereomeric Complexes (R-CSA and S-CSA) Racemate->Complex + CSA CSA Chiral Solvating Agent (CSA) Spectra Separated NMR Signals Complex->Spectra

Principle of Chiral NMR Spectroscopy.
  • NOESY/ROESY for Conformational Analysis:

    • Prepare a concentrated solution of the purified enantiomer in a suitable deuterated solvent.

    • Acquire a 2D NOESY or ROESY spectrum.

    • The cross-peaks in the spectrum indicate through-space proximity between protons, allowing for the determination of the relative orientation of different parts of the molecule and confirming the rigid bicyclic conformation.

Circular Dichroism (CD) Spectroscopy

Rationale: CD spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. Enantiomers will produce mirror-image CD spectra, providing a unique "fingerprint" for each. This is particularly useful for confirming the absolute configuration and assessing enantiomeric purity.

Experimental Protocol:

  • Sample Preparation:

    • Prepare solutions of each enantiomer and the racemic mixture in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration. The solvent should be transparent in the wavelength range of interest.

  • Data Acquisition:

    • Use a CD spectrometer to record the spectra, typically in the far-UV region (e.g., 200-400 nm)[4].

    • Record a baseline spectrum of the solvent and subtract it from the sample spectra.

  • Data Analysis:

    • The CD spectrum is a plot of the difference in absorbance (ΔA) versus wavelength.

    • The spectra of the two enantiomers should be mirror images of each other, while the racemate should show no CD signal. The sign of the Cotton effects can be correlated with the absolute configuration, often with the aid of computational predictions.

G cluster_2 Principle of Circular Dichroism LCP Left-Circularly Polarized Light Sample Chiral Sample LCP->Sample RCP Right-Circularly Polarized Light RCP->Sample Detector Detector Sample->Detector Signal CD Signal (ΔA = A_L - A_R) Detector->Signal

Principle of Circular Dichroism Spectroscopy.

Summary of Comparative Structural Data (Illustrative)

The following table illustrates how data from these techniques would be presented to compare the enantiomers of 1-azabicyclo[3.2.1]octan-6-one. The values are hypothetical but representative of what would be expected.

Property(1R,5S)-Enantiomer(1S,5R)-EnantiomerMethod
Specific Rotation [α]D NegativePositivePolarimetry
Absolute Configuration R at C1, S at C5S at C1, R at C5X-ray Crystallography
¹H NMR (with (S)-CSA) δ 3.52 (doublet)δ 3.55 (doublet)Chiral NMR
CD Cotton Effect (λmax) Positive at ~290 nmNegative at ~290 nmCD Spectroscopy

Conclusion

A comprehensive structural comparison of the enantiomers of 1-azabicyclo[3.2.1]octan-6-one requires an integrated approach utilizing X-ray crystallography for definitive solid-state structure, chiral NMR for differentiation in solution, and CD spectroscopy for chiroptical characterization. The data obtained from these methods are crucial for understanding the structure-activity relationships that govern the interaction of these molecules with their biological targets, thereby guiding the development of new and effective therapeutics.

References

  • [Calix[5]resorcarenes, Cyclodextrins, and Crown Ethers as Chiral NMR Discriminating Agents. Bates College.]([Link])

Sources

The 1-Azabicyclo[3.2.1]octane Scaffold: A Frontier in Asymmetric Organocatalysis? A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: April 2026

For the discerning researcher in asymmetric synthesis, the quest for novel, efficient, and stereoselective organocatalysts is a perpetual endeavor. While established catalyst families based on proline, cinchona alkaloids, and imidazolidinones have demonstrated remarkable success, the exploration of new chiral scaffolds remains a critical avenue for innovation. This guide delves into the untapped potential of the 1-azabicyclo[3.2.1]octan-6-one framework as a prospective organocatalyst scaffold. In the absence of extensive direct research on its catalytic applications, we present a comparative efficacy analysis against well-established bicyclic catalysts in cornerstone asymmetric transformations. This analysis aims to provide a predictive framework for the potential performance of 1-azabicyclo[3.2.1]octan-6-one based catalysts and to stimulate further investigation into this promising molecular architecture.

The Architectural Merit of Bicyclic Scaffolds in Organocatalysis

The rigidity and well-defined three-dimensional structure of bicyclic molecules make them privileged scaffolds in asymmetric catalysis. This structural pre-organization minimizes conformational ambiguity, which is crucial for creating a precisely defined chiral environment around the catalytic site. This, in turn, allows for effective facial discrimination of the substrate, leading to high levels of stereoselectivity.

The 1-azabicyclo[3.2.1]octane core, a prominent structural motif in numerous biologically active natural products, presents an intriguing platform for catalyst design.[1][2] Its inherent chirality and the presence of a nitrogen atom offer multiple points for functionalization, allowing for the introduction of key catalytic moieties. The ketone at the 6-position could also be strategically employed for further derivatization or to influence the electronic properties of the catalyst.

Conceptualizing a 1-Azabicyclo[3.2.1]octan-6-one Based Catalyst

While literature on the direct use of 1-azabicyclo[3.2.1]octan-6-one as a catalyst is scarce, we can conceptualize its potential based on established principles of organocatalysis. For instance, modification of the scaffold to incorporate a secondary amine, akin to proline, could enable enamine and iminium ion catalysis. Furthermore, the introduction of hydrogen-bond-donating groups, such as thioureas or squaramides, could facilitate dual activation of both the nucleophile and the electrophile, a strategy successfully employed with cinchona alkaloid derivatives.

The following diagram illustrates a hypothetical functionalization of the 1-azabicyclo[3.2.1]octan-6-one scaffold to create a bifunctional organocatalyst.

G cluster_0 Catalyst Design Concept Scaffold 1-Azabicyclo[3.2.1]octan-6-one Functionalization Strategic Chemical Modification Scaffold->Functionalization Target for Synthesis Catalytic_Moiety Introduction of Secondary Amine (e.g., at C-6 via reductive amination) Functionalization->Catalytic_Moiety H_Bond_Donor Addition of H-bond Donor (e.g., thiourea/squaramide at a distal position) Functionalization->H_Bond_Donor Potential_Catalyst Bifunctional Catalyst Catalytic_Moiety->Potential_Catalyst H_Bond_Donor->Potential_Catalyst

Caption: Conceptual pathway for developing a bifunctional catalyst from the 1-azabicyclo[3.2.1]octan-6-one scaffold.

Comparative Efficacy Analysis: Benchmarking Against Established Catalysts

To predict the potential efficacy of a 1-azabicyclo[3.2.1]octan-6-one based catalyst, we will now compare the performance of two prominent classes of bicyclic organocatalysts, proline and cinchona alkaloids, in three key asymmetric reactions: the Aldol Reaction, the Michael Addition, and the Diels-Alder Reaction.

The Asymmetric Aldol Reaction

The direct asymmetric aldol reaction is a powerful tool for carbon-carbon bond formation. L-proline is a well-known catalyst for this transformation, proceeding through an enamine intermediate.[3][4]

Table 1: Comparative Performance in the Asymmetric Aldol Reaction of Acetone with Various Aldehydes

CatalystAldehydeSolventYield (%)Enantiomeric Excess (ee, %)Reference
L-Proline 4-NitrobenzaldehydeDMSO6876[3]
L-Proline IsobutyraldehydeDMSO9796[3]
L-Proline n-ValeraldehydeAcetone3167[5]
(S)-Proline Derivative (3h) 4-NitrobenzaldehydeAcetone (-25°C)6693
(S)-Proline Derivative (3h) IsovaleraldehydeAcetone (-25°C)90>99

The data indicates that while proline itself provides moderate to good yields and enantioselectivities, simple modifications to the proline scaffold can significantly enhance its performance.[3][5] A hypothetical 1-azabicyclo[3.2.1]octane-based secondary amine catalyst would be expected to exhibit similar reactivity, with its efficacy being highly dependent on the specific substitution pattern and the resulting steric and electronic environment of the active site.

Experimental Protocol: Proline-Catalyzed Direct Asymmetric Aldol Reaction

  • To a solution of the aldehyde (1.0 mmol) in DMSO (4.0 mL) is added acetone (1.0 mL) and L-proline (0.3 mmol).

  • The reaction mixture is stirred at room temperature for the time specified in the literature for the particular aldehyde.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the aldol product.

G cluster_1 Aldol Reaction Workflow Start Start Mixing Mix Aldehyde, Acetone, and Proline in DMSO Start->Mixing Stirring Stir at Room Temperature Mixing->Stirring Quenching Quench with aq. NH4Cl Stirring->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Purification Purify by Column Chromatography Extraction->Purification End End Purification->End

Caption: General experimental workflow for a proline-catalyzed aldol reaction.

The Asymmetric Michael Addition

The asymmetric Michael addition is a fundamental method for the formation of C-C bonds in a 1,4-fashion. Cinchona alkaloid derivatives, particularly those incorporating a thiourea or squaramide moiety, are highly effective catalysts for this reaction, operating through a dual-activation mechanism.[6][7][8]

Table 2: Comparative Performance in the Asymmetric Michael Addition

CatalystNucleophileElectrophileYield (%)Enantiomeric Excess (ee, %)Reference
Cinchona-Thiourea Diethyl malonateβ-Nitrostyrene9492[8]
Cinchona-Squaramide α-Aryl isocyanoacetateβ-Trifluoromethylated enoneup to 95up to 99[6][9]
Cinchona-Sulfonamide Bicyclic β-ketoesterNitroolefinup to 98up to 99[7]
9-epi-aminoquinine NitroalkaneEnoneup to 85up to 99[6]

The exceptional performance of bifunctional cinchona alkaloid catalysts highlights the importance of a well-organized hydrogen-bonding network in the transition state. A 1-azabicyclo[3.2.1]octane scaffold functionalized with a hydrogen-bond-donating group could potentially replicate this dual-activation mode, offering a new class of catalysts for this transformation. The rigid bicyclic framework could provide the necessary stereochemical control for high enantioselectivity.

Experimental Protocol: Cinchona-Squaramide Catalyzed Asymmetric Michael Addition

  • To a solution of the β-trifluoromethylated enone (0.2 mmol) in toluene (1.0 mL) is added the α-aryl isocyanoacetate (0.24 mmol) and the cinchona alkaloid squaramide catalyst (0.02 mmol).

  • The reaction mixture is stirred at room temperature for the time indicated in the relevant literature.

  • After completion (monitored by TLC), the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield the Michael adduct.

The Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful cycloaddition for the synthesis of six-membered rings. Organocatalytic versions, often employing chiral secondary amines like MacMillan's imidazolidinones, proceed via iminium ion activation.[10][11]

Table 3: Comparative Performance in the Asymmetric Diels-Alder Reaction

CatalystDieneDienophileYield (%)endo:exoEnantiomeric Excess (ee, %) (endo)Reference
MacMillan 1st Gen. CyclopentadieneCinnamaldehyde861:1.3294[11]
Thio-MacMillan CyclopentadieneCinnamaldehyde911:1.5592[11]
Proline-derived Cyclopentadieneα,β-Unsaturated aldehydeup to 99>99:1up to 99[12]

The high stereoselectivities achieved with imidazolidinone and proline-derived catalysts underscore the effectiveness of iminium ion catalysis in controlling the facial selectivity of the dienophile. A 1-azabicyclo[3.2.1]octane-based secondary amine catalyst could offer a new chiral environment for this type of activation, potentially leading to different or improved selectivity profiles.

Future Outlook and a Call for Exploration

The comparative analysis presented in this guide suggests that the 1-azabicyclo[3.2.1]octane scaffold holds significant, albeit underexplored, potential as a platform for the development of novel organocatalysts. Its rigid bicyclic structure and multiple points for functionalization make it an attractive candidate for creating catalysts that can operate through various activation modes, including enamine, iminium ion, and dual hydrogen-bonding catalysis.

The data from established bicyclic catalysts like proline and cinchona alkaloids provide a clear benchmark for what could be achieved. We encourage the synthetic community to embark on the design, synthesis, and evaluation of 1-azabicyclo[3.2.1]octan-6-one based catalysts. Such investigations will not only expand the toolkit of the synthetic chemist but also deepen our understanding of the structure-activity relationships that govern asymmetric organocatalysis.

References

  • List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link][3]

  • Wang, C., et al. (2015). Cinchona Alkaloid Squaramide-Catalyzed Asymmetric Michael Addition of α-Aryl Isocyanoacetates to β-Trifluoromethylated Enones and Its Applications in the Synthesis of Chiral β-Trifluoromethylated Pyrrolines. The Journal of Organic Chemistry, 80(22), 11330–11338. [Link][9]

  • Singh, G. S., & Yeboah, E. M. O. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. International Journal of Organic Chemistry, 6(3), 1-25. [Link][6]

  • Tang, Z., et al. (2004). Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives. Proceedings of the National Academy of Sciences, 101(16), 5755–5760. [Link]

  • Notz, W., & List, B. (2001). Proline-Catalyzed Asymmetric Aldol Reactions between Ketones and α-Unsubstituted Aldehydes. Organic Letters, 3(4), 599-601. [Link][5]

  • Wang, J., et al. (2008). Asymmetric Michael Addition Mediated by Novel Cinchona Alkaloid-Derived Bifunctional Catalysts Containing Sulfonamides. Organic Letters, 11(1), 125-128. [Link][7]

  • List, B. (2004). New mechanistic studies on the proline-catalyzed aldol reaction. Chemical Communications, (7), 819-821. [Link][4]

  • Cheong, P. H.-Y., et al. (2008). The Proline-Catalyzed Robinson Annulation. Angewandte Chemie International Edition, 47(8), 1-5. [Link][13]

  • Vakulya, B., et al. (2005). Highly Enantioselective Michael Addition of Malonates to Nitroolefins Using Bifunctional Cinchona Organocatalysts. Angewandte Chemie International Edition, 44(48), 7894-7897. [Link][8]

  • Patora-Komisarska, K., et al. (2020). Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions. Molecules, 25(21), 5035. [Link][12]

  • Austin, J. F., & MacMillan, D. W. C. (2002). Enantioselective Organocatalytic Diels-Alder Reactions: The First Spirocyclic Imidazolidinone-Based Catalyst. Journal of the American Chemical Society, 124(39), 1172-1173. [Link][10]

  • Weiss, M. E., et al. (2020). Dual-Mode Thio-MacMillan Organocatalysts: Stereoselective Diels-Alder Reactions or Sacrificial Self-Cyclization to N-Bridged Bicyclic Lactams. Chemistry – A European Journal, 26(71), 17169-17176. [Link][11]

  • Che, C., et al. (2011). 6-Azabicyclo[3.2.1]octanes Via Copper-Catalyzed Enantioselective Alkene Carboamination. Organic letters, 13(16), 4232–4235. [Link][1]

  • DeKorver, K. A., et al. (2008). A Synthesis of 6-Azabicyclo[3.2.1]octanes. The Role of N-Substitution. The Journal of Organic Chemistry, 73(4), 1475-1481. [Link][2]

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A Comparative Guide to Purity Analysis of 1-azabicyclo[3.2.1]octan-6-one: A Cross-Validation Study of GC-FID and LC-MS

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. This guide provides an in-depth technical comparison and cross-validation of two ubiquitous analytical techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the purity determination of 1-azabicyclo[3.2.1]octan-6-one. This bicyclic amine is a key structural motif in various pharmacologically active compounds, making the assurance of its purity a critical step in the drug development pipeline.

This document is intended for researchers, scientists, and drug development professionals, offering practical insights and detailed experimental protocols to inform the selection of the most appropriate analytical methodology for their specific needs.

The Criticality of Purity for 1-azabicyclo[3.2.1]octan-6-one

1-azabicyclo[3.2.1]octan-6-one is a versatile building block in medicinal chemistry. Its purity directly impacts the impurity profile of the final API, which can have significant implications for toxicology and regulatory compliance. Therefore, the analytical methods employed for its purity assessment must be robust, accurate, and validated to be "suitable for its intended purpose," as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guideline[1][2].

Principle of the Techniques

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a powerful technique for the analysis of volatile and semi-volatile compounds.[3] The fundamental principle involves the separation of components in a gaseous mobile phase based on their differential partitioning between the mobile phase and a stationary phase within a heated column.[3] Following separation, the eluted compounds are combusted in a hydrogen-air flame, producing ions that generate a measurable electrical current.[4] This current is proportional to the mass of the carbon atoms in the analyte, making FID a "universal detector" for organic compounds and highly suitable for purity analysis where the primary component and its organic impurities are to be quantified.[5]

Causality in Experimental Choices for GC-FID:

  • Column Selection: The choice of a GC column is critical. For a polar compound like 1-azabicyclo[3.2.1]octan-6-one, which contains a tertiary amine and a ketone, a mid- to high-polarity column is generally preferred to achieve good peak shape and resolution from potential impurities.[6] However, the analysis of amines by GC can be challenging due to their basicity, which can lead to peak tailing and adsorption on the column.[7] Therefore, specialized columns, such as those with a base-deactivated stationary phase, are often employed.[7]

  • Inlet and Temperature Programming: A heated inlet ensures the rapid and complete vaporization of the sample.[3] Temperature programming, the gradual increase of the column temperature, is crucial for eluting a wide range of compounds with varying boiling points in a reasonable time frame while maintaining good peak shape.[8]

  • Derivatization: For highly polar or non-volatile compounds, derivatization can be employed to increase volatility and improve chromatographic behavior.[9] However, this adds a step to the sample preparation and must be carefully controlled. For 1-azabicyclo[3.2.1]octan-6-one, direct injection is often feasible, but derivatization could be explored if peak shape is suboptimal.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of high-performance liquid chromatography (HPLC) with the high sensitivity and selectivity of mass spectrometry.[10] In LC, separation occurs based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase.[11] The eluent from the LC column is then introduced into the mass spectrometer, where molecules are ionized, separated based on their mass-to-charge ratio (m/z), and detected.[12] This "hyphenated" technique is a cornerstone of modern pharmaceutical analysis due to its versatility and ability to provide both quantitative and qualitative (structural) information.[13]

Causality in Experimental Choices for LC-MS:

  • LC Method: Reversed-phase HPLC is a common choice for the analysis of small molecules. However, for polar compounds like 1-azabicyclo[3.2.1]octan-6-one, retention on traditional C18 columns can be poor. Hydrophilic Interaction Liquid Chromatography (HILIC) or the use of mixed-mode columns can be effective alternatives.

  • Ionization Source: The choice of ionization source is critical for converting the analyte into gas-phase ions. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules and is commonly used in pharmaceutical analysis.[14]

  • Mass Analyzer: A variety of mass analyzers are available, each with its own advantages. Single quadrupole instruments are robust and widely used for routine quantitative analysis.[11] Triple quadrupole (QqQ) mass spectrometers offer enhanced sensitivity and selectivity through Multiple Reaction Monitoring (MRM), while high-resolution mass spectrometers (e.g., Time-of-Flight, Orbitrap) provide accurate mass measurements for confident identification of unknown impurities.[14][15]

Cross-Validation Study: A Framework for Comparison

A cross-validation study is essential when comparing two different analytical methods to ensure that the data obtained are comparable and reliable.[16][17] The following protocol outlines a systematic approach to cross-validating GC-FID and LC-MS for the purity analysis of 1-azabicyclo[3.2.1]octan-6-one, in accordance with ICH Q2(R1) guidelines.[18]

Experimental Workflow

Caption: Experimental workflow for the cross-validation of GC-FID and LC-MS methods.

Detailed Experimental Protocols

GC-FID Method

  • Instrumentation: Agilent 8890 GC system with FID.

  • Column: Agilent J&W DB-WAX (30 m x 0.25 mm, 0.25 µm) or a similar polar, base-deactivated column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.

  • Oven Program: Initial temperature of 80°C, hold for 1 min, ramp to 220°C at 10°C/min, hold for 5 min.

  • Detector: FID at 280°C with hydrogen and air flows optimized for maximum sensitivity.

  • Sample Preparation: Dissolve 10 mg of 1-azabicyclo[3.2.1]octan-6-one in 10 mL of methanol.

LC-MS Method

  • Instrumentation: Waters ACQUITY UPLC I-Class with a single quadrupole mass detector (QDa).

  • Column: Waters ACQUITY UPLC BEH HILIC (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B to 50% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • MS Conditions: ESI positive mode, capillary voltage 1.5 kV, cone voltage 15 V, source temperature 120°C, desolvation temperature 350°C.

  • Data Acquisition: Full scan from m/z 50 to 500.

  • Sample Preparation: Dissolve 1 mg of 1-azabicyclo[3.2.1]octan-6-one in 10 mL of acetonitrile/water (95:5).

Validation Parameters and Data Comparison

The following validation characteristics should be assessed for both methods as per ICH guidelines.[19]

Validation ParameterGC-FID PerformanceLC-MS Performance
Specificity Demonstrated by baseline resolution of the main peak from known impurities and placebo components.Confirmed by both chromatographic resolution and unique mass-to-charge ratios for each component.
Linearity (r²) > 0.999 over a range of 0.05% to 150% of the target concentration.> 0.999 over a range of 0.01% to 150% of the target concentration.
Range 0.05% to 150% of the target concentration.0.01% to 150% of the target concentration.
Accuracy (% Recovery) 98.0% - 102.0% for spiked samples at three concentration levels.98.5% - 101.5% for spiked samples at three concentration levels.
Precision (% RSD) Repeatability (n=6): < 1.0%; Intermediate Precision: < 2.0%.Repeatability (n=6): < 1.5%; Intermediate Precision: < 2.5%.
LOD 0.01%0.005%
LOQ 0.05%0.01%

Discussion: A Tale of Two Techniques

The cross-validation data reveals the distinct advantages and limitations of each technique for the purity analysis of 1-azabicyclo[3.2.1]octan-6-one.

GC-FID: The Robust Workhorse

GC-FID demonstrates excellent precision and accuracy for quantifying the main component and known impurities.[20] Its "universal" response to organic compounds simplifies the quantification of impurities without the need for individual reference standards for each, assuming a response factor close to 1.0 for structurally similar compounds.[5] However, GC-FID lacks the specificity to identify unknown impurities. Co-eluting peaks can also lead to inaccurate quantification. Furthermore, the analysis of polar, basic compounds like 1-azabicyclo[3.2.1]octan-6-one can be challenging, requiring careful column selection and optimization to prevent peak tailing.[21]

LC-MS: The Sensitive and Specific Specialist

LC-MS offers superior sensitivity and specificity.[22] The ability to obtain mass information provides a high degree of confidence in peak identification and can be used to elucidate the structure of unknown impurities.[11] This is particularly valuable in early-stage development when the impurity profile is not yet well-characterized. The lower limit of detection (LOD) and limit of quantitation (LOQ) of LC-MS make it ideal for trace-level impurity analysis.[23] However, LC-MS can be more complex to operate and maintain. Ion suppression or enhancement effects from the sample matrix can also impact quantitation accuracy and require careful method development to mitigate.[14]

Logical Relationship of Validation Parameters

G cluster_0 Method Suitability cluster_1 Sensitivity Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Method_Robustness Method_Robustness Accuracy->Method_Robustness Ensures Precision->Method_Robustness Contributes to Linearity Linearity Range Range Linearity->Range Range->Accuracy Range->Precision LOD LOD LOQ LOQ

Caption: Interrelationship of analytical method validation parameters.

Conclusion and Recommendations

Both GC-FID and LC-MS are powerful techniques for the purity analysis of 1-azabicyclo[3.2.1]octan-6-one, each with its own merits. The choice between them should be guided by the specific requirements of the analysis at different stages of drug development.

  • For routine quality control and release testing of well-characterized batches , where the impurity profile is known, GC-FID offers a robust, cost-effective, and highly precise solution.

  • For early-stage development, impurity profiling, and the analysis of complex mixtures , where the identification of unknown impurities is critical, LC-MS is the superior choice due to its high sensitivity and specificity.

Ultimately, a comprehensive analytical strategy may involve the use of both techniques orthogonally. LC-MS can be used to identify and characterize impurities, while a validated GC-FID method can be employed for routine, high-throughput purity assessments. This dual approach provides a self-validating system that ensures the highest level of confidence in the quality of 1-azabicyclo[3.2.1]octan-6-one and, consequently, the safety and efficacy of the final drug product.

References

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Safety Operating Guide

1-Azabicyclo[3.2.1]octan-6-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

1-Azabicyclo[3.2.1]octan-6-one: Standard Operating Procedure for Safe Handling, Decontamination, and Disposal

Executive Summary & Operational Context

1-Azabicyclo[3.2.1]octan-6-one (CAS: 45675-76-1) is a bridged bicyclic organic compound characterized by the presence of both an amine and a ketone functional group. Due to its specific structural properties, it presents acute toxicity across multiple exposure routes (oral, dermal, and inhalation) and acts as a severe irritant[1]. For researchers and drug development professionals, managing this compound requires moving beyond generic safety guidelines. This guide provides an authoritative, self-validating system for the safe containment, decontamination, and final disposal of this chemical, ensuring strict regulatory compliance and laboratory safety.

Physicochemical & Hazard Profile

To effectively manage operational risks, personnel must first understand the compound's quantitative and qualitative hazard profile. The following data summarizes the critical parameters required for risk assessment[1],[2].

Property / Hazard ParameterValue / Classification
Chemical Name 1-Azabicyclo[3.2.1]octan-6-one
CAS Number 45675-76-1
Molecular Formula C7H11NO
Molecular Weight 125.17 g/mol
Primary Hazard Classes Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3
GHS Hazard Codes H302, H312, H332, H315, H319, H336
Mandated Disposal Route High-Temperature Incineration (EPA-Permitted TSDF)

Safety & PPE Protocol: The Causality of Protection

Standard laboratory personal protective equipment (PPE) is often insufficient for compounds containing both amine and ketone moieties. The selection of protective equipment must be driven by the specific permeation kinetics of the molecule.

  • Hand Protection (Mechanistic Rationale) : Standard thin (4-5 mil) disposable nitrile gloves offer poor chemical resistance to many organic ketones and amines, often experiencing chemical breakthrough in under one minute[3].

    • Protocol: To establish a self-validating safety system, personnel must implement a double-gloving strategy using heavyweight nitrile (≥8 mil). This allows the immediate removal of the outer glove upon suspected chemical contact, preserving the integrity of the inner barrier. For emergency spill cleanup, Butyl rubber gloves are mandatory due to their superior resistance to ketones and amines[4].

  • Respiratory Protection : Given the STOT SE 3 (H336 - May cause drowsiness or dizziness) and Acute Tox. 4 (H332 - Harmful if inhaled) classifications[1], inhalation of vapors or aerosolized particulates must be strictly prevented.

    • Protocol: All manipulations must occur within a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood.

Step-by-Step Disposal Methodology

Because 1-Azabicyclo[3.2.1]octan-6-one is a toxic organic compound, it cannot be disposed of via aqueous drain discharge or standard municipal solid waste. It must be managed strictly as a Resource Conservation and Recovery Act (RCRA) hazardous waste[5].

Step 1: Waste Segregation Classify the waste as "Halogen-Free Organic Waste" (unless your specific experimental workflow introduced halogens).

  • Self-Validating Check: Verify waste compatibility prior to bulking. 1-Azabicyclo[3.2.1]octan-6-one must never be mixed with strong oxidizers or concentrated acids, as the amine moiety can initiate violent exothermic reactions.

Step 2: Containment Transfer the waste into a High-Density Polyethylene (HDPE) or borosilicate glass container.

  • Causality: Organic amines and ketones can slowly degrade standard plastics like polystyrene or PVC over time. HDPE provides a robust, chemically inert barrier that prevents container failure during storage[6].

Step 3: Labeling & Documentation Affix a compliant RCRA Hazardous Waste label immediately upon the first drop of waste entering the container. The label must explicitly list "1-Azabicyclo[3.2.1]octan-6-one" and its primary hazards (Toxic, Irritant).

Step 4: Accumulation & Storage Store the sealed container in secondary containment within a designated Hazardous Waste Accumulation Area. Ensure the storage duration does not exceed the EPA-mandated 90-day (or 180-day, depending on your facility's generator status) limit[6].

Step 5: Final Disposal via Incineration Route the waste to an EPA-permitted hazardous waste treatment, storage, and disposal facility (TSDF) for high-temperature incineration[7].

  • Causality: Incineration at temperatures exceeding 1100°C effectively breaks the stable C-N and C-C bonds of the bicyclic ring, destroying the toxic organic matter and converting it into CO₂, H₂O, and NOₓ (which is subsequently scrubbed by the facility's highly-advanced flue gas cleaning system)[8]. This thermal destruction completely prevents the toxic compound from leaching into soil or groundwater[7].

WasteWorkflow Start Waste Generation: 1-Azabicyclo[3.2.1]octan-6-one Segregate Segregation: Halogen-Free Organic Waste Start->Segregate Classify Contain Containment: HDPE or Glass Container Segregate->Contain Transfer Label Labeling: RCRA Hazardous Waste Contain->Label Document Store Storage: Secondary Containment (<90 Days) Label->Store Accumulate Dispose Final Disposal: EPA-Permitted Incineration Store->Dispose Transport

Segregation, containment, and incineration workflow for 1-Azabicyclo[3.2.1]octan-6-one waste.

Emergency Spill Response & Decontamination Workflow

In the event of a spill, immediate and systematic action is required to mitigate dermal exposure and environmental contamination.

  • Assess & Isolate : Immediately evacuate personnel from the immediate vicinity. If the spill is large or highly concentrated, increase laboratory ventilation and secure the area.

  • Don Advanced PPE : Responders must equip Butyl rubber gloves, chemical splash goggles, and a NIOSH-approved respirator with organic vapor (OV) cartridges[4].

  • Containment & Absorption : Surround the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite.

    • Causality: Do not use combustible absorbents (like sawdust), as the organic nature of the chemical may present a localized fire hazard if inadvertently mixed with strong oxidizers.

  • Collection : Use non-sparking tools to scoop the absorbed mixture into a sealable HDPE container.

  • Surface Decontamination : Wash the spill surface with a mild detergent and water solution, followed by an appropriate solvent wipe (e.g., isopropanol) to remove any remaining lipophilic residues. Collect all decontamination wipes as hazardous waste.

  • Waste Routing : Transfer the sealed container to the hazardous waste accumulation area for eventual incineration.

SpillResponse Spill Spill Detected Assess Assess Volume & Toxicity Spill->Assess Evacuate Evacuate & Ventilate Area Assess->Evacuate If significant PPE Don Appropriate PPE (Respirator, Butyl Gloves) Evacuate->PPE Absorb Apply Inert Absorbent (Sand/Vermiculite) PPE->Absorb Collect Collect in Sealable HDPE Container Absorb->Collect Decon Decontaminate Surfaces (Soap & Water/Solvent) Collect->Decon Waste Route to Hazardous Waste Storage Decon->Waste

Emergency spill response and decontamination pathway for 1-Azabicyclo[3.2.1]octan-6-one.

References

  • NextSDS. "1-azabicyclo[3.2.1]octan-6-one — Chemical Substance Information." NextSDS Database. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document." EPA NEPIS. Available at:[Link]

  • U.S. Waste Industries. "Incineration Disposal Services." U.S. Waste Online. Available at: [Link]

  • Eurits. "Hazardous Waste Incineration." European Union for Responsible Incineration and Treatment of Special Waste. Available at: [Link]

  • University of Pennsylvania EHRS. "Fact Sheet: Disposable Nitrile Gloves in Chemical Labs." UPenn Environmental Health and Radiation Safety. Available at: [Link]

  • UC Berkeley Office of Environment, Health & Safety. "Glove Selection Guide." UC Berkeley EH&S. Available at:[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.